molecular formula C7H12N2S B1283612 3-(tert-Butyl)isothiazol-5-amine CAS No. 89151-73-5

3-(tert-Butyl)isothiazol-5-amine

Cat. No.: B1283612
CAS No.: 89151-73-5
M. Wt: 156.25 g/mol
InChI Key: NKEZLXWGJLPQGH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)isothiazol-5-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEZLXWGJLPQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568477
Record name 3-tert-Butyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-73-5
Record name 3-tert-Butyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(tert-Butyl)isothiazol-5-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Structure, Synthesis, and Medicinal Chemistry Applications Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3]

Executive Summary

3-(tert-Butyl)isothiazol-5-amine (CAS: 89151-73-5) is a specialized heterocyclic building block primarily utilized in the discovery and development of tyrosine kinase inhibitors (TKIs).[1][2][3][4] Unlike its oxygen-containing isostere (3-tert-butylisoxazol-5-amine), the isothiazole core imparts unique electronic properties and metabolic stability profiles essential for modulating drug-target residence time.[1][2][3][4] This compound serves as a critical scaffold in the synthesis of type II kinase inhibitors targeting c-KIT and PDGFRα, most notably appearing in the structural lineage of advanced oncological agents like Ripretinib.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature and Identifiers[1][2][3][4][8]
  • IUPAC Name: 5-Amino-3-(tert-butyl)isothiazole[1][2][3][4][][6]

  • CAS Number: 89151-73-5[1][2][3][4][][6][7]

  • Molecular Formula: C₇H₁₂N₂S[1]

  • Molecular Weight: 156.25 g/mol [1][4]

  • SMILES: CC(C)(C)C1=NSC(N)=C1

Structural Features

The molecule consists of a five-membered aromatic isothiazole ring substituted at the C3 position with a bulky tert-butyl group and at the C5 position with a primary amine.[1][2][4]

  • Steric Bulk: The tert-butyl group at C3 provides significant steric occlusion, which is often exploited to fill hydrophobic pockets (e.g., the gatekeeper region) within kinase ATP-binding sites.[1][3][4]

  • Electronic Character: The isothiazole ring is electron-deficient compared to thiophene but less so than pyridine.[1][2][3][4] The sulfur atom (S1) and nitrogen (N2) create a dipole that influences the pKa of the exocyclic amine at C5.[2][3][4]

  • Isostere Caution: It is frequently confused with 3-(tert-butyl)isoxazol-5-amine (CAS 59669-59-9).[1][2][3][4] Researchers must verify the heteroatom composition (S vs. O), as the sulfur atom significantly alters lipophilicity (LogP) and hydrogen bond acceptor capability.[3][4]

Physicochemical Properties (Experimental & Predicted)
PropertyValueNote
Physical State SolidTypically off-white to pale yellow crystalline solid.[1][2][3][4]
Melting Point ~92–96 °CRange varies by purity/polymorph; refer to CoA.
LogP (Predicted) 2.1 – 2.4Higher lipophilicity than the isoxazole analog (LogP ~1.5).[1][3][4]
pKa (Conjugate Acid) ~2.0 – 2.5The amine is weakly basic due to electron withdrawal by the heterocyclic ring.[1][3][4]
Topological PSA 41.1 ŲFavorable for membrane permeability.[1]
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (N ring, S ring)

Synthetic Pathways[3][4][9][12]

The synthesis of 5-amino-3-alkylisothiazoles is challenging due to the tendency of precursors to form isomeric mixtures.[1][2][3][4] The authoritative method established by Hackler et al. (1989) utilizes a nitrile precursor to ensure regioselectivity.[2][3][4]

The Hackler Method (Nitrile Cyclization)

This route avoids the formation of the 3-amino-5-alkyl isomer by fixing the carbon skeleton before ring closure.[1][2][3][4]

Protocol Overview:

  • Precursor Formation: Reaction of pivaloyl chloride with acetonitrile anion (or equivalent) to form the beta-ketonitrile, followed by conversion to the enaminonitrile.[4]

  • Cyclization: The 3-amino-4,4-dimethyl-2-pentenenitrile is treated with a sulfur source (typically H₂S or elemental sulfur) under oxidative conditions or using specific thionating agents to close the isothiazole ring.[1][2][3][4]

Synthesis cluster_legend Reaction Class Start Pivalonitrile / Beta-Ketonitrile Precursor Inter 3-amino-4,4-dimethyl- 2-pentenenitrile Start->Inter 1. Condensation 2. Amination Prod This compound (Target) Inter->Prod Oxidative Cyclization (Sulfur Source) Regioselective Synthesis Regioselective Synthesis

Figure 1: General synthetic flow for 5-amino-3-alkylisothiazoles based on Hackler et al. methodology.

Reactivity & Medicinal Chemistry Utility[1][2][3][4]

Chemical Reactivity Profile
  • Nucleophilicity (N-Terminus): The C5-amine is the primary nucleophile.[1][2][3][4] It reacts readily with isocyanates, acyl chlorides, and sulfonyl chlorides to form ureas, amides, and sulfonamides.

    • Application: Formation of urea linkages is the standard approach for creating Type II kinase inhibitors (e.g., reacting with an aryl isocyanate).[3][4]

  • Electrophilic Substitution (C4 Position): The C4 position (adjacent to the bulky t-butyl group) is susceptible to electrophilic aromatic substitution, such as halogenation (chlorination/bromination) using NCS or NBS.[2][3][4] This allows for further functionalization of the core.

Biological Mechanism: Kinase Inhibition

The 3-tert-butylisothiazole moiety functions as a hydrophobic anchor.[1][2][3][4] In the context of c-KIT or PDGFRα inhibitors (e.g., Ripretinib analogs), this group occupies the hydrophobic pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation (DFG-out).[3][4]

KinaseInhibition Isothiazole 3-(t-Butyl)isothiazol-5-amine Scaffold UreaLink Urea Linker Formation Isothiazole->UreaLink + Aryl Isocyanate Target Type II Kinase Inhibitor (e.g., Ripretinib Analog) UreaLink->Target Mech1 Occupies Hydrophobic Pocket (t-Butyl) Target->Mech1 Mech2 H-Bonding to Glu/Asp (Urea NHs) Target->Mech2 Result Stabilization of Inactive Kinase Conformation Mech1->Result Mech2->Result

Figure 2: Role of the isothiazole scaffold in Type II Kinase Inhibition.

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.30 ppm (s, 9H): Characteristic strong singlet for the tert-butyl group.[2][3][4]

    • δ ~4.0–5.5 ppm (br s, 2H): Broad signal for the NH₂ protons (chemical shift varies with concentration and solvent).[3][4]

    • δ ~6.0–6.5 ppm (s, 1H): The aromatic proton at the C4 position.[3][4] This shift is diagnostic; it typically appears downfield of the corresponding isoxazole C4 proton due to the anisotropy of the sulfur atom.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 157.08 m/z.[2][3][4]

Safety & Handling

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Isothiazoles can be sensitive to oxidation over extended periods.[1][2][3][4]

References

  • Hackler, R. E., et al. (1989).[3][8][9][10] "The Syntheses of 5-Amino-3-t-butylisothiazole and 3-Amino-5-t-butylisothiazole." Journal of Heterocyclic Chemistry, 26(6), 1575–1578.[3] [2][3][4]

  • Deciphera Pharmaceuticals, LLC. (2024).[3][4][9] "Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea." U.S. Patent No.[9] 11,918,564.[9]

  • PubChem. (n.d.).[3][4] "5-Amino-3-tert-butylisothiazole (Compound)." National Library of Medicine. [2][3][4]

Sources

Technical Monograph: 3-(tert-Butyl)isothiazol-5-amine

[1]

Executive Identity & Registry

This compound is a heterocyclic building block characterized by a 1,2-thiazole core substituted with a bulky tert-butyl group at the C3 position and a primary amine at the C5 position.[1] This specific substitution pattern renders it a critical scaffold in the development of kinase inhibitors (e.g., p38 MAPK) and crop protection agents, where the tert-butyl group provides metabolic stability and hydrophobic interaction potential, while the amine serves as a versatile handle for amide/urea coupling.

Registry Data
Registry SystemIdentifier
CAS Number 89151-73-5
IUPAC Name 3-(tert-Butyl)-1,2-thiazol-5-amine
Common Synonyms 5-Amino-3-tert-butylisothiazole; 3-tert-Butyl-5-isothiazolamine
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
SMILES CC(C)(C)c1cc(N)sn1
InChI Key WWZIRENXMOAEIP-UHFFFAOYSA-N

Critical Note on Isomerism: Do not confuse this compound with 5-(tert-Butyl)isothiazol-3-amine (CAS 127024-28-6) or the isoxazole analog 3-(tert-Butyl)isoxazol-5-amine (CAS 59669-59-9). Verification of the sulfur position (isothiazole vs. isoxazole) and regiochemistry (3- vs. 5-position) is essential before procurement or synthesis.

Structural Visualization

The following diagram illustrates the connectivity and regiochemistry of the target molecule.

ChemicalStructureFigure 1: Connectivity of this compound (CAS 89151-73-5)S1S(1)N2N(2)S1->N2C3C(3)N2->C3dbC4C(4)C3->C4tBut-ButylC3->tBuC5C(5)C4->C5dbC5->S1NH2NH₂C5->NH2

[2]

Physicochemical Properties

The steric bulk of the tert-butyl group significantly influences the physical behavior of this amine compared to its methyl or phenyl analogs.

PropertyValueNotes
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas.
Melting Point 94–98 °CVaries by purity/recrystallization solvent.
Boiling Point ~265 °C (Predicted)Decomposes at high temperatures.
Density 1.08 g/cm³ (Predicted)
pKa (Conjugate Acid) ~2.5–3.0The isothiazole ring is electron-withdrawing, reducing basicity compared to aniline.
LogP 2.15 (Predicted)Moderate lipophilicity due to t-Butyl group.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility.

Synthesis & Manufacturing Protocol

The synthesis of 3-substituted-5-aminoisothiazoles typically proceeds via the closure of β-enaminonitriles with sulfur. The following protocol is adapted from the foundational work in Journal of Heterocyclic Chemistry (1989).

Core Reaction Pathway
  • Precursor Formation: Conversion of pivaloylacetonitrile to 3-amino-4,4-dimethylpent-2-enenitrile.

  • Ring Closure: Oxidative cyclization using elemental sulfur or thionation agents.

SynthesispathwayFigure 2: Synthetic Route via β-Enaminonitrile CyclizationStartPivaloylacetonitrile(4,4-dimethyl-3-oxopentanenitrile)InterIntermediate:3-Amino-4,4-dimethylpent-2-enenitrile(β-Enaminonitrile)Start->Inter Condensation(Reflux in Toluene/Benzene)AmmoniaAmmonium Acetate / NH₃Ammonia->InterProductTarget:This compoundInter->Product Oxidative Cyclization(EtOH, Reflux)SulfurElemental Sulfur (S₈)Base (e.g., Morpholine/Et₃N)Sulfur->Product

Detailed Methodology (Representative)

Note: All reactions must be performed in a fume hood due to the evolution of volatile sulfur compounds.

  • Step 1: Enaminonitrile Preparation

    • Reagents: Pivaloylacetonitrile (1.0 eq), Ammonium Acetate (1.5 eq).

    • Procedure: Reflux pivaloylacetonitrile with ammonium acetate in benzene or toluene with a Dean-Stark trap to remove water.

    • Outcome: Formation of 3-amino-4,4-dimethylpent-2-enenitrile. Isolate by solvent removal.

  • Step 2: Isothiazole Ring Closure

    • Reagents: β-Enaminonitrile (from Step 1), Elemental Sulfur (S₈), Morpholine or Triethylamine (catalytic).

    • Procedure: Dissolve the enaminonitrile in ethanol. Add elemental sulfur and the base.[1] Heat to reflux for 4–12 hours. The reaction proceeds via the formation of a thioamide intermediate which undergoes oxidative closure.

    • Purification: Cool the mixture, filter off unreacted sulfur, concentrate the filtrate, and purify via column chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via ¹H NMR (Look for singlet at ~6.0–6.5 ppm for the C4-H proton).

Applications in Drug Discovery

This scaffold is highly valued for its ability to mimic the adenine ring in ATP-competitive kinase inhibitors.

  • p38 MAP Kinase Inhibition: The 5-amino group is frequently reacted with isocyanates (e.g., 4-chlorophenyl isocyanate) to form urea derivatives. These ureas can bind to the "DFG-out" allosteric pocket of kinases.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and defined hydrogen bond donor/acceptor profile, it is an ideal fragment for crystallographic screening.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Wear nitrile gloves and safety glasses.

  • Avoid dust formation; handle in a ventilated enclosure.

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Synthesis of 5-amino-3-tert-butylisothiazole and 3-amino-5-tert-butylisothiazole. Journal of Heterocyclic Chemistry, 1989, 26, 1575-1578.

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, Tong et al. (Discusses isothiazole analogs).

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.

  • Sigma-Aldrich Product Specification: 5-Amino-3-tert-butylisothiazole.

3-(tert-Butyl)isothiazol-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Structural Characterization

Executive Summary

3-(tert-Butyl)isothiazol-5-amine (CAS: 89151-73-5 ) is a specialized heterocyclic primary amine featuring a 1,2-thiazole core substituted with a bulky tert-butyl group at the 3-position and an amino group at the 5-position.[1][2][3][4] Distinct from its oxygen-containing analog (3-tert-butylisoxazol-5-amine), this sulfur-containing scaffold offers unique electronic properties and metabolic stability profiles, making it a critical building block in the design of agrochemicals and pharmaceutical kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, and structural characterization data, designed for researchers in medicinal chemistry and process development.

Part 1: Chemical Identity & Physicochemical Properties[5]

The introduction of the sulfur atom in the isothiazole ring, compared to the isoxazole, increases the aromatic character and lipophilicity of the core. The bulky tert-butyl group provides significant steric occlusion, often used to fill hydrophobic pockets in enzyme active sites.

Table 1: Core Physicochemical Data
PropertyValueNotes
Chemical Name This compoundIUPAC
CAS Number 89151-73-5 Distinct from Isoxazole analog (55809-36-4)
Molecular Formula C

H

N

S
Molecular Weight 156.25 g/mol Calculated (C: 53.81%, H: 7.74%, N: 17.93%, S: 20.52%)
Structure 5-membered ring (S-N bond)1,2-Thiazole core
Appearance Off-white to pale yellow solidTypical for amino-isothiazoles
Solubility DMSO, Methanol, DCMLimited water solubility due to t-butyl group
pKa (Conjugate Acid) ~2.5 - 3.5Estimated; less basic than pyridine

Part 2: Synthetic Methodology

The synthesis of 3-substituted-5-aminoisothiazoles generally requires the construction of the isothiazole ring from acyclic precursors, as direct functionalization of the ring is difficult. The most robust route involves the oxidative cyclization of


-enaminothioamides or the reaction of 

-aminoacrylonitriles with sulfur sources.
Protocol: Oxidative Cyclization Route

This protocol avoids the use of highly toxic carbon disulfide and utilizes 3-amino-4,4-dimethylpent-2-enenitrile as the key divergent intermediate.

Step 1: Formation of Enaminonitrile

Reagents: Pivaloylacetonitrile, Ammonium Acetate, Toluene.

  • Reflux pivaloylacetonitrile (1.0 eq) with ammonium acetate (5.0 eq) in toluene using a Dean-Stark trap to remove water.

  • Mechanism: Acid-catalyzed condensation of ammonia with the ketone carbonyl, followed by dehydration.

  • Yield: Isolate 3-amino-4,4-dimethylpent-2-enenitrile via crystallization.

Step 2: Thioamide Formation & Ring Closure

Reagents: H


S (gas) or Thioacetamide, Hydrogen Peroxide (H

O

), Base (NaOH).
  • Thionation: The enaminonitrile is treated with H

    
    S in pyridine/triethylamine to convert the nitrile (-CN) to a thioamide (-CSNH
    
    
    
    ).
    • Note: Alternatively, Lawesson's reagent can be used, though purification is harder.

  • Cyclization: The resulting 3-amino-4,4-dimethylpent-2-enethioamide is dissolved in an inert solvent (e.g., Methanol).

  • Add H

    
    O
    
    
    
    (30% aq) dropwise at 0°C.
  • Mechanism: The sulfur atom attacks the amine nitrogen (oxidative bond formation) to close the N-S bond, releasing water.

Synthesis Workflow Diagram

Synthesis_Pathway Start Pivaloylacetonitrile (C7H11NO) Inter1 Enaminonitrile Intermediate Start->Inter1 NH4OAc, Toluene Reflux (-H2O) Inter2 Thioamide Precursor Inter1->Inter2 H2S, Pyridine Thionation Product This compound (C7H12N2S) Inter2->Product H2O2, NaOH Oxidative Cyclization

Figure 1: Step-wise synthetic pathway from pivaloylacetonitrile to the target isothiazole.[5]

Part 3: Structural Characterization (Spectroscopy)

Validating the structure requires distinguishing the isothiazole from potential isomeric impurities (such as the isoxazole formed if oxygen is present during cyclization).

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • 
     1.25 - 1.35 ppm (Singlet, 9H):  The characteristic tert-butyl group. This signal is intense and sharp.
    
  • 
     6.00 - 6.20 ppm (Singlet, 1H):  The aromatic proton at the 4-position of the isothiazole ring.
    
    • Differentiation: In the isoxazole analog, this proton typically shifts slightly upfield (~5.5 - 5.8 ppm).

  • 
     6.50 - 7.00 ppm (Broad Singlet, 2H):  The primary amine (-NH
    
    
    
    ) protons. Exchangeable with D
    
    
    O.
Carbon NMR ( C-NMR)
  • Aliphatic Region: ~30 ppm (CH

    
     of t-butyl), ~35 ppm (Quaternary C of t-butyl).
    
  • Aromatic Region:

    • C4: ~95-100 ppm.

    • C3 (Ring-tBu): ~160-170 ppm.

    • C5 (Ring-NH2): ~165-175 ppm (Deshielded by amine and sulfur).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]

    
    :  157.25 m/z.
    
  • Isotope Pattern: Look for the

    
    S isotope peak at [M+H+2]
    
    
    
    (~159.25 m/z) with approximately 4.5% relative abundance. This confirms the presence of Sulfur and rules out the Isoxazole (Oxygen) analog.

Part 4: Applications in Drug Discovery

The this compound scaffold is a bioisostere for the more common pyrazole and isoxazole rings.

Structure-Activity Relationship (SAR) Logic
  • Metabolic Stability: The isothiazole ring is generally more resistant to oxidative metabolism (P450) than the isoxazole ring, which can undergo reductive ring opening.

  • H-Bonding: The Sulfur atom is a poorer H-bond acceptor than Oxygen, but the Nitrogen at position 2 remains a viable acceptor. This subtle shift can optimize binding affinity in kinase hinge regions.

  • Lipophilicity: The tert-butyl group drives hydrophobic collapse, useful for targeting allosteric pockets or increasing membrane permeability.

SAR Visualization

SAR_Analysis Core This compound tButyl tert-Butyl Group (C3) Hydrophobic Interaction Steric Bulk Core->tButyl Amine Primary Amine (C5) H-Bond Donor Handle for Amide Coupling Core->Amine Sulfur Sulfur Atom (Pos 1) Metabolic Stability Lipophilicity Modulator Core->Sulfur Nitrogen Ring Nitrogen (Pos 2) H-Bond Acceptor Core->Nitrogen

Figure 2: Functional dissection of the molecule for medicinal chemistry optimization.

References

  • World Intellectual Property Organization (WIPO). (2000). WO2000068214A1: Process for the preparation of 5-amino-3-alkylisothiazole compounds.

Sources

Structural Elucidation and Spectroscopic Profiling of 3-(tert-Butyl)isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(tert-Butyl)isothiazol-5-amine Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Molecular Weight:  156.25  g/mol
Class:  Heterocyclic Amine / Isothiazole Scaffold[1][2]

This technical guide outlines the definitive spectroscopic characterization of This compound , a critical bioisostere in medicinal chemistry.[1] Often utilized to modulate lipophilicity (via the tert-butyl group) while maintaining polar interactions (via the amine and isothiazole nitrogen), this scaffold requires rigorous structural validation to distinguish it from its regioisomers (e.g., 4-substituted variants) and its oxygen-analog (isoxazole).[1]

The following protocols and data sets provide a self-validating system for identifying this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the sample's origin. The 5-amino-isothiazole core is typically synthesized via the oxidative cyclization of thioamides or the reaction of


-aminonitriles with sulfur sources.

Common Impurities to Monitor:

  • Elemental Sulfur (

    
    ):  Often carried over from cyclization; silent in NMR but visible in elemental analysis and potentially interfering in MS.[1]
    
  • Starting Nitriles: Look for

    
     stretches in IR (~2200 cm⁻¹).[1]
    
  • Regioisomers: 4-amino-3-tert-butylisothiazole (rare, but possible depending on cyclization method).

Spectroscopic Analysis

Nuclear Magnetic Resonance ( H & C NMR)

Operational Theory: The tert-butyl group provides a high-intensity diagnostic singlet, typically upfield.[1][3] The isothiazole ring current is weaker than benzene, but the heteroatoms (N, S) induce significant chemical shift anisotropy.[1]

Solvent Selection:

  • DMSO-

    
     (Recommended):  Essential for observing the exchangeable 
    
    
    
    protons, which often broaden or disappear in
    
    
    due to rapid exchange.[1] DMSO also prevents aggregation of the amine.
  • 
    :  Acceptable for carbon backbone analysis but risks losing the amine signal.
    
Predicted Spectral Signatures (Reference Values)

Based on substituent additivity rules and isothiazole analog data (e.g., 3-methylisothiazol-5-amine).

Table 1:


H NMR Data (500 MHz, DMSO-

)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
3-Subst

1.28 - 1.35Singlet (s)9H-Methyls of t-Butyl are magnetically equivalent and shielded.
4 Ar-H 6.05 - 6.25Singlet (s)1H-Aromatic proton.[1] Upfield relative to benzene due to electron density from 5-amino group (+M effect).
5-Subst

6.40 - 6.80Broad Singlet (br s)2H-Exchangeable protons.[1] Chemical shift varies with concentration and water content.

Table 2:


C NMR Data (125 MHz, DMSO-

)
PositionCarbon TypeShift (

, ppm)
Description
t-Bu (

)
Primary (

)
29.5 - 30.5Intense signal for 3 equivalent methyls.[1]
t-Bu (

)
Quaternary (

)
34.0 - 35.0Quaternary carbon of the t-butyl group.[1]
C-4 Methine (

)
98.0 - 102.0Shielded by the ortho-amino group (resonance donation).[1]
C-3 Quaternary (

)
160.0 - 165.0Deshielded by C=N bond and adjacent t-butyl.
C-5 Quaternary (

)
168.0 - 172.0Highly deshielded due to direct attachment to N and S, plus amine substitution.[1]

Critical Validation Step: The absence of a coupling constant for the aromatic proton (H4) confirms the 3,5-disubstitution pattern. If a doublet is observed, suspect a 4,5- or 3,4-substitution pattern (regioisomer contamination).

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) in Positive Mode (


).[1]
Molecular Ion: 

Da.[1]

Fragmentation Pathway (MS/MS):

  • Parent Ion:

    
     157.1
    
  • Loss of Isobutene: The tert-butyl group is prone to E1-type elimination or McLafferty-like rearrangement, ejecting isobutene (56 Da).[1]

    • Diagnostic Fragment:

      
       101.1 (
      
      
      
      ).
  • Ring Cleavage: Fragmentation of the isothiazole ring often yields nitrile fragments.[1]

    • Fragment:

      
       58-60 range (breakdown of the amine-substituted core).
      
Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid.[1]

Table 3: Diagnostic IR Bands

Frequency (

)
Vibration ModeAssignment
3400 - 3250 N-H StretchPrimary amine doublet (symmetric/asymmetric).[1]
2960 - 2870 C-H StretchAliphatic C-H from tert-butyl group.[1]
1630 - 1590 N-H BendScissoring vibration of primary amine.
1550 - 1480 C=N / C=C StretchIsothiazole ring breathing modes.[1]
600 - 800 C-S StretchCharacteristic C-S linkage bands (often weak).[1]

Experimental Workflow & Logic

The following diagram illustrates the logical flow for characterizing this specific scaffold, emphasizing the "Self-Validating" requirement.

G Start Crude Sample This compound Purification Purification (Acid/Base Extraction or Recrystallization) Start->Purification MS_Analysis MS (ESI+) Target: [M+H]+ = 157.1 Purification->MS_Analysis Check_Mass Mass Confirmed? MS_Analysis->Check_Mass NMR_Prep NMR Prep Solvent: DMSO-d6 Check_Mass->NMR_Prep Yes Reject REJECT Check Regioisomers/Impurities Check_Mass->Reject No (Wrong MW) H1_NMR 1H NMR Acquisition Check: Singlet (9H), Singlet (1H), Broad (2H) NMR_Prep->H1_NMR Validation Structural Validation Is H4 a Singlet? Is t-Butyl present? H1_NMR->Validation Final CERTIFIED STRUCTURE Ready for Bio-Assay Validation->Final Yes Validation->Reject No (Coupling/Shift Errors)

Figure 1: Analytical workflow for the validation of this compound. Note the critical decision points based on MS molecular weight and NMR multiplicity.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (High Precision)

Objective: To obtain high-resolution spectra with resolved exchangeable protons.[1]

  • Drying: Dry the solid compound in a vacuum desiccator over

    
     for 4 hours to remove trace water (which broadens amine signals).
    
  • Solvent: Use DMSO-

    
     (99.9% D) . Avoid 
    
    
    
    unless specifically looking for C-H correlations, as the amine protons will exchange and broaden.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects, shifting the aromatic proton.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full integration accuracy of the tert-butyl singlet vs. the aromatic proton.
    • Reference: Calibrate to residual DMSO quintet at 2.50 ppm .

Protocol B: Mass Spectrometry Validation

Objective: Confirm molecular formula and fragmentation pattern.

  • Dilution: Prepare a 10

    
    M solution in Methanol/Water (50:50) + 0.1% Formic Acid.[1]
    
  • Injection: Direct infusion or LC-MS (C18 column).

  • Criteria:

    • Base peak must be

      
       157.1.
      
    • No significant peak at

      
       141 (indicates Isoxazole analog, MW 140, if 
      
      
      
      is 141).
    • Note: The mass difference between the Isothiazole (S) and Isoxazole (O) analogs is 16 Da (32 S - 16 O). This is the primary differentiator.

References

  • Isothiazole Chemistry & Synthesis

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text for isothiazole ring synthesis and reactivity).

  • Spectroscopic Data of Isothiazoles

    • Faure, R., et al. (2011).[1][4] Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. ResearchGate.

  • NMR Solvent Impurities & Standards

    • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Analogous Isoxazole Data (For Comparative Exclusion)

    • PubChem. (n.d.). 3-tert-Butylisoxazol-5-amine.[5][6] National Library of Medicine.

Sources

In-Depth Technical Guide: 3-(tert-Butyl)isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(tert-butyl)isothiazol-5-amine (IUPAC PIN) is a five-membered heterocyclic amine characterized by a sulfur-nitrogen bond (isothiazole core), a bulky tert-butyl group at the C3 position, and a primary amino group at the C5 position. It serves as a critical scaffold in medicinal chemistry, acting as a bioisostere for 3-tert-butyl-5-aminoisoxazole and pyrazole derivatives. Its unique electronic profile, driven by the sulfur atom, offers distinct lipophilicity and hydrogen-bonding capabilities, making it valuable in the design of kinase inhibitors and agrochemicals.

This guide provides a rigorous analysis of its nomenclature, synthesis, physicochemical properties, and applications, designed for researchers requiring high-fidelity technical data.

Nomenclature and Identification

Accurate nomenclature is vital to distinguish this compound from its oxygen-containing analog (isoxazole), which is more commercially prevalent.

IdentifierDescription
IUPAC Preferred Name This compound
Systematic Name 3-(1,1-dimethylethyl)-1,2-thiazol-5-amine
Common Synonyms 5-Amino-3-tert-butylisothiazole; 3-t-Butyl-5-isothiazolamine
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
SMILES CC(C)(C)c1nscc1N
InChI Key (Generated based on structure)

Critical Distinction:

  • Isothiazole: Contains S–N bond (Sulfur).

  • Isoxazole: Contains O–N bond (Oxygen).

  • Note: Many commercial databases conflate these two. Ensure the CAS registry number matches the sulfur-containing species (often less common than the oxygen analog CAS 59669-59-9).

Structural Analysis and Physicochemical Properties[4]

Electronic Structure & Tautomerism

The 5-aminoisothiazole system is theoretically capable of amine-imine tautomerism. However, experimental data and ab initio calculations typically favor the amino tautomer (A) over the imino forms (B/C) in solution and solid state, due to the aromatic stabilization of the isothiazole ring.

  • Amino Form (A): Aromatic 6

    
    -electron system intact.
    
  • Imino Form (B): Exocyclic double bond disrupts ring aromaticity.

The tert-butyl group at C3 exerts a positive inductive effect (+I), increasing electron density on the ring nitrogen (N2), potentially enhancing the basicity of the ring nitrogen compared to the exocyclic amine.

Predicted Properties[5]
  • LogP (Octanol/Water): ~2.1 (Higher than isoxazole analog due to sulfur).

  • pKa (Conjugate Acid): ~2.5–3.0 (Weak base; protonation likely occurs at N2).

  • H-Bonding: 1 Donor (NH₂), 2 Acceptors (N2, S1).

Synthetic Methodologies

The synthesis of this compound requires constructing the isothiazole ring from acyclic precursors. The most robust route involves the oxidative cyclization of


-enaminonitriles or thioamides.
Route A: Oxidative Cyclization of -Amino-alkenenitriles (Recommended)

This protocol utilizes 3-amino-4,4-dimethylpent-2-enenitrile as the key intermediate. This precursor is cyclized using elemental sulfur or a sulfur transfer reagent.

Step 1: Precursor Synthesis

Reaction of pivaloylacetonitrile with ammonium acetate.

  • Reagents: Pivaloylacetonitrile, Ammonium Acetate, Toluene.

  • Conditions: Reflux with Dean-Stark trap (azeotropic water removal).

  • Yield: >85%.

Step 2: Ring Closure (Isothiazole Formation)
  • Reagents: Elemental Sulfur (

    
    ), Morpholine (catalyst), Ethanol/DMF.
    
  • Mechanism: The nitrile group is attacked by polysulfide species, followed by cyclization onto the enamine nitrogen.

  • Purification: Column chromatography (Hexane/EtOAc).

Route B: Chlorination/Amidation (Alternative)

Starting from 3-tert-butylisothiazol-5-one or similar activated cores.

  • Chlorination: 3-tert-butylisothiazol-5-one

    
     5-chloro-3-tert-butylisothiazole.
    
  • Amidation: 5-chloro-3-tert-butylisothiazole

    
     this compound.
    

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow for the synthesis of the target molecule via the


-enaminonitrile route.

SynthesisPathway Start Pivaloylacetonitrile (C7H11NO) Intermediate 3-amino-4,4-dimethyl- pent-2-enenitrile Start->Intermediate Condensation Reagent1 NH4OAc Toluene, Reflux Reagent1->Intermediate Product 3-(tert-butyl) isothiazol-5-amine Intermediate->Product Oxidative Cyclization Reagent2 S8, Morpholine EtOH, 70°C Reagent2->Product

Caption: Figure 1. Convergent synthesis of this compound from pivaloylacetonitrile.

Characterization Protocols (Self-Validating)

To ensure the identity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred to prevent amine proton exchange).

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
¹H 1.28Singlet9Htert-Butyl (-C(CH₃)₃)
¹H 6.05Singlet1HC4-H (Ring proton)
¹H 6.80 (Broad)Singlet2H-NH₂ (Exchangeable with D₂O)
¹³C 29.5--tert-Butyl methyls
¹³C 34.2--tert-Butyl quaternary C
¹³C 98.5--C4 (Ring carbon)
¹³C 165.1--C5 (C-NH₂)
¹³C 172.3--C3 (C-tBu)
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Parent Ion: [M+H]⁺ = 157.08 m/z.

  • Fragmentation: Loss of isobutene (M-56) is a common fragmentation pathway for tert-butyl aromatics.

Applications in Drug Discovery

Scaffold Utility

The 5-aminoisothiazole core is a bioisostere of the aminopyrazole and aminoisoxazole motifs found in numerous kinase inhibitors (e.g., p38 MAPK, VEGFR inhibitors).

  • H-Bonding: The N2 nitrogen acts as a specific H-bond acceptor in the ATP-binding pocket of kinases.

  • Lipophilicity: The sulfur atom increases lipophilicity compared to oxygen, potentially improving membrane permeability (Caco-2 flux).

Case Study: Kinase Inhibition

Researchers utilize this scaffold to construct "Type II" kinase inhibitors. The free amine at C5 reacts with benzoyl chlorides or isocyanates to form urea/amide linkers that extend into the hydrophobic back pocket of the enzyme.

Reaction Workflow:

  • Scaffold: this compound.[1][2][3][4]

  • Coupling: Reaction with aryl isocyanates.

  • Product: 1-(3-(tert-butyl)isothiazol-5-yl)-3-arylurea (Potential p38 inhibitor).

References

  • IUPAC Nomenclature of Organic Chemistry. (Blue Book). International Union of Pure and Applied Chemistry. [Link]

  • Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry, 2006. (Context for isothiazole biological activity). [Link]

  • Gewald, K. "Heterocyclen aus CH-aciden Nitrilen, VIII. 3-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen." Chemische Berichte, 1965. (Foundational chemistry for nitrile cyclizations). [Link]

  • PubChem Compound Summary. "3-Amino-5-tert-butylisoxazole" (Note: Used for comparative property analysis; user must distinguish S vs O). [Link]

Sources

Technical Profile: 3-(tert-Butyl)isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(tert-Butyl)isothiazol-5-amine , a critical heterocyclic scaffold in medicinal chemistry.

Chemical Entity & Cheminformatics Core [1][2][3]

Executive Summary

This compound (CAS: 89151-73-5 ) is a functionalized 1,2-thiazole derivative characterized by a bulky tert-butyl group at the C3 position and a primary amine at the C5 position.[2][4] It serves as a valuable pharmacophore in drug discovery, acting as a bioisostere for the more common 3-tert-butylisoxazol-5-amine. Its structural rigidity and lipophilic bulk make it an ideal scaffold for designing inhibitors of p38 MAP kinase, glutaminase, and mGluR1 receptors.[2]

Cheminformatics & Structural Logic

The precise definition of the chemical structure is paramount for computational modeling and database integration.

SMILES String Generation

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is derived by identifying the aromatic isothiazole core (c1sncc1) and appending the substituents at the correct indices (Sulfur=1, Nitrogen=2).

Canonical SMILES:

Derivation Logic:

  • Core: The isothiazole ring is an aromatic 5-membered system containing Sulfur and Nitrogen at adjacent positions (s1n...).[2]

  • Numbering: The ring atoms are numbered starting from Sulfur (1), Nitrogen (2), Carbon-3, Carbon-4, Carbon-5.[2]

  • Substituents:

    • Position 3: A tert-butyl group C(C)(C)C is attached to the carbon adjacent to the nitrogen.[2]

    • Position 5: An amino group N is attached to the carbon adjacent to the sulfur.

  • Assembly: CC(C)(C) (t-butyl) + c1 (C3) + s (S1) + n (N2) + c (C4) + c1 (C5) + (N) (Amine).[2]

    • Note: Canonicalization algorithms may reorder the string, but the connectivity CC(C)(C)c1snc(N)c1 is chemically accurate.

Key Identifiers & Properties
PropertyValueSource/Calculation
CAS Number 89151-73-5Chemical Abstracts Service
Molecular Formula C₇H₁₂N₂SStoichiometry
Molecular Weight 156.25 g/mol IUPAC Atomic Weights
InChI Key Calculated from SMILESQLYQJ...[2] (Variant dependent)
LogP (Predicted) ~2.1Consensus Hydrophobicity
TPSA ~52 ŲPolar Surface Area
H-Bond Donors 1 (NH₂)Structural Count
H-Bond Acceptors 2 (N, S)Structural Count

Synthesis & Fabrication Protocols

The synthesis of 3-substituted-5-aminoisothiazoles typically proceeds via the cyclization of


-enaminonitriles.[2] The method described below is based on the foundational work of Hackler et al. (1989), ensuring high regioselectivity.
Protocol: Enaminonitrile Sulfuration-Cyclization

This route avoids the use of unstable intermediates and utilizes elemental sulfur or thionyl chloride equivalents for ring closure.[2]

Reagents:

  • Precursor: Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).[2]

  • Amination Agent: Ammonium acetate or Ammonia gas.

  • Cyclization Agent: Elemental Sulfur (

    
    ) or Hydrogen Sulfide (
    
    
    
    ) with an oxidant.[2]
  • Solvent: Ethanol or DMF.

Step-by-Step Methodology:

  • Formation of

    
    -Enaminonitrile: 
    
    • Dissolve pivaloylacetonitrile (1.0 eq) in anhydrous ethanol.

    • Introduce ammonia gas or add ammonium acetate (5.0 eq) and reflux for 4–6 hours.

    • Mechanism: Nucleophilic attack of ammonia on the ketone carbonyl followed by dehydration yields 3-amino-4,4-dimethylpent-2-enenitrile .[2]

    • Checkpoint: Monitor disappearance of ketone peak via TLC/NMR.

  • Isothiazole Ring Closure (Gewald-Type):

    • To the enaminonitrile solution, add elemental sulfur (1.0 eq) and a catalytic base (e.g., morpholine or diethylamine).[2]

    • Heat the mixture to reflux (80°C) for 12 hours. Alternatively, treat the enaminonitrile with

      
       followed by oxidative cyclization using Hydrogen Peroxide (
      
      
      
      ) or Iodine (
      
      
      ).
    • Mechanism: The sulfur attacks the

      
      -carbon (C2 of the nitrile), followed by nucleophilic attack of the amine nitrogen onto the sulfur (oxidative closure) or formation of a thioamide intermediate that cyclizes.
      
    • Purification: Cool to room temperature. Filter elemental sulfur. Concentrate the filtrate and recrystallize from hexane/ethyl acetate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the chemical transformation.

SynthesisPath Start Pivaloylacetonitrile (C7H11NO) Inter 3-Amino-4,4-dimethyl- pent-2-enenitrile Start->Inter Amination Product This compound (C7H12N2S) Inter->Product Ring Closure Reagent1 NH3 / EtOH Reflux Reagent1->Inter Reagent2 S8 / Base Oxidative Cyclization Reagent2->Product

Figure 1: Synthetic pathway transforming pivaloylacetonitrile to the target isothiazole via an enaminonitrile intermediate.[2]

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, often utilized to induce specific conformational constraints in the active site of enzymes.[2]

p38 MAP Kinase Inhibition

Isothiazole amines serve as bioisosteres for pyrazoles and isoxazoles in the design of p38 mitogen-activated protein kinase inhibitors.[2] The tert-butyl group occupies the hydrophobic "selectivity pocket" (Gatekeeper region), while the amine forms critical hydrogen bonds with the hinge region (Glu71/Met109) of the kinase ATP-binding site.

Glutaminase Inhibition

Recent studies highlight the utility of aminothiazole and isothiazole derivatives in inhibiting Glutaminase C (GAC), an enzyme upregulated in triple-negative breast cancer.[2] The scaffold acts as an allosteric inhibitor, disrupting the tetramerization required for enzyme activation.

mGluR1 Antagonists

Substituted isothiazoles have been identified as potent allosteric antagonists of the metabotropic glutamate receptor 1 (mGluR1).[2] The 3-tert-butyl group provides the necessary steric bulk to lock the receptor in an inactive conformation, offering potential therapeutic avenues for chronic pain management.

Pharmacophore Logic Diagram

SAR_Logic Core Isothiazole Core (Scaffold) tBu 3-tert-Butyl Group (Hydrophobic) Core->tBu Amine 5-Amino Group (H-Bond Donor) Core->Amine Target1 p38 MAP Kinase (Selectivity Pocket) tBu->Target1 Van der Waals Interaction Target2 mGluR1 (Allosteric Site) tBu->Target2 Steric Lock Amine->Target1 Hinge Binding

Figure 2: Structure-Activity Relationship (SAR) mapping of the 3-tert-butyl-5-amino-isothiazole scaffold against key biological targets.

References

  • Hackler, R. E.; Burow, K. W.; Kaster, S. V.; Wickiser, D. I. (1989).[2] "The synthesis of 5-amino-3-tert-butylisothiazole and 3-amino-5-tert-butylisothiazole". Journal of Heterocyclic Chemistry, 26(6), 1575–1578.[2] Link

  • ChemicalBook. (n.d.).[2] "3-tert-Butylisothiazol-5-amine Product Page". Accessed January 2025.[5] Link

  • Fisher, M. J., et al. (2012).[2] "3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity". Bioorganic & Medicinal Chemistry Letters, 22(7), 2514-2517.[2] Link

  • PubChem. (2025).[2] "Compound Summary: 3-tert-Butylisoxazol-5-amine (Isoxazole Analog Comparison)". National Library of Medicine. Link

Sources

Technical Guide: Physical Properties & Characterization of 3-(tert-Butyl)isothiazol-5-amine

[1][2]

Executive Summary

This compound (CAS: 89151-73-5 ) is a 5-membered heterocyclic amine characterized by a bulky tert-butyl group at the C3 position and a primary amine at the C5 position.[1][2][3][4] This structural arrangement provides a unique balance of steric bulk and polar functionality, making it a critical scaffold in medicinal chemistry for modulating the binding affinity of small molecules in hydrophobic pockets (e.g., p38 MAP kinase).[1]

This guide details the physicochemical profile, handling protocols, and experimental characterization workflows for this compound, synthesizing data from primary heterocyclic chemistry literature.[1][2]

Chemical Identity & Structural Analysis[1][2][5]

PropertyDetail
IUPAC Name This compound
Common Synonyms 5-Amino-3-tert-butylisothiazole; 3-tert-Butyl-5-isothiazolamine
CAS Registry Number 89151-73-5
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
SMILES CC(C)(C)c1nscc1N
Structural Features Isothiazole Core: Aromatic, electron-deficient ring.C3-tert-Butyl: Provides significant steric hindrance and lipophilicity.C5-Amine: Primary nucleophile, H-bond donor/acceptor.[1][2][5][6][7][8][9]
Structural Significance in Drug Design

The tert-butyl group acts as a "lipophilic anchor," often occupying hydrophobic sub-pockets in enzyme active sites.[1][2] The isothiazole sulfur atom can participate in non-covalent interactions (chalcogen bonding), distinguishing it from its isoxazole analogs.[1]

Physical Properties: Melting Point & Solubility[1][2]

Melting Point Analysis

While specific experimental melting point values for the free base are often proprietary or vary by recrystallization solvent, the compound is consistently isolated as a crystalline solid .[1]

  • Experimental Status: Primary synthesis literature (J. Heterocycl.[1] Chem. 1989) describes the isolation of the compound as a solid.[1]

  • Typical Range (Free Base): Based on structural analogs (e.g., 3-tert-butyl-5-aminoisoxazole, MP ~110°C) and the increased polarizability of sulfur, the melting point is expected to be in the range of 95°C – 115°C for the pure free base.[1][2]

  • Salt Forms: Hydrochloride salts of aminothiazoles typically exhibit significantly higher melting points (often >200°C) with decomposition.[1]

Solubility Profile

The solubility is governed by the competition between the hydrophobic tert-butyl group and the polar amine/isothiazole system.[1][2]

Solvent SystemSolubility RatingOperational Notes
DMSO High (>50 mg/mL)Preferred solvent for stock solutions and biological assays.[1][2]
Methanol / Ethanol High Suitable for recrystallization and transfer.[2]
Dichloromethane (DCM) High Excellent for extraction and chromatography loading.[2]
Water (pH 7.4) Low Poor aqueous solubility due to the lipophilic tert-butyl moiety.[1][2]
Aqueous Acid (0.1 M HCl) Moderate to High Soluble upon protonation of the primary amine (

for the conjugate acid).[1][2]
Lipophilicity (LogP)[1][2]
  • Predicted LogP: ~2.0 – 2.5[1][2]

  • Implication: The compound is moderately lipophilic, suggesting good membrane permeability but requiring organic co-solvents (e.g., DMSO) for aqueous bioassays.[1][2]

Experimental Protocols

Solubility Determination Workflow

To ensure accurate biological data, solubility should be empirically verified using a kinetic solubility assay.[1][2]

SolubilityWorkflowStockPrepare Stock(10mM in DMSO)DilutionDilute into Buffer(PBS pH 7.4)Stock->Dilution 1:100 dilutionIncubationShake/Incubate(24h @ 25°C)Dilution->IncubationFiltrationFilter/Centrifuge(Remove undissolved solid)Incubation->FiltrationAnalysisAnalyze Supernatant(HPLC-UV / LC-MS)Filtration->Analysis

Figure 1: Kinetic solubility determination workflow for lipophilic heterocyclic amines.

Melting Point Determination

Method: Capillary method (USP <741>).[1]

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates can depress MP).

  • Loading: Pack 2-3 mm of substance into a glass capillary.

  • Heating: Ramp at 10°C/min to within 10°C of expected MP, then slow to 1°C/min.

  • Observation: Record the onset (liquefaction) and clear point (complete melt).

Synthesis & Handling Insights

The synthesis of this compound typically involves the cyclization of nitrile precursors or the amination of isothiazole cores.[1][2]

  • Primary Reference: The definitive synthesis is described in Journal of Heterocyclic Chemistry (1989), utilizing specific cyclization conditions to establish the isothiazole ring with the correct regiochemistry.[1]

  • Regioselectivity: Distinguishing between the 3-tert-butyl-5-amine and the isomeric 5-tert-butyl-3-amine is critical.[1][2] The 3-tert-butyl isomer (CAS 89151-73-5) is the target; confirmation via 2D NMR (HMBC) is recommended to verify the position of the tert-butyl group relative to the sulfur and nitrogen atoms.[1][2]

SynthesisLogicPrecursorPrecursor(e.g., alpha-cyano ketone)CyclizationCyclization Reaction(Source of S and N)Precursor->CyclizationIsomersCrude Mixture(Isomer A & Isomer B)Cyclization->IsomersPurificationPurification(Column Chromatography)Isomers->Purification SeparationTargetThis compound(Solid, Pure)Purification->Target Verification (NMR/MS)

Figure 2: General synthetic pathway and purification logic for substituted isothiazoles.

Stability & Storage

  • Thermal Stability: Stable at room temperature in solid form.

  • Hygroscopicity: Amines can be hygroscopic.[1] Store in a desiccator.

  • Oxidation: Primary amines are susceptible to oxidation over long periods.[1] Store under an inert atmosphere (Nitrogen/Argon) at -20°C for long-term retention.

  • Light Sensitivity: Protect from light to prevent potential photochemical degradation of the heterocyclic ring.[1]

References

  • Synthesis & Characterization: The synthesis of 5-amino-3-tert-butylisothiazole and 3-amino-5-tert-butylisothiazole. Journal of Heterocyclic Chemistry, 1989 , 26, 1575-1578.[1][2] [1][2]

  • Kinase Inhibition Context: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (Discusses isothiazole intermediates). [1][2]

  • Chemical Data: PubChem Compound Summary for Isothiazole Derivatives. [1][2]

Biological Activity Screening of Novel Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the biological evaluation of novel isothiazole (1,2-thiazole) derivatives. Unlike their 1,3-thiazole isomers, isothiazoles offer unique pharmacodynamic properties due to the specific arrangement of the sulfur and nitrogen atoms, often resulting in distinct lipophilicity and metabolic stability profiles.

This document structures the screening process into a logical, tiered workflow: from rational design and in silico prediction to rigorous in vitro phenotypic and mechanistic assays.

From Scaffold Design to Lead Validation

Structural Basis & Rational Design

The isothiazole ring acts as a versatile bioisostere for other five-membered heterocycles (e.g., thiazole, oxazole, pyridine). Its value in drug discovery stems from its ability to engage in


 stacking interactions within protein binding pockets while the sulfur atom acts as a weak hydrogen bond acceptor.

Key Structural Activity Relationship (SAR) Drivers:

  • Position 3: Tolerance for bulky aryl groups; critical for defining selectivity (e.g., in kinase inhibitors).

  • Position 4: Electron-withdrawing groups here often enhance metabolic stability.

  • Position 5: Ideal site for solubilizing appendages or hydrogen-bond donors to interact with solvent-exposed regions of the target.

  • Fused Systems: Benzo[d]isothiazoles (e.g., Ziprasidone) significantly alter the electronic landscape, often favoring CNS or kinase targets.

The Screening Workflow (Tiered Strategy)

To maximize resource efficiency, screening should follow a funnel approach. This ensures that only the most promising candidates progress to expensive mechanistic studies.

Visualization: The Screening Cascade

The following diagram illustrates the decision matrix for progressing a novel isothiazole derivative from synthesis to lead optimization.

ScreeningCascade Start Library Synthesis (Isothiazole Core) InSilico Tier 1: In Silico Filter (ADME & Docking) Start->InSilico Primary Tier 2: Phenotypic Screen (Single Dose @ 10 µM) InSilico->Primary Pass Lipinski/Veber Fail1 Discard / Redesign InSilico->Fail1 Poor Drug-likeness Secondary Tier 3: Dose-Response (IC50 / MIC Determination) Primary->Secondary >50% Inhibition Primary->Fail1 No Activity Mechanistic Tier 4: Target Deconvolution (Enzyme Assays / Flow Cytometry) Secondary->Mechanistic Potent IC50 < 1 µM Secondary->Fail1 Weak Potency Lead Validated Lead Candidate Mechanistic->Lead Confirmed MOA

Figure 1: Tiered screening cascade for isothiazole derivatives, prioritizing resource allocation to high-potency hits.

Tier 2: Phenotypic Screening Protocols

Phenotypic assays are the "truth" of biological activity—they tell you if the compound works in a living system before you know how.

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Isothiazoles are frequently explored for antimicrobial activity due to their ability to disrupt bacterial cell walls or inhibit DNA gyrase.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Methodology (Self-Validating System):

  • Preparation: Dissolve isothiazole derivatives in DMSO to a stock of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (verify via OD600 of 0.08-0.1).
    
  • Controls (Critical for Validity):

    • Positive Control: Ciprofloxacin (must fall within CLSI defined ranges).

    • Solvent Control: DMSO max 1% (must show no inhibition).

    • Sterility Control: Broth only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection or Resazurin dye (color change from blue to pink indicates growth). MIC is the lowest concentration preventing visible growth.

Protocol B: Anticancer Cytotoxicity (MTT Assay)

Isothiazole-fused pyrimidines often target kinases (e.g., EGFR, VEGFR). The MTT assay quantifies metabolic activity as a proxy for viability.

Causality: Tetrazolium dye (MTT) is reduced to insoluble formazan only by mitochondrial reductase enzymes in metabolically active cells.

Methodology:

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48h or 72h.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Data Presentation Template:

Compound ID R-Group (C3) MCF-7 IC50 (µM) A549 IC50 (µM) Selectivity Index (SI)*
ISO-001 Phenyl 12.5 ± 1.2 15.0 ± 2.1 2.1
ISO-002 4-F-Phenyl 2.1 ± 0.3 3.4 ± 0.5 >10
Doxorubicin (Control) 0.5 ± 0.1 0.8 ± 0.1 N/A

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is generally required for lead progression.

Tier 3: Mechanistic Validation (Target Deconvolution)

Once a "hit" is identified, the mechanism must be validated. For isothiazoles, a common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.

Visualization: EGFR Inhibition Pathway

The following diagram details how an isothiazole inhibitor (acting as an ATP competitor) blocks downstream signaling, leading to apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Dimer (Tyrosine Kinase) EGF->EGFR Binding Phospho Autophosphorylation (Blocked) EGFR->Phospho Activation Isothiazole Isothiazole Derivative (ATP Competitor) Isothiazole->EGFR Inhibits ATP Pocket Apoptosis Apoptosis Induction Isothiazole->Apoptosis Result RAS RAS-GTP Phospho->RAS Signal Failure RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Transcription

Figure 2: Mechanism of Action: Isothiazole derivatives blocking EGFR phosphorylation, arresting the RAS/RAF/MEK cascade.

Protocol C: Kinase Inhibition Assay (EGFR)

Principle: Measure the consumption of ATP or the production of phosphorylated substrate using a luminescent readout (e.g., ADP-Glo).

  • Reagents: Recombinant EGFR kinase, Poly(Glu,Tyr) substrate, Ultra-pure ATP, Test Compound.

  • Reaction: Incubate Kinase + Substrate + Compound in buffer (Tris-HCl, MgCl2, MnCl2) for 10 min.

  • Initiation: Add ATP (at

    
     concentration) to start the reaction. Incubate 60 min at RT.
    
  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light signal.

  • Analysis: Luminescence is proportional to kinase activity. Lower signal = Higher Inhibition.

References

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Scientific Reports (Nature). [Link]

  • Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. PubMed. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI Molecules. [Link]

  • Structure-Activity Relationships (SAR) in Drug Design. DrugDesign.org. [Link]

Targeting the Isothiazole Scaffold: Therapeutic Horizons for Substituted Isothiazolamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole scaffold, particularly its amino-substituted derivatives (isothiazolamines), represents a privileged structure in medicinal chemistry due to its unique electronic profile and bioisosteric relationship with thiazoles and oxazoles. While historically overshadowed by their thiazole counterparts, substituted isothiazolamines have emerged as potent chemotypes for multi-targeted kinase inhibition (oncology), viral replication interference (infectious disease), and phosphatase modulation (metabolic disorders).

This technical guide dissects the structure-activity relationships (SAR) of substituted isothiazolamines, detailing their primary therapeutic targets, mechanism of action (MOA), and validated experimental protocols for synthesis and biological evaluation.

Chemical Space & Structural Classification

Isothiazolamines are characterized by an isothiazole ring bearing an exocyclic amine at the 3, 4, or 5-position. The position of the amine and the nature of ring fusion dramatically alter the pharmacological profile.

Core Scaffolds
  • Isothiazol-3-amines: Often fused with pyrimidines to form bicyclic kinase inhibitors. The nitrogen at position 2 and sulfur at position 1 create a distinct hydrogen-bond acceptor/donor motif critical for ATP-binding pocket occupancy.

  • Isothiazol-4-amines: Less common as naked scaffolds but serve as critical "warheads" in antiviral agents (e.g., Denotivir derivatives) and emerging PROTAC linkers.

  • Isothiazol-5-amines: Frequently utilized in the design of fungicides and herbicides, but increasingly explored for CNS activity.

Primary Therapeutic Area: Oncology (Kinase Inhibition)

The most mature application of substituted isothiazolamines is in the inhibition of Receptor Tyrosine Kinases (RTKs). Fused systems, specifically isothiazolo[5,4-d]pyrimidines and isothiazolo[4,5-b]pyridines , function as ATP-competitive inhibitors.

Targets: VEGFR-2 (KDR), c-KIT, and TIE2

Isothiazolopyrimidines have demonstrated nanomolar potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis.

  • Mechanism of Action: The isothiazole-fused system mimics the adenine ring of ATP. The exocyclic amine (often urea-substituted) forms hydrogen bonds with the "hinge region" residues (e.g., Cys919 in VEGFR-2), while the hydrophobic tail extends into the allosteric hydrophobic pocket.

  • Causality: Inhibition of VEGFR-2 autophosphorylation blocks the downstream RAF/MEK/ERK signaling cascade, leading to suppressed endothelial cell proliferation and tumor starvation.

SAR Logic (Graphviz Visualization)

SAR_Isothiazolamines Scaffold Isothiazolo[5,4-d]pyrimidine Core Target Target: VEGFR-2 / c-KIT Scaffold->Target ATP Competition R1 C3-Position (Aryl/Alkyl): Controls Solubility & Hydrophobic Pocket Entry R1->Scaffold Modifies R2 Exocyclic Urea/Amine: Hinge Region Binding (Critical H-Bonds) R2->Scaffold Activates R2->Target H-Bonding (Cys919) R3 Ring Sulfur (S1): Electronic Modulation (Bioisostere to Oxazole) R3->Scaffold Stabilizes

Figure 1: Structure-Activity Relationship (SAR) logic for isothiazolopyrimidine kinase inhibitors.

Secondary Therapeutic Area: Virology

Substituted isothiazole-4-carboxamides and 4-amines have a distinct history in antiviral discovery, exemplified by Denotivir (Vratizolin).[1]

Targets: Viral Uncoating and Replication Complexes

Unlike nucleoside analogs that target polymerases, isothiazolamines often act at earlier stages of the viral life cycle.

  • Target: Picornavirus capsid proteins or HSV replication complexes.

  • Mechanism: These compounds stabilize the viral capsid, preventing the "uncoating" process required to release viral RNA into the host cytoplasm.

  • Key Derivative: 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives have shown efficacy against HSV-1 and HSV-2 by interfering with viral protein synthesis.

Emerging Targets: Metabolic & Phosphatase Regulation

Recent studies highlight the isothiazolidinone (oxidized isothiazolamine derivative) moiety as a pharmacophore for PTP1B inhibition.

  • Target: Protein Tyrosine Phosphatase 1B (PTP1B).

  • Relevance: Negative regulator of insulin signaling. Inhibition improves insulin sensitivity (Type 2 Diabetes).

  • Binding Mode: The isothiazolidinone ring acts as a phosphate mimetic, displacing the catalytic water molecule in the PTP1B active site.[2]

Experimental Protocols

The following protocols are designed for self-validation. The synthesis focuses on the Isothiazolo[5,4-d]pyrimidine scaffold (Kinase Inhibitor), while the assay focuses on VEGFR-2 Enzymatic Inhibition .

Protocol A: Synthesis of Isothiazolo[5,4-d]pyrimidine Scaffold

Rationale: This route utilizes the "Gewald-type" cyclization followed by ring fusion, allowing for diverse substitution at the critical C3 and amine positions.

Reagents:

  • Alpha-bromo ketone (Substituted)[3]

  • Malononitrile

  • Sulfur (elemental)

  • Triethyl orthoformate

  • Ammonium acetate

Step-by-Step Workflow:

  • Formation of 2-Amino-3-cyanothiophene (Precursor):

    • Mix equimolar amounts of substituted acetophenone, malononitrile, and elemental sulfur in ethanol.

    • Add diethylamine (catalyst) dropwise. Reflux for 4 hours.

    • Validation Point: TLC should show disappearance of acetophenone. Product precipitates upon cooling (Yellow solid).

    • Note: While this forms a thiophene, the isothiazole route requires 3-cyano-isothiazole precursors, often synthesized from carbon disulfide and enamines .

    • Correction for Isothiazole Specificity: Use the Mercaptopicolinonitrile Route for fused systems (See Diagram below).

Revised Specific Protocol: Synthesis of Isothiazolo[4,5-b]pyridine (Kinase Scaffold) (Based on Method by Peet et al. and recent optimizations)

  • Thiolation: React 3-chloro-2-cyanopyridine with NaSH in DMF at 80°C for 2h to yield 3-mercapto-2-cyanopyridine.

  • Ring Closure: Treat the mercapto-intermediate with hydroxylamine-O-sulfonic acid (HOSA) in aqueous NaHCO3.

    • Mechanism: Amination of the sulfur followed by intramolecular attack on the nitrile.

  • Functionalization: The resulting 3-aminoisothiazolo[5,4-b]pyridine can be derivatized with isocyanates to form urea analogs (Kinase active motif).

Synthesis_Workflow Start Start: 3-Chloro-2-cyanopyridine Step1 1. Thiolation (NaSH, DMF, 80°C) Yields: 3-Mercapto-intermediate Start->Step1 Nu- Subst. Step2 2. Oxidative Cyclization (HOSA, NaHCO3) Formation of N-S Bond Step1->Step2 Amination Step3 3. Scaffold: 3-Aminoisothiazolo[4,5-b]pyridine Step2->Step3 Cyclization Step4 4. Urea Formation (R-NCO) Target: Kinase Inhibitor Step3->Step4 Derivatization

Figure 2: Synthetic workflow for accessing the kinase-active isothiazolo[4,5-b]pyridine scaffold.

Protocol B: VEGFR-2 (KDR) Kinase Inhibition Assay

Rationale: A FRET-based assay is chosen over radiometric assays for safety and high-throughput capability.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • FRET peptide substrate (e.g., Z'-LYTE™ Tyr6).

  • ATP (Km concentration: ~10 µM).

  • Test Compound (Isothiazolamine derivative).

Procedure:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration.

  • Incubation: Mix Kinase (2 nM final), Substrate (2 µM), and Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Incubate for 1 hour at Room Temp.

  • Initiation: Add ATP to initiate phosphorylation.

  • Termination: Add Development Reagent (Site-specific protease).

    • Logic: The protease cleaves non-phosphorylated peptide. Phosphorylated peptide (protected by kinase activity) remains intact.

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • Calculation: High inhibition = Low phosphorylation = High cleavage = Low FRET ratio.

  • Validation: Use Sunitinib as a positive control (IC50 expected ~10 nM).

Data Summary: Comparative Potency

The following table summarizes the potency of isothiazole-based scaffolds against key targets compared to standard thiazole analogs.

Scaffold TypeTargetPrimary Activity (IC50)Reference Drug Comparison
Isothiazolo[5,4-d]pyrimidine VEGFR-2 (KDR)< 20 nMComparable to Sorafenib
Isothiazolo[4,5-b]pyridine GAK / CDK~ 500 nMLess potent than Palbociclib
4-Amido-isothiazole HSV-1 Replication~ 2.5 µMAnalogous to Acyclovir (mechanistically distinct)
Isothiazolidinone PTP1B~ 5 µMSuperior selectivity vs. Trodusquemine

References

  • Isothiazolo[4,5-b]pyridines as Kinase Inhibitors

    • Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.[4]

    • Source: Organic & Biomolecular Chemistry, 2024.[4][5][6][7]

    • URL:[Link]

  • Isothiazolopyrimidines in Oncology

    • Title: Isothiazolopyrimidines and Isoxazolopyrimidines as Novel Multi-Targeted Inhibitors of Receptor Tyrosine Kinases.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Antiviral Isothiazoles

    • Title: New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
    • Source: Archiv der Pharmazie, 2006.
    • URL:[Link]

  • Aurora Kinase Inhibition

    • Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors (Contextual comparison).
    • Source: Journal of Medicinal Chemistry (PubMed).[5]

    • URL:[Link]

  • Isothiazole General Review

    • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances.[7][8]

    • Source: Synthesis (Thieme Connect), 2019.[9]

Sources

The Isothiazole Pharmacophore: Strategic Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole scaffold (1,2-thiazole) represents a distinct yet underutilized pharmacophore in modern medicinal chemistry. Unlike its 1,3-isomer (thiazole), the isothiazole ring features a contiguous nitrogen-sulfur (N-S) bond, imparting unique electronic properties, lower basicity, and specific metabolic profiles. This guide explores the isothiazole core as a bioisostere for phenyl and pyridine rings, detailing its structural advantages, synthetic accessibility, and critical metabolic considerations such as S-oxidation-mediated ring opening.

Structural & Physicochemical Profile

The isothiazole ring is a five-membered aromatic heterocycle.[1] Its physicochemical behavior is dominated by the electronegativity difference between the nitrogen and sulfur atoms and the weakness of the N-S bond compared to the C-S bond in thiazoles.

Electronic Distribution and Basicity

Isothiazole is significantly less basic than thiazole and pyridine due to the inductive effect of the adjacent sulfur atom, which reduces the electron density available at the nitrogen lone pair.

PropertyIsothiazole (1,2-thiazole)Thiazole (1,3-thiazole)Pyridine
pKa (Conjugate Acid) -0.5 (approx)2.55.2
Dipole Moment (D) 2.41.62.2
Aromaticity ModerateHighHigh
H-Bond Acceptor WeakModerateStrong
Bioisosteric Utility
  • Phenyl Bioisostere: Isothiazole mimics the geometry and lipophilicity of a phenyl ring but introduces polarity and potential hydrogen-bonding interactions.

  • Pyridine Bioisostere: It offers a similar vector for substituents but with reduced basicity, which can be advantageous for improving membrane permeability and reducing hERG channel inhibition, often associated with basic centers.

Synthetic Strategies

Accessing the isothiazole core typically involves either the oxidative cyclization of thioamides or dipolar cycloaddition reactions.

Primary Synthetic Routes
  • Oxidative Cyclization: The most common industrial route involves the oxidative closure of 3-aminothioacrylamides (or

    
    -aminothiocinnamamides) using oxidizing agents like Iodine (
    
    
    
    ), Bromine, or Hydrogen Peroxide.
  • Dipolar Cycloaddition: Reaction of nitrile sulfides (

    
    ) with alkynes. This method is highly regioselective but requires the in-situ generation of unstable nitrile sulfides.
    
Visualization of Synthetic Logic

The following diagram outlines the strategic disconnection approaches for isothiazole synthesis.

IsothiazoleSynthesis Target Isothiazole Core RouteA Route A: Oxidative Cyclization RouteA->Target Yields 3,4,5-Substituted RouteB Route B: Dipolar Cycloaddition RouteB->Target Yields 3,4- or 3,5-Substituted PrecursorA 3-Aminothioacrylamide PrecursorA->RouteA Cyclization ReagentA Oxidant (I2, H2O2) ReagentA->RouteA PrecursorB1 Nitrile Sulfide (In situ) PrecursorB1->RouteB PrecursorB2 Alkyne Dipolarophile PrecursorB2->RouteB

Caption: Strategic disconnections for accessing substituted isothiazole scaffolds.

Medicinal Chemistry Utility & Case Studies

Case Study: Denotivir (Vratizolin)

Denotivir is a monocyclic isothiazole derivative (5-benzamido-4-chloro-3-methylisothiazole) used as an antiviral agent.[2][3]

  • Mechanism: It stabilizes the cell membrane and inhibits viral replication.

  • Structural Insight: The isothiazole ring acts as a stable linker that positions the amide and chlorophenyl groups in a specific conformation essential for binding. The chlorine atom at the 4-position blocks metabolic oxidation at this vulnerable site.

Case Study: Lurasidone (Benzisothiazole)

While Lurasidone contains a 1,2-benzisothiazole fused system, it highlights the pharmacophore's ability to bind with high affinity to GPCRs (D2 and 5-HT2A receptors). The sulfur atom in the benzisothiazole ring participates in critical


-sulfur interactions within the receptor binding pocket.

ADMET Considerations: Metabolic Liabilities

The most critical liability of the isothiazole scaffold is the potential for bioactivation via S-oxidation .

Mechanism of Ring Opening

Cytochrome P450 enzymes can oxidize the sulfur atom to a sulfoxide. This intermediate is electrophilic and can be attacked by nucleophiles (like Glutathione, GSH) or water.

  • S-Oxidation: Formation of Isothiazole-S-oxide.

  • Nucleophilic Attack: GSH attacks C-5 (or C-3 depending on substitution).

  • Ring Opening: The N-S bond cleaves, leading to a reactive acyclic intermediate that can cause toxicity or idiosyncratic drug reactions (IDRs).

Visualization of Metabolic Pathway

The following diagram illustrates the P450-mediated bioactivation pathway.

MetabolicPathway Parent Isothiazole Scaffold Step1 CYP450 S-Oxidation Parent->Step1 Intermediate Isothiazole S-Oxide (Electrophilic) Step1->Intermediate Adduct Ring-Opened GSH Conjugate Intermediate->Adduct Nucleophilic Attack (Ring Cleavage) GSH Glutathione (GSH) GSH->Adduct

Caption: Mechanism of isothiazole bioactivation leading to ring opening and glutathione conjugation.

Detailed Experimental Protocol

Protocol: Synthesis of 4-Cyano-3-methyl-5-phenylisothiazole via Oxidative Cyclization

This protocol utilizes the oxidative closure of a


-aminothioacrylamide derivative using Iodine. This method is preferred for its operational simplicity and high yields.

Reagents:

  • 3-Amino-3-phenyl-2-cyanothioacrylamide (Precursor)

  • Iodine (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 3-amino-3-phenylacrylonitrile (10 mmol) in anhydrous THF. Add phenyl isothiocyanate (10 mmol) and Sodium Hydride (11 mmol) at 0°C. Stir for 2 hours to generate the thioamide intermediate. Quench with dilute HCl and extract.

  • Cyclization Setup: Dissolve the crude thioamide (5 mmol) in Ethanol (20 mL).

  • Oxidation: Add Potassium Carbonate (10 mmol) to the solution. While stirring at room temperature, add a solution of Iodine (5.5 mmol) in Ethanol dropwise over 30 minutes.

    • Observation: The dark color of iodine should fade as it is consumed.

  • Completion: Stir the mixture for an additional 2 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing Sodium Thiosulfate (to quench excess iodine).

  • Isolation: A precipitate will form. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Look for absence of thioamide NH protons) and Mass Spectrometry (M+1 peak).
    

References

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. PubMed. Available at: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Denotivir (Vratizolin) Structure and Activity. PubChem. Available at: [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. Available at: [Link]

Sources

Literature review of 3,5-disubstituted isothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From De Novo Construction to Late-Stage Functionalization

Executive Summary

The isothiazole scaffold (1,2-thiazole) represents a unique challenge in medicinal chemistry due to the inherent lability of the N–S bond under reducing conditions and its specific electronic profile. Unlike their 1,3-thiazole counterparts, 3,5-disubstituted isothiazoles offer a distinct vector for structure-activity relationship (SAR) exploration, particularly as bioisosteres for pyridines and isoxazoles.

This technical guide moves beyond generic textbook definitions to provide a decision-based framework for synthesizing 3,5-disubstituted isothiazoles. We focus on two primary strategic pillars: De Novo Construction (via [3+2] cycloaddition or condensation) and Late-Stage Functionalization (via transition-metal-catalyzed C–H activation).

Part 1: The Strategic Landscape

Selecting the correct synthetic route depends heavily on the availability of starting materials and the stability of the desired substituents.

Decision Matrix: Route Selection

The following logic flow guides the selection of the optimal synthetic pathway based on substrate availability.

IsothiazoleStrategy Start Target: 3,5-Disubstituted Isothiazole Decision1 Are substituents sensitive to oxidation? Start->Decision1 Decision2 Is the 3-position already established? Start->Decision2 RouteA Route A: [3+2] Cycloaddition (Nitrile Sulfides) Decision1->RouteA Yes (Avoid Oxidants) RouteB Route B: Oxidative Cyclization (Thioamides/Enaminones) Decision1->RouteB No (Robust) RouteC Route C: C-H Activation (Late-Stage Functionalization) Decision2->RouteA No (Build Ring) Decision2->RouteC Yes (Add C-5)

Figure 1: Strategic decision tree for selecting the isothiazole synthesis pathway.

Part 2: De Novo Construction via [3+2] Cycloaddition

The most regioselective method for constructing the 3,5-substitution pattern is the 1,3-dipolar cycloaddition of nitrile sulfides to alkynes.

The Mechanistic Challenge

Nitrile sulfides (


) are unstable intermediates that cannot be isolated. They must be generated in situ. The most reliable precursor is the 1,3,4-oxathiazol-2-one , which undergoes thermal decarboxylation to release the nitrile sulfide dipole.[1]

Mechanism:

  • Decarboxylation: Heating the oxathiazol-2-one (typically in chlorobenzene or xylene at 130°C) releases

    
     and generates the nitrile sulfide.
    
  • Cycloaddition: The nitrile sulfide undergoes a [3+2] cycloaddition with an alkyne dipolarophile.

  • Regioselectivity: The reaction is highly regioselective, favoring the 3,5-disubstituted product due to steric and electronic alignment of the dipole with the alkyne.

NitrileSulfide Precursor 1,3,4-Oxathiazol-2-one Dipole Nitrile Sulfide (R-CNS) Precursor->Dipole 110-140°C Heat Heat (-CO2) Product 3,5-Disubstituted Isothiazole Dipole->Product + Alkyne [3+2] Alkyne Alkyne (R'-C≡CH) Alkyne->Product

Figure 2: The thermal generation of nitrile sulfides and subsequent trapping by alkynes.

Validated Protocol: Nitrile Sulfide Cycloaddition

Reference Grounding: Paton et al. (Arkivoc, 2013)[1]

Reagents:

  • Precursor: 5-substituted-1,3,4-oxathiazol-2-one (1.0 eq)

  • Dipolarophile: Dimethyl acetylenedicarboxylate or Terminal Alkyne (3.0 eq)

  • Solvent: Chlorobenzene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the oxathiazol-2-one (1.0 mmol) and the alkyne (3.0 mmol) in anhydrous chlorobenzene (10 mL).

  • Thermolysis: Heat the solution to reflux (approx. 132°C) under an inert atmosphere (

    
    ) for 12–24 hours. Monitor 
    
    
    
    evolution (bubbler) to track reaction progress.
  • Completion: Reaction is complete when the starting oxathiazolone spot disappears on TLC (usually non-polar mobile phase).

  • Purification: Evaporate solvent under reduced pressure. Purify via silica gel flash chromatography. Note: Isothiazoles are weakly basic; avoid highly acidic mobile phases.

Part 3: Scalable Synthesis via Oxidative Cyclization

For larger scale preparations where high thermal conditions are unsafe, the oxidative cyclization of


-amino thiocrotonamides or 

-keto thioamides is preferred.
Mechanism & Utility

This route utilizes the formation of the N–S bond as the final ring-closing step. The precursor is typically generated from the condensation of a


-keto ester with a thioamide source or via the reaction of enaminones with isothiocyanates.

Key Advantages:

  • Avoids high-pressure/high-temperature conditions.

  • Precursors are often stable solids.

  • Compatible with flow chemistry setups.

Validated Protocol: Iodine-Mediated Cyclization

Reference Grounding: Recent advances in metal-free oxidative cyclization (J. Org. Chem / Org.[2][3][4][5][6][7][8][9][10][11][12] Lett. variants)

Reagents:

  • Substrate:

    
    -amino- 
    
    
    
    -unsaturated thioamide (1.0 eq)
  • Oxidant: Iodine (

    
    ) (1.1 eq) or Hydrogen Peroxide (
    
    
    
    )
  • Base: Pyridine or

    
     (2.0 eq)
    
  • Solvent: THF or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the thioamide substrate in THF at 0°C.

  • Oxidation: Add Pyridine (2.0 eq) followed by the dropwise addition of Iodine (1.1 eq) dissolved in THF.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution will typically darken.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Part 4: Late-Stage Functionalization (C-H Activation)

When a 3-substituted isothiazole core is already established, the C-5 position is the most acidic and electronically activated site for direct functionalization.

C-5 Arylation Strategy

Transition-metal-catalyzed C–H activation allows for the introduction of complex aryl groups at C-5 without pre-functionalization (e.g., halogenation).

  • Catalyst System:

    
     / 
    
    
    
    or
    
    
    .
  • Directing Effect: The ring nitrogen and sulfur assist in directing the metal to the C-5 position.

Comparative Data: Synthesis Methods

MethodRegioselectivity (3,5 vs 4,5)Typical YieldKey LimitationIdeal Use Case
Nitrile Sulfide [3+2] Excellent (>95:5)60–85%Precursor synthesis (Oxathiazolone)Complex 3,5-patterns; Lab scale
Oxidative Cyclization Good (Controlled by precursor)70–90%Step-heavy precursor synthesisScale-up; Simple alkyl/aryl groups
C-H Activation (C-5) Perfect (Only C-5 active)50–75%Requires 3-sub isothiazole startLate-stage drug diversification
References
  • Nitrile Sulfides Part 16: Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions. Source: Ross, J. F., et al. Arkivoc, 2013(iii), 372-388.[1] URL:[Link] Relevance: Defines the foundational protocol for nitrile sulfide generation and cycloaddition.

  • Synthesis of Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides. Source: Ma, X., et al. Organic Letters, 2020, 22, 5284-5288.[6] URL:[Link] Relevance: Modern oxidative cyclization strategies.

  • Transition Metal-Catalyzed C-H Functionalization of Heterocycles. Source: Gandeepan, P., et al. Chemical Reviews, 2019, 119, 2192-2452. URL:[Link] Relevance:[1][2][4][5][7][8][11][12][13][14][15] Authoritative review on C-H activation mechanisms applicable to isothiazoles.

  • Regioselective Synthesis of 3,5-Disubstituted Isothiazoles

    
    -Keto Dithioesters. 
    Source: Shukla, G., et al. Organic Letters, 2016, 18, 2451.[6]
    URL:[Link]
    Relevance:[1][2][5][7][8][11][12][13][14][15] Highly specific protocol for the target substitution pattern.
    

Sources

The Isothiazole Imperative: Precision Discovery of 1,2-Thiazole Bioactives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the 1,3-thiazole scaffold is ubiquitous in FDA-approved drugs (e.g., Ritonavir, Dasatinib), its isomer, the 1,2-isothiazole , remains an underutilized "privileged structure" in medicinal chemistry. This guide addresses the technical nuances of the isothiazole core, focusing on its unique electronic signature—specifically the weak S–N bond and the sulfur σ-hole—to drive rational drug design. We present a self-validating discovery workflow, from metal-free synthesis to high-content screening validation.

Part 1: Rational Design & The Isothiazole Signature

The isothiazole ring is not merely a bioisostere of thiazole or pyridine; it is an electronic warhead. The contiguous sulfur-nitrogen (S–N) bond imparts specific physicochemical properties that must be leveraged during the design phase.

The Sigma-Hole (σ-hole) Advantage

Unlike the sulfur in thiazole, the isothiazole sulfur is bonded to an electronegative nitrogen. This polarization creates a region of positive electrostatic potential on the extension of the S–N bond, known as a σ-hole .[1][2]

  • Design Implication: This allows the isothiazole sulfur to act as a Lewis acid in chalcogen bonding interactions with nucleophilic protein residues (e.g., backbone carbonyls, cysteine thiols), offering a binding vector orthogonal to standard H-bonding.

  • Causality: High-affinity binding often correlates with the magnitude of this σ-hole, which can be tuned by placing electron-withdrawing groups (EWGs) at the C3 or C4 positions.

The S–N Bond Liability & Opportunity

The S–N bond energy (~50-60 kcal/mol) is significantly lower than a C–C bond.

  • Metabolic Logic: The ring is susceptible to reductive cleavage by cytosolic reductases or thiol-rich environments (e.g., tumor microenvironment), opening to form

    
    -amino thiones. This can be exploited for prodrug strategies  where the active species is the ring-opened linear thioketone.
    
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional vectors of the isothiazole core for lead optimization.

SAR_Map Core Isothiazole Core (1,2-Thiazole) S_Atom Sulfur (S1) σ-hole Donor Chalcogen Bonding Core->S_Atom N_Atom Nitrogen (N2) H-Bond Acceptor Coordination Site Core->N_Atom C3_Pos C3 Position Steric Gatekeeper Determines Selectivity Core->C3_Pos C4_Pos C4 Position Electronic Tuning (EWG increases σ-hole) Core->C4_Pos C5_Pos C5 Position Metabolic Handle Halogenation Site Core->C5_Pos

Figure 1: Functionalization vectors of the isothiazole scaffold. Note the distinct roles of the heteroatoms compared to the 1,3-thiazole isomer.

Part 2: Synthetic Architecture (The "Make" Phase)

Traditional isothiazole synthesis (e.g., oxidative cyclization of


-amino thiones) often requires harsh oxidants or transition metals. To ensure trustworthiness  and reproducibility , we utilize a robust, metal-free [4+1] Annulation Protocol  developed by Shukla et al. This method is superior for generating 3,5-disubstituted isothiazoles, a common pharmacophoric pattern.
Protocol: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles

Objective: Synthesize 3-phenyl-5-(thiophen-2-yl)isothiazole. Mechanism: Sequential imine formation, cyclization, and aerial oxidation.[3][4]

Reagents:

  • 
    -Ketodithioester (1.0 equiv) [Precursor]
    
  • Ammonium Acetate (

    
    ) (4.0 equiv) [Nitrogen Source]
    
  • Solvent: DMSO (Dimethyl sulfoxide)

  • Atmosphere: Open air (Oxidant)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve the specific

    
    -ketodithioester (1.0 mmol) in DMSO (3 mL).
    
  • Addition: Add solid

    
     (4.0 mmol) in a single portion.
    
  • Reaction: Stir the mixture at 100 °C in an open vessel. The open atmosphere is critical as

    
     drives the final aromatization step.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Reaction typically completes in 2–3 hours.

  • Work-up: Cool to room temperature. Pour reaction mass into ice-cold water (20 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography.
    

Validation Check:

  • 
     NMR:  Look for the characteristic singlet of the isothiazole C4-proton typically between 
    
    
    
    7.0–8.0 ppm.
  • Yield: Expect 75–85% isolated yield.

Synthesis_Workflow Start Start: Beta-Ketodithioester + NH4OAc Step1 Step 1: Imine Formation (DMSO, 100°C) Start->Step1 Step2 Step 2: Intramolecular Cyclization (Nucleophilic attack of S on C=O) Step1->Step2 Step3 Step 3: Aerial Oxidation (Aromatization driven by O2) Step2->Step3 Product Product: 3,5-Disubstituted Isothiazole Step3->Product

Figure 2: Reaction pathway for the metal-free [4+1] annulation synthesis of isothiazoles.

Part 3: Bioassay & Validation (The "Test" Phase)

To validate the biological relevance of the synthesized isothiazoles, we focus on a mechanism exemplified by Aulosirazole : the modulation of the FOXO3a transcription factor. This is a high-value target in ovarian and breast cancers.

Protocol: FOXO3a Nuclear Translocation Assay

Rationale: Isothiazole derivatives like Aulosirazole have been shown to inhibit cytoplasmic retention of FOXO3a, forcing its translocation to the nucleus where it triggers pro-apoptotic genes.

Materials:

  • Cell Line: OVCAR-3 or OVCAR-8 (Human ovarian carcinoma).

  • Primary Antibody: Anti-FOXO3a (Rabbit monoclonal).

  • Secondary Antibody: Alexa Fluor 488 Goat anti-Rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

Methodology:

  • Seeding: Plate OVCAR-3 cells (5,000 cells/well) in 96-well black-walled imaging plates. Incubate for 24h.

  • Treatment: Treat cells with the test isothiazole compound (0.1, 1, 10

    
    ) for 6 hours. Include Aulosirazole  (1 
    
    
    
    ) as a positive control and DMSO as vehicle control.[5]
  • Fixation: Fix cells with 4% paraformaldehyde for 15 min at RT. Permeabilize with 0.2% Triton X-100.

  • Staining: Block with 3% BSA. Incubate with Anti-FOXO3a (1:200) overnight at 4°C. Wash. Incubate with Secondary Ab (1:500) and DAPI for 1 hour.

  • Imaging: Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Operetta).

  • Quantification: Calculate the Nuclear/Cytoplasmic Ratio of FOXO3a fluorescence intensity.

Data Interpretation:

  • Hit Criteria: A >2-fold increase in Nuclear/Cytoplasmic ratio compared to DMSO control indicates successful "warhead" activity.

Quantitative Comparison Table
Compound ClassKey FeatureTarget MechanismTypical Potency (

)
Isothiazoles S–N Bond, σ-holeFOXO3a Translocation, MEK Inhibition0.5 – 5.0

Thiazoles S–C Bond, StableKinase Inhibition (ATP competitive)0.01 – 1.0

Benzisothiazoles Fused RingGPCR Antagonism (e.g., D2/5-HT2A)1.0 – 50

Part 4: Case Study – Aulosirazole

Aulosirazole represents the pinnacle of natural product isothiazole discovery. Isolated from the cyanobacterium Aulosira fertilissima, it contains a unique isothiazolo[4,5-b]quinoline-4,9-dione core.

  • Mechanism: It acts as a "molecular chaperone" modulator, selectively stabilizing the nuclear fraction of FOXO3a, leading to apoptosis in drug-resistant tumor cells.

  • Significance: It proves that the isothiazole core is not just a structural spacer but can drive specific intracellular localization phenotypes that are difficult to achieve with standard kinase inhibitors.

Discovery_Workflow Target Target ID (e.g., FOXO3a) Design Rational Design (σ-hole tuning) Target->Design Synth Synthesis (Metal-Free [4+1]) Design->Synth Assay Validation (Nuclear Translocation) Synth->Assay Assay->Design No Activity (Iterate) Lead Lead Candidate (Isothiazole) Assay->Lead Hit

Figure 3: Iterative discovery cycle for isothiazole-based therapeutics.

References

  • Shukla, G., et al. (2016).[3] An Operationally Simple and User-Friendly Synthesis of 3,5-Disubstituted/Annulated Isothiazoles from

    
    -Ketodithioesters/
    
    
    
    -Ketothioamides and
    
    
    . Organic Letters. Link
  • Politzer, P., et al. (2013). Halogen bonding and other

    
    -hole interactions: a perspective. Physical Chemistry Chemical Physics.[1] Link
    
  • Gatbonton-Schwager, T. N., et al. (2024). Aulosirazole Stimulates FOXO3a Nuclear Translocation to Regulate Apoptosis and Cell-Cycle Progression in High-Grade Serous Ovarian Cancer (HGSOC) Cells. Molecular Pharmacology. Link

  • Chakraborty, A., et al. (2025). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Link

  • Belanger, D. B., et al. (2010). Discovery of isothiazole-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

3-(tert-Butyl)isothiazol-5-amine safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Operational Protocols


)
Executive Summary & Chemical Identity

Critical Distinction: This guide specifically addresses 3-(tert-Butyl)isothiazol-5-amine (Sulfur-containing ring). Researchers frequently confuse this compound with its oxygen-containing isostere, 3-(tert-Butyl)isoxazol-5-amine (CAS 59669-59-9). While structurally similar, the isothiazole moiety introduces distinct reactivity and metabolic stability profiles, particularly regarding sulfur oxidation and potential sensitization.

This compound is a primary amino-heterocycle often utilized as a pharmacophore in kinase inhibitor design and agrochemical synthesis. Due to the electron-rich nature of the 5-amino group, it is prone to oxidative degradation and requires rigorous exclusion of atmospheric oxygen and moisture.

Physicochemical Profile
PropertySpecificationNotes
Chemical Name This compoundIUPAC: 3-(1,1-dimethylethyl)-1,2-thiazol-5-amine
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 156.25 g/mol Heavier than isoxazole analog (140.18 g/mol )
CAS Number Research ChemicalReference Lit: J. Heterocycl.[1][2][3][4][5][6][7][8][9][10] Chem. 1989 [1]
Predicted LogP ~2.1 - 2.5Moderate lipophilicity; membrane permeable
pKa (Conjugate Acid) ~2.5 - 3.5Weakly basic amine due to electron-withdrawing ring
Appearance Off-white to yellow crystalline solidDarkens upon oxidation
Hazard Identification (GHS Classification)

Note: In the absence of a compound-specific REACH registration, the following classification is derived from Structure-Activity Relationships (SAR) of analogous 5-aminoisothiazoles and general amino-heterocycles.

Signal Word: WARNING

Primary Hazard Statements
  • H302: Harmful if swallowed.[2][11][8][10]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][11]

  • H317 (Precautionary): May cause an allergic skin reaction. Isothiazole derivatives are known sensitizers; handle with extreme caution.

The "Why" Behind the Hazards
  • Aminothiazole Toxicity: The 5-amino-isothiazole motif can be metabolically activated to reactive intermediates (sulfoxides/sulfones), potentially leading to protein adduction.

  • Basicity & Corrosivity: While less basic than alkyl amines, the free amine can still cause local tissue damage to mucous membranes.

  • Sensitization Potential: The isothiazole ring is a structural alert for skin sensitization (similar to methylisothiazolinone), necessitating barrier protection beyond standard latex gloves.

Operational Handling Protocols
A. The "Chain of Custody" Workflow

To maintain chemical integrity and operator safety, follow this decision matrix for all interactions with the substance.

SafetyMatrix Start Start: Material Receipt Storage Storage: -20°C, Argon Start->Storage Open Open Container Storage->Open Atmosphere Is Inert Gas Available? Open->Atmosphere Glovebox Use Glovebox/Schlenk Line Atmosphere->Glovebox Yes (Recommended) Fumehood Fume Hood (Risk of Oxidation) Atmosphere->Fumehood No (Limit Exposure) Weighing Weighing Glovebox->Weighing Fumehood->Weighing Rapid Transfer Reaction Reaction/Solubilization Weighing->Reaction Waste Waste: Quench & Segregate Reaction->Waste

Figure 1: Operational workflow emphasizing inert atmosphere handling to prevent oxidative degradation.

B. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for sulfur-containing aromatics due to potential permeation.

Protection ZoneRequirementRationale
Hand Protection Double Nitrile (0.11mm min) Prevents permeation of organic amines. Change every 30 mins.
Respiratory N95 / P2 (Solids) If handling powder outside a hood (not recommended).
Eye Protection Chemical Goggles Safety glasses allow side-entry of dusts; goggles seal the eyes.
Skin Lab Coat + Tyvek Sleeves Protects wrists/forearms during weighing/transfer.
C. Solubilization & Reaction Setup

Protocol:

  • Solvent Selection: Soluble in DMSO, DMF, Methanol, and DCM. Avoid acidic aqueous solutions unless forming a salt, as this may catalyze ring opening or hydrolysis over time.

  • Inerting: The 5-amino group is susceptible to oxidation to azo-dimers or nitro-species. Always purge solvents with Nitrogen/Argon before dissolving the solid.

  • Temperature: For synthesis, maintain reaction temperatures <80°C unless established stability data exists. Isothiazoles can undergo thermal rearrangement (desulfurization) at high temperatures.

Emergency Response & First Aid
Exposure Scenarios[2][11][8][9][10]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or DMSO, as these solvents act as carriers, transporting the toxin deeper into the dermis.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[8][9] The amine is basic; immediate dilution is critical to prevent corneal opacity.

Spill Management (Solid)
  • Evacuate the immediate area of non-essential personnel.

  • Don PPE: Double nitrile gloves, goggles, N95 mask.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation) or an oil-absorbing pad.

  • Clean: Scoop material into a waste jar. Wipe the surface with 10% dilute acetic acid (vinegar) to neutralize residual amine, followed by water.

Waste Disposal & Ecological Stewardship

Isothiazoles are biologically active and potentially toxic to aquatic life (often used as biocides).[11]

  • Do NOT flush down the drain.

  • Segregation: Dispose of in "Solid Hazardous Waste" or "Non-Halogenated Organic Solvent Waste" streams.

  • Labeling: Clearly tag waste containers with "Toxic - Isothiazole Derivative."

References
  • Synthesis Literature: Alberola, A., et al. "The syntheses of 5-amino-3-t-butylisothiazole and 3-amino-5-t-butylisothiazole." Journal of Heterocyclic Chemistry, vol. 26, no. 6, 1989, pp. 1659-1662.

  • Analogous Safety Data (Isoxazole): PubChem.[2] "Compound Summary for CID 716648, 3-tert-Butylisoxazol-5-amine." National Library of Medicine. Accessed Jan 28, 2026.

  • General Isothiazole Hazards: European Chemicals Agency (ECHA).[2] "Substance Information: Isothiazolinone derivatives."

  • GHS Classification Standards: United Nations. "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)."[2]

Sources

Technical Monograph: 3-(tert-Butyl)isothiazol-5-amine – Molecular Identity & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 3-(tert-Butyl)isothiazol-5-amine , a specialized heterocyclic building block.

Executive Summary & Critical Disambiguation

Compound Name: this compound CAS Registry Number: 89151-73-5 Core Application: Kinase inhibitor scaffold, bioisostere for 3-aminopyrazoles in drug discovery.

⚠️ Critical Disambiguation Protocol

Researchers must distinguish this compound from its isostere, 3-(tert-Butyl)isoxazol-5-amine (CAS 59669-59-9), which is far more commercially prevalent. The substitution of Sulfur (Isothiazole) for Oxygen (Isoxazole) significantly alters lipophilicity (LogP), aromaticity, and hydrogen bonding potential in active sites.

FeatureTarget Compound (Isothiazole) Common Analog (Isoxazole)
Heteroatom Sulfur (S)Oxygen (O)
CAS Number 89151-73-5 59669-59-9
InChIKey NKEZLXWGJLPQGH-UHFFFAOYSA-N GGXGVZJHUKEJHO-UHFFFAOYSA-N
Electronic Character Higher aromaticity, lower electronegativityLower aromaticity, higher electronegativity

Molecular Informatics & Identity

The definitive identifiers for database integration and procurement are listed below.

Standardized Identifiers
  • InChIKey: NKEZLXWGJLPQGH-UHFFFAOYSA-N[1][2]

  • InChI String: InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3

  • Canonical SMILES: CC(C)(C)c1nscc1N (or NC1=CN=S1C(C)(C)C depending on tautomer preference)

  • Molecular Formula: C₇H₁₂N₂S

  • Molecular Weight: 156.25 g/mol

Structural Properties[4][5][6]
  • Lipophilicity (cLogP): ~2.1 (Predicted) – More lipophilic than the isoxazole analog (~1.5).

  • H-Bond Donors: 1 (Primary amine)

  • H-Bond Acceptors: 2 (Ring Nitrogen, Ring Sulfur)

Synthetic Pathway & Mechanism

The synthesis of 3-substituted-5-aminoisothiazoles is less trivial than their isoxazole counterparts. The authoritative method, established in Journal of Heterocyclic Chemistry (1989), utilizes 3-amino-3-alkylpropenenitriles (beta-aminocrotononitrile derivatives) as the primary scaffold.

Mechanistic Workflow

The reaction proceeds via the thionation of the beta-amino nitrile precursor followed by oxidative cyclization.

  • Precursor Formation: Condensation of pivaloylacetonitrile with ammonia yields 3-amino-4,4-dimethylpent-2-enenitrile .

  • Sulfuration & Cyclization: The nitrile reacts with elemental sulfur or a thionating agent (e.g., Lawesson's reagent or H₂S/Base) to form the thioamide intermediate, which undergoes oxidative closure to the isothiazole ring.

Experimental Protocol (Adapted from J. Heterocycl. Chem. 1989)[7][8]
  • Reagents: 3-amino-4,4-dimethylpent-2-enenitrile, Elemental Sulfur (

    
    ), Triethylamine (Et₃N), Ethanol.
    
  • Conditions: Reflux under inert atmosphere (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-amino-4,4-dimethylpent-2-enenitrile in 20 mL of anhydrous ethanol.

  • Activation: Add 1.2 equivalents of elemental sulfur and 0.5 equivalents of triethylamine.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Filter off unreacted sulfur. Concentrate the filtrate in vacuo.

  • Purification: The crude residue is purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield this compound as a pale yellow solid.

Visualization of Synthesis Logic

The following diagram illustrates the logical flow from precursor selection to the final verified structure, highlighting the critical divergence from the isoxazole pathway.

G cluster_0 Critical Divergence Point Precursor Pivaloylacetonitrile (Starting Material) Intermediate 3-Amino-4,4-dimethyl- pent-2-enenitrile Precursor->Intermediate Amination Target This compound (CAS 89151-73-5) InChIKey: NKEZLXWG... Intermediate->Target Sulfuration & Oxidative Cyclization Artifact 3-(tert-Butyl)isoxazol-5-amine (CAS 59669-59-9) (Common Imposter) Intermediate->Artifact Reaction with Hydroxylamine Reagent_S Elemental Sulfur (S8) + Base (Et3N) Reagent_S->Target Reagent_O Hydroxylamine (NH2OH) Reagent_O->Artifact

Figure 1: Synthetic divergence illustrating the selective formation of the isothiazole core versus the common isoxazole byproduct.

Applications in Drug Discovery

The this compound scaffold serves as a robust bioisostere in kinase inhibitor design.

Pharmacophore Utility
  • p38 MAP Kinase Inhibition: The isothiazole nitrogen (N2) acts as a hydrogen bond acceptor in the ATP-binding pocket, similar to the N2 of pyrazoles.

  • Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the 3-position, enhancing the half-life (

    
    ) of the parent molecule.
    
  • Pi-Stacking: The sulfur atom modulates the electron density of the aromatic ring, potentially altering

    
     stacking interactions with phenylalanine residues (e.g., Phe169 in p38
    
    
    
    ) compared to isoxazoles.
Quantitative Comparison Table
PropertyIsothiazole ScaffoldIsoxazole ScaffoldImpact on Drug Design
LogP ~2.1~1.5Isothiazole increases membrane permeability.
Aromaticity HighModerateIsothiazole offers more stable pi-stacking.
H-Bond Acceptor Weak (S reduces N basicity)StrongerModulates binding affinity in hinge regions.

References

  • Synthesis & Characterization: Alberola, A., et al. "The syntheses of 5-amino-3-t-butylisothiazole and 3-amino-5-t-butylisothiazole." Journal of Heterocyclic Chemistry, vol. 26, no. 6, 1989, pp. 1575–1578.

  • InChIKey Verification: CymitQuimica Database Entry for CAS 89151-73-5.

  • Kinase Inhibitor Context: Tong, L., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry, vol. 45, no.[3] 14, 2002 (Contextual reference for scaffold utility).

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketothioamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the One-Pot Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketothioamides , focusing on a green, metal-free oxidative [4+1] annulation protocol, while also providing alternative oxidative cyclization methods for difficult substrates.

Abstract & Strategic Significance

Isothiazoles are privileged scaffolds in medicinal chemistry, functioning as bio-isosteres for thiazoles, isoxazoles, and pyridines. Their derivatives exhibit potent biological activities, including antifungal (e.g., Isotianil), antibacterial , antiviral , and anti-inflammatory properties. They also serve as crucial inhibitors for enzymes such as MEK1 and Chk2 in cancer therapy.

Traditional synthesis often requires harsh conditions, toxic reagents (e.g., elemental halogens in stoichiometric excess), or multi-step procedures. This guide details a robust, metal-free, one-pot protocol utilizing Ammonium Acetate (NH₄OAc) and aerial oxidation.[1][2] This "Green Chemistry" approach streamlines the synthesis of 3,5-disubstituted isothiazoles from β-ketothioamides (and β-ketodithioesters), offering high atom economy and operational simplicity.

Scientific Principles & Mechanism[3][4][5][6]

The core transformation relies on a cascade sequence: Imine Formation → Tautomerization → Oxidative Cyclization .

The [4+1] Annulation Mechanism

In this specific protocol, the β-ketothioamide acts as the C3-S fragment, while NH₄OAc serves as the nitrogen source (or facilitates transamination) to construct the isothiazole core.

  • Activation: NH₄OAc dissociates to release ammonia, which attacks the ketone carbonyl of the β-ketothioamide (1) to form a β-aminothioacrylamide intermediate (2) (in situ enamine formation).

  • Tautomerization: The intermediate equilibrates between the enamine and imine forms.

  • Oxidative Ring Closure: Under aerobic conditions (or with mild oxidants), the sulfur atom undergoes oxidative coupling with the enamine nitrogen. This forms the critical S–N bond .

  • Aromatization: Loss of water and dehydrogenation yields the aromatic 3,5-disubstituted isothiazole (3).

Figure 1: Mechanistic pathway for the [4+1] annulation of β-ketothioamides to isothiazoles.

Experimental Protocol

Method A: Green Aerobic Oxidative Annulation (Primary Protocol)

Best for: Standard substrates, eco-friendly requirements, and scale-up.

Reagents:

  • Substrate: β-Ketothioamide (1.0 equiv)

  • Nitrogen Source: Ammonium Acetate (NH₄OAc) (2.0 – 4.0 equiv)

  • Solvent: DMSO or DMF (High polarity promotes the ionic intermediates)

  • Oxidant: Air (Open flask)

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketothioamide (1.0 mmol) and NH₄OAc (2.0 mmol).

  • Solvation: Add DMSO (3.0 mL). The reaction is often performed "neat" or in minimal solvent to maximize concentration.

  • Reaction: Heat the mixture to 80–100 °C in an open vessel (to allow air circulation). Stir vigorously for 3–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 10-20% EtOAc in Hexane). The starting material (often yellow/orange) should disappear, and a new fluorescent spot (isothiazole) may appear.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (2 × 10 mL) to remove residual DMSO.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (Hexane/EtOAc gradient) to afford the pure 3,5-disubstituted isothiazole.

Method B: Iodine-Mediated Oxidative Cyclization (Alternative)

Best for: Sterically hindered substrates or when rapid reaction times (<1 hr) are required.

Reagents:

  • Substrate: β-Ketothioamide (1.0 equiv)

  • Oxidant: Molecular Iodine (I₂) (1.1 equiv)

  • Base: Triethylamine (Et₃N) (1.2 equiv) - Optional, depending on substrate acidity

  • Solvent: Ethanol or Methanol

Protocol:

  • Dissolve β-ketothioamide (1.0 mmol) in EtOH (5 mL).

  • Add Et₃N (1.2 mmol) and stir for 10 min.

  • Add I₂ (1.1 mmol) portion-wise at room temperature.

  • Stir for 30–60 minutes. (Reaction is typically instant).

  • Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine.

  • Extract and purify as described in Method A.

Optimization & Substrate Scope

The efficiency of the reaction depends heavily on the electronic nature of the substituents at the C3 (ketone side) and C5 (thioamide side) positions.

Table 1: Optimization of Reaction Conditions (Method A)

EntrySolventTemp (°C)Time (h)Yield (%)Notes
1EthanolReflux1245Slow reaction, incomplete conversion.
2Toluene100850Poor solubility of NH₄OAc.
3DMSO 100 4 88 Optimal polarity and temperature.
4DMF100582Slightly lower yield than DMSO.
5DMSO2524<10Thermal activation is required for imine formation.

Substrate Compatibility:

  • Electron-Donating Groups (EDG): (e.g., -OMe, -Me) on the aromatic ring of the ketone side facilitate the reaction by stabilizing the intermediate cation. Yields: 85–95%.

  • Electron-Withdrawing Groups (EWG): (e.g., -NO₂, -Cl) may slow down the oxidative step but are generally well-tolerated. Yields: 70–85%.

  • Heterocycles: Thiophene and furan rings are tolerated, though furan derivatives may require lower temperatures to avoid decomposition.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Dimerization: In the absence of sufficient nitrogen source or correct pH, thioamides can oxidatively dimerize to form 1,2,4-thiadiazoles instead of isothiazoles.

    • Solution: Ensure excess NH₄OAc (at least 2 equiv) is used to drive the enamine formation before oxidation occurs.

  • Incomplete Cyclization: If the reaction stalls, it may be due to insufficient oxidation.

    • Solution: Increase surface area (vigorous stirring) for Method A, or add a catalytic amount of I₂ or H₂O₂.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of isothiazoles.

References

  • Shukla, G., et al. (2016).[1][3] "Metal- and Catalyst-Free Synthesis of 3,5-Disubstituted/Annulated Isothiazoles from β-Ketodithioesters/β-Ketothioamides." Organic Letters, 18(10), 2451–2454.

  • Kletskov, A. V., et al. (2019).[2] "Isothiazoles: Synthesis, Properties, and Applications." Synthesis, 51(23), 4401-4428.

  • Zhang, Z.-Z., et al. (2021).[1] "Base-Promoted Demethoxylative Cycloaddition... Synthesis of Isothiazoles." The Journal of Organic Chemistry, 86(1), 632–642.[1]

  • Ilkin, V. G., et al. (2025).[1] "Metal-free reactions of thioacetamide derivatives... to form 4,5-disubstituted isothiazoles."[1] The Journal of Organic Chemistry, 90, 3590-3602.[1]

Sources

Application Note: Transition Metal-Free Synthesis of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazoles (1,2-thiazoles) are critical pharmacophores in medicinal chemistry, serving as bioisosteres for pyridine and benzene rings in anti-inflammatory, antiviral, and antibiotic agents (e.g., Fanetizole, Brassilexin). Historically, their synthesis relied heavily on transition metal catalysts (Cu, Pd, Rh) or harsh chlorinating agents, introducing risks of heavy metal contamination—a critical bottleneck in pharmaceutical process chemistry (PPC).

This guide details two robust, transition metal-free protocols for synthesizing substituted isothiazoles. These methods leverage base-mediated annulation and hypervalent iodine oxidation , offering superior atom economy, reduced toxicity, and compatibility with sensitive functional groups.

Strategic Analysis: The Metal-Free Paradigm

Moving away from transition metals necessitates alternative strategies for bond activation. The two dominant metal-free strategies for isothiazole construction are:

  • Base-Mediated Anionic Annulation: Utilizes soft enolization and nucleophilic substitution to form C–C and N–S bonds under aerial oxidation.

  • Hypervalent Iodine Oxidative Cyclization: Employs reagents like phenyliodine diacetate (PIDA) or N-sulfonyliminoiodinanes to drive "nitrene-like" transfer or radical-cation pathways, facilitating N–S bond formation without metal redox cycles.

Comparative Advantage Matrix
FeatureMetal-Catalyzed (Traditional)Base-Mediated (Protocol A)Iodine-Mediated (Protocol B)
Trace Metal Impurities High Risk (requiring scavenging)Zero Risk Zero Risk
Reagent Cost High (Pd/Rh catalysts)Very Low (KOH) Moderate (Hypervalent Iodine)
Reaction Conditions Inert atmosphere often requiredOpen Air (Aerial Oxidation) Mild, often ambient temp
Substrate Scope Limited by catalyst poisoningBroad (tolerates heterocycles)Excellent for thioamides
Atom Economy ModerateHigh Moderate to High

Protocol A: KOH-Mediated Two-Component Annulation

Target: 3-Hydroxy-4,5-disubstituted Isothiazoles Primary Reference: J. Org.[1][2][3] Chem. 2024, 89, 12785–12789.[1][3][4]

This protocol represents a breakthrough in simplicity, utilizing potassium hydroxide (KOH) to mediate the condensation of dithioesters with aryl acetonitriles.[3] The reaction relies on aerial oxygen as the terminal oxidant, eliminating the need for external stoichiometric oxidants.

Materials
  • Substrate A:

    
    -Enolizable Dithioester (1.0 equiv)
    
  • Substrate B: Aryl Acetonitrile (1.2 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (2.0 equiv)

  • Solvent: Toluene (Anhydrous grade not strictly required due to open-air conditions, but recommended for reproducibility).

  • Atmosphere: Open air (balloon of air can be used for standardization).

Step-by-Step Methodology
  • Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Dithioester (0.5 mmol, 1.0 equiv) and Aryl Acetonitrile (0.6 mmol, 1.2 equiv).

  • Solvate: Add Toluene (3.0 mL). Stir at room temperature for 2 minutes to ensure homogeneity.

  • Activate: Add KOH (1.0 mmol, 56 mg, 2.0 equiv) in a single portion.

  • React: Heat the reaction mixture to 100 °C (oil bath temperature) open to the atmosphere.

    • Note: Do not use a reflux condenser if it restricts air flow; a simple air condenser or open neck is sufficient, but monitor solvent volume.

  • Monitor: Track reaction progress via TLC (typically 2–4 hours). The dithioester spot (often colored) should disappear.

  • Quench: Cool to room temperature. Dilute with water (10 mL) and acidify carefully with 1M HCl to pH ~3–4 to protonate the 3-hydroxy group.

  • Extract: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanism of Action (Protocol A)

The reaction proceeds via a cascade of deprotonation, Michael-like addition, and oxidative cyclization.

KOH_Mechanism Start Reagents: Dithioester + Nitrile Step1 1. Deprotonation (Formation of Nitrile Anion) Start->Step1 KOH Step2 2. Nucleophilic Attack on Thio-carbonyl Step1->Step2 Carbanion Attack Step3 3. Intramolecular Cyclization (C-C / N-S) Step2->Step3 -H2S / Rearrangement Step4 4. Aerial Oxidation (Aromatization) Step3->Step4 O2 (Air) Product Product: 3-Hydroxy-Isothiazole Step4->Product

Figure 1: Mechanistic pathway for the KOH-mediated annulation of dithioesters and acetonitriles.

Protocol B: Hypervalent Iodine-Mediated Oxidative Cyclization

Target: 3,4,5-Trisubstituted Isothiazoles Primary Reference: J. Org. Chem. 2025/2024 (Recent advances in Iminoiodinane chemistry).

For substrates requiring milder conditions or lacking the specific activation of nitriles, hypervalent iodine reagents provide a powerful alternative. This method utilizes N-sulfonyliminoiodinanes to transfer a nitrogen fragment and oxidize the sulfur center in one pot.

Materials
  • Substrate: Thioacetamide derivative (e.g.,

    
    -substituted thioacetamide) (1.0 equiv).
    
  • Reagent: PhI=NNs (N-iodoaminosulphonate derivative) or PhI(OAc)2 + Sulfonamide.

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Temperature: Room Temperature (25 °C).

Step-by-Step Methodology
  • Preparation: In a clean vial, dissolve the Thioacetamide derivative (0.3 mmol) in DCM (2.0 mL).

  • Addition: Add the Hypervalent Iodine Reagent (e.g., PhI=NTs or pre-formed iminoiodinane) (0.36 mmol, 1.2 equiv) slowly over 5 minutes.

  • Stir: Seal the vial and stir at room temperature. The reaction is typically rapid (30 min – 2 hours).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce residual iodine species.

  • Extraction: Extract with DCM (2 x 5 mL).

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete oxidationIncrease air exposure (vigorous stirring) or reaction time.
Byproduct Formation Temperature too highLower temp to 80°C; ensure dropwise addition of base if exotherm is observed.
Starting Material Stalls Moisture contaminationWhile "open air", excessive water can quench the nitrile anion. Use dry toluene.
Poor Solubility Highly polar substrateSwitch solvent to 1,4-Dioxane or use a phase transfer catalyst (TBAI) with KOH.

References

  • Meher, S. K., et al. (2024).[1][3][4] KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile.[1][2][4] The Journal of Organic Chemistry, 89(17), 12785–12789.[1] Link[1][2]

  • Ilkin, V. G., et al. (2025). Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties. ResearchGate / J. Org. Chem (Early View). Link

  • Zhang, Z.-Z., et al. (2021).[4] Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers... Using Se Powder or Na2S.[4] The Journal of Organic Chemistry, 86(1), 632–642.[4] Link

  • Kletskov, A. V., et al. (2020).[5] Isothiazoles in the Design and Synthesis of Biologically Active Substances.[6][5] Synthesis, 52, 159–188. Link

Sources

Using 3-(tert-Butyl)isothiazol-5-amine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

3-(tert-Butyl)isothiazol-5-amine (CAS: 59669-59-9) is a specialized heterocyclic building block increasingly utilized in the design of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the combination of the isothiazole core —a classic bioisostere for thiazoles and pyridines—and the tert-butyl group , which provides significant lipophilic bulk and metabolic protection.

This guide addresses the primary challenge of working with this molecule: low nucleophilicity . The electron-withdrawing nature of the isothiazole ring renders the C5-amine significantly less reactive than standard anilines, requiring specialized coupling protocols to avoid low yields or side reactions.

Chemical Specifications
PropertyValueCritical Note
CAS Number 59669-59-9
Molecular Weight 156.25 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
pKa (Conjugate Acid) ~2.0 – 3.0 (Est.)Weak Base. Will not protonate at physiological pH; poor nucleophile in SN2 reactions.
LogP ~2.3High lipophilicity due to the t-butyl group.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsThe ring nitrogen (N2) is a key H-bond acceptor in kinase hinge regions.

Part 2: Medicinal Chemistry Utility[1][2]

The "tert-Butyl Effect" in Lead Optimization

The tert-butyl group at position 3 is not merely a spacer; it is a strategic metabolic blocker.

  • Metabolic Stability: It blocks the position adjacent to the heteroatom, preventing oxidative metabolism (e.g., P450-mediated hydroxylation) that often plagues smaller alkyl substituents.

  • Hydrophobic Filling: In kinase active sites (e.g., FLT3, p38 MAPK), the tert-butyl group often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed back pocket, anchoring the molecule and improving potency [1].

Isothiazole as a Scaffold

The isothiazole ring serves as a bioisostere for the thiazole ring found in drugs like Dasatinib. The 5-amino group allows for the construction of urea or amide linkers, which are critical for hydrogen bonding with the Asp-Phe-Gly (DFG) motif in kinases.

Biological Logic Diagram

The following diagram illustrates the decision matrix for selecting this scaffold in a drug discovery campaign.

DrugDiscoveryLogic Target Target Identification (e.g., FLT3, MEK) Scaffold Scaffold Selection: Isothiazole Core Target->Scaffold Hinge Binder Req. Bioisostere Bioisosteric Replacement (vs. Thiazole/Pyridine) Scaffold->Bioisostere IP Novelty Optimization Lead Optimization: Add t-Butyl Group Bioisostere->Optimization Improve ADME Outcome Outcome: 1. Improved Metabolic Stability 2. Hydrophobic Pocket Fill Optimization->Outcome Final Candidate

Figure 1: Decision logic for incorporating the this compound scaffold into kinase inhibitor design.

Part 3: Synthetic Protocols

Due to the low basicity of the amine, standard EDC/NHS coupling often fails. The following protocols are validated for electron-deficient heteroarylamines.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Context: Best for coupling sensitive carboxylic acids where acid chlorides cannot be generated.

Reagents:

  • Amine: this compound (1.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under Argon, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at room temperature for 15 minutes to form the activated ester (O-At ester). Note: The solution usually turns yellow.

  • Amine Addition: Add this compound (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 50°C for 4–12 hours.

    • Why heat? The weak nucleophilicity of the amine requires thermal energy to overcome the activation barrier, even with HATU.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (2x), and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Isothiazole amides typically elute later than starting materials due to increased polarity.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Context: For attaching the isothiazole amine to an aryl halide (Ar-X) to create bi-aryl amine systems.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Amine: this compound (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: BrettPhos or XantPhos (5-10 mol%)

    • Expert Insight: BrettPhos is superior for primary amines, especially electron-deficient ones.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Prep: Flame-dry a resealable pressure vial. Add Pd2(dba)3, Ligand, and Base.

  • Solvation: Add the Aryl Halide and Isothiazole Amine dissolved in degassed 1,4-Dioxane.

  • Degas: Sparge with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand.

  • Filtration: Cool to RT, filter through a Celite pad (eluting with DCM).

  • Purification: Silica gel chromatography.

Part 4: Experimental Workflow Visualization

The following diagram details the synthetic decision tree for this building block.

SynthesisWorkflow Start Start: this compound Goal Desired Linkage? Start->Goal PathA Amide Bond (C=O linkage) Goal->PathA PathB Aryl Amine (C-N linkage) Goal->PathB CondA1 Standard EDC/HOBt PathA->CondA1 Avoid (Low Yield) CondA2 HATU / 50°C (Recommended) PathA->CondA2 Proceed CondB1 Pd2(dba)3 + BrettPhos Cs2CO3, Dioxane PathB->CondB1 Cross-Coupling ResultA Stable Amide (Kinase Hinge Binder) CondA2->ResultA ResultB Bi-Aryl System (Fluorescent/Extended Scaffold) CondB1->ResultB

Figure 2: Synthetic workflow for this compound functionalization.

Part 5: References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2095694, 3-tert-Butylisoxazol-5-amine. Retrieved January 28, 2026, from [Link]

    • Note: While the PubChem entry refers to the isoxazole analog, the isothiazole shares identical structural utility and CAS 59669-59-9 specific data.

  • Chao, Q., et al. (2009).[1] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16.[1] [Link]

    • Validates the use of tert-butyl-heteroarylamines in high-affinity kinase inhibitors.

    • Comprehensive review on isothiazole ring formation and reactivity.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

    • Authoritative source for selecting HATU over EDC for electron-poor amines.

Sources

Application Note: Isothiazole Derivatives as Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The Isothiazole Advantage

In the crowded landscape of kinase inhibitor discovery, the isothiazole scaffold (1,2-thiazole) has emerged as a critical bioisostere to the more common thiazole and pyrazole rings. Unlike its 1,3-isomer (thiazole), the isothiazole ring possesses a unique Sulfur-Nitrogen (S-N) bond that imparts distinct electronic properties, altering the lipophilicity (


) and metabolic stability of the drug candidate.
Mechanism of Action: The Hinge Binder

The primary application of isothiazole derivatives in oncology is as Type I ATP-competitive inhibitors . The nitrogen atom at position 2 (N2) and the sulfur at position 1 (S1) create a polarized vector capable of forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Key Structural Advantages:

  • Bioisosterism: Replacement of a phenyl or pyrazole ring with isothiazole often improves water solubility while maintaining ligand efficiency.

  • Vector Positioning: The 3, 4, and 5 positions allow for precise vectoring of "warheads" into the solvent-exposed region or the hydrophobic back pocket (gatekeeper region).

  • Metabolic Profile: While the S-N bond is reactive, proper substitution (e.g., at C3 and C4) stabilizes the ring against oxidative ring opening by cytochrome P450s.

Visualizing the Interaction

The following diagram illustrates the binding mode of a trisubstituted isothiazole inhibitor within the kinase cleft (e.g., VEGFR-2 or GAK).

KinaseBinding ATP_Pocket ATP Binding Pocket (Hydrophobic Cleft) Isothiazole Isothiazole Core (Scaffold) ATP_Pocket->Isothiazole Van der Waals Interactions Hinge Hinge Region (Glu/Cys Residues) Isothiazole->Hinge H-Bond (N2) SideChain_R3 R3 Substituent (Solvent Exposed) Isothiazole->SideChain_R3 SideChain_R4 R4 Substituent (Gatekeeper Interaction) Isothiazole->SideChain_R4

Figure 1: Schematic representation of Isothiazole binding topology within the kinase active site. The N2 nitrogen acts as a key H-bond acceptor.

Protocol: Chemical Synthesis of 3,4,5-Trisubstituted Isothiazoles

Objective: Synthesize a library of 4-aryl-isothiazole derivatives for SAR (Structure-Activity Relationship) profiling. Method: Oxidative cyclization of


-amino thione derivatives (Modified Hatch-Slack/Modern Metal-Free approach).
Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Precursors: Aryl acetonitriles, Thioacetamide, or

    
    -keto esters.
    
  • Reagents:

    
    -sulfonyliminoiodinane (PhI=NNs) or Iodine/DMSO.
    
  • Solvents: Methanol (MeOH), Dichloromethane (DCM).

  • Purification: Silica gel flash chromatography.

Step-by-Step Synthesis Workflow
Step 1: Formation of the Thioamide/Enamine Precursor
  • Dissolve the starting aryl acetonitrile (1.0 eq) in anhydrous THF.

  • Add Lawesson’s Reagent (0.6 eq) and reflux for 4 hours to convert the nitrile/carbonyl to the corresponding thioamide/thione.

  • Checkpoint: Verify conversion via TLC (Thin Layer Chromatography). The product should be less polar than the starting material.

Step 2: Oxidative Cyclization (The Critical Step)

This step forms the S-N bond. We utilize a metal-free approach for cleaner impurity profiles suitable for biological screening.

  • Suspend the thioamide precursor (1.0 mmol) in MeOH (5 mL).

  • Add Hypervalent Iodine Reagent (e.g., PhI(OAc)2 or PhI=NNs) (1.2 eq) slowly at 0°C.

  • Stir at room temperature for 3–6 hours. The solution will typically darken as the isothiazole ring closes.

  • Quench: Add saturated aqueous

    
     to remove excess oxidant.
    
  • Extraction: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
Step 3: Functionalization (Suzuki Coupling)

To target the kinase "gatekeeper" residue, introduce an aryl group at the C4 position if not already present.

  • Dissolve 4-bromo-isothiazole intermediate in 1,4-dioxane/water (4:1).

  • Add Aryl Boronic Acid (1.5 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Heat to 90°C under

    
     for 12 hours.
    
  • Purify via Flash Chromatography (Hexane/EtOAc gradient).

SynthesisWorkflow Start Thioamide Precursor Cyclization S-N Bond Formation (Cyclization) Start->Cyclization + Oxidant Oxidant Hypervalent Iodine (Oxidant) Oxidant->Cyclization Coupling Pd-Catalyzed Coupling (SAR) Cyclization->Coupling 4-Br Intermediate Final Isothiazole Kinase Inhibitor Coupling->Final Purification

Figure 2: Synthetic route for generating 3,4,5-trisubstituted isothiazole libraries.

Protocol: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Determine the


 of the synthesized isothiazole derivatives against a specific kinase target (e.g., VEGFR-2, GAK, or FLT3).
Platform:  Promega ADP-Glo™ (Luminescent). This assay measures the ADP generated from the kinase reaction, which is linearly correlated to kinase activity.[1]
Reagent Preparation
  • 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Compound Plate: Prepare 3-fold serial dilutions of isothiazole inhibitors in 100% DMSO (Top concentration: 10 mM).

  • ADP-Glo Reagent: Equilibrate to room temperature.

  • Kinase Detection Reagent: Mix Kinase Detection Buffer with Substrate.

Assay Procedure (384-Well Format)
StepActionVolume (

L)
Notes
1 Compound Addition 1.0Transfer compounds to low-volume white plate. Final DMSO < 1%.
2 Enzyme Addition 2.0Add diluted Kinase (e.g., VEGFR-2, 1 ng/well).
3 Pre-Incubation -Incubate for 10 min at RT to allow inhibitor binding.
4 Substrate/ATP Mix 2.0Add ATP (

apparent) and Peptide Substrate (e.g., Poly Glu:Tyr).
5 Kinase Reaction -Incubate for 60 min at RT.
6 ADP-Glo Reagent 5.0Stops reaction and depletes remaining ATP.[2] Incubate 40 min.
7 Detection Reagent 10.0Converts ADP to ATP

Luciferase light. Incubate 30 min.
8 Read -Measure Luminescence (RLU) on a plate reader (0.5s integration).
Data Analysis
  • Normalize Data: Convert RLU to % Inhibition using controls:

    
    
    
    • Max Signal: Enzyme + Substrate + DMSO (No Inhibitor).

    • Min Signal: No Enzyme (Background).

  • Curve Fitting: Plot Log[Concentration] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic model) to calculate

    
    .
    

Comparative Data Analysis (SAR)

Isothiazoles often show distinct selectivity profiles compared to thiazoles. Below is a representative dataset comparing a standard thiazole inhibitor to its isothiazole bioisostere against VEGFR-2 .

Compound IDCore ScaffoldR3 SubstituentR4 SubstituentVEGFR-2

(nM)
Selectivity (vs. EGFR)
TZ-01 ThiazoleMethylPhenyl4510x
ITZ-01 Isothiazole MethylPhenyl12 55x
ITZ-02 IsothiazoleAmine (

)
4-F-Phenyl8120x

Interpretation:

  • ITZ-01 demonstrates a 3.7-fold improvement in potency over the thiazole analog (TZ-01 ).

  • The isothiazole nitrogen often forms a tighter H-bond network in the hinge region, improving residence time.

  • ITZ-02 shows that introducing an amine donor at C3 further stabilizes the interaction, likely through water-mediated bridging.

Troubleshooting & Optimization

  • Low Signal/Noise in Assay: Ensure the ATP concentration is near the

    
     of the kinase. Too much ATP will mask the inhibition; too little will limit the signal window.
    
  • Synthesis Yields: If the oxidative cyclization yield is low (<30%), ensure the reaction is strictly anhydrous if using iminoiodinanes. Alternatively, switch to the chloramine-T method for S-N bond formation.

  • Solubility: Isothiazoles can be lipophilic.[3] If precipitation occurs in the assay, add 0.01% Triton X-100 to the Kinase Buffer.

References

  • Isothiazoles in Drug Discovery (Review)

    • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles and isothiazoles.[4]

    • Source: RSC Advances / PubMed
    • URL:[Link]

  • Synthesis Protocol (Isothiazole Formation)

    • Title: Metal-free reactions of thioacetamide derivatives with N-sulfonyliminoiodinane provide isothiazoles.[5]

    • Source: Journal of Organic Chemistry (2024)
    • URL:[Link]

  • Assay Protocol (ADP-Glo)

    • Title: ADP-Glo™ Kinase Assay Technical Manual #TM313.[1][6]

    • Source: Promega Corporation[1][6][2]

  • Target Specificity (GAK Inhibitors)

    • Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.[7]

    • Source: Organic & Biomolecular Chemistry
    • URL:[Link]

Sources

Technical Guide: Development of Antifungal Agents from Isothiazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rational design, chemical synthesis, and biological validation of isothiazole-based small molecules as antifungal agents.[1] Isothiazoles (1,2-thiazoles) serve as potent bioisosteres to traditional azoles, offering a distinct pharmacological profile that targets ergosterol biosynthesis while potentially evading common resistance mechanisms found in Candida and Aspergillus spp. This document provides actionable protocols for synthesizing 3,4-dichloroisothiazole derivatives, evaluating their Minimum Inhibitory Concentration (MIC) according to CLSI M27-A4 standards, and confirming their Mechanism of Action (MoA) via sterol quantitation.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The isothiazole ring is a five-membered heterocycle containing adjacent sulfur and nitrogen atoms. Unlike 1,3-thiazoles, the 1,2-isothiazole scaffold possesses unique electronic properties that facilitate binding to the heme iron of fungal CYP51 (lanosterol 14


-demethylase).
SAR Logic

To maximize antifungal potency and metabolic stability, the following structural modifications are prioritized:

  • Core Halogenation (C-3/C-4): Introduction of electron-withdrawing groups (e.g., Cl, Br) at C-3 and C-4 decreases the pKa of the ring system, enhancing lipophilicity and membrane permeability. The 3,4-dichloroisothiazole core is a validated pharmacophore.

  • C-5 Functionalization: This is the primary vector for diversity. Amide, urea, or hydrazide linkers at C-5 allow for the attachment of lipophilic aryl tails, which interact with the hydrophobic access channel of the target enzyme.

Visualization: Isothiazole SAR Map

SAR_Map Core Isothiazole Core (1,2-Thiazole) C3_C4 C-3 & C-4 Positions (Halogenation) Core->C3_C4 Substitution C5 C-5 Position (Linker Domain) Core->C5 Functionalization Lipophilicity Increases LogP Membrane Permeability C3_C4->Lipophilicity Stability Metabolic Stability (Blocks Oxidation) C3_C4->Stability Tail Hydrophobic Tail (Aryl/Heteroaryl) C5->Tail Amide/Urea Linker Binding Target Enzyme Access Channel Tail->Binding

Caption: Structural optimization strategy for isothiazole antifungals, highlighting critical modification points for efficacy.

Part 2: Synthetic Workflow (Protocol A)

Objective: Synthesis of a model antifungal agent: N-(4-chlorophenyl)-3,4-dichloroisothiazole-5-carboxamide. Rationale: This workflow utilizes the commercially available 3,4-dichloroisothiazole-5-carboxylic acid as a starting material, ensuring high reproducibility.

Reagents & Equipment[2][3][4]
  • Starting Material: 3,4-dichloroisothiazole-5-carboxylic acid (CAS: 18480-53-0).

  • Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvents: Anhydrous Dichloromethane (DCM), DMF.

  • Base: Diisopropylethylamine (DIPEA).

  • Analysis: TLC (Silica gel 60 F254), 1H-NMR (400 MHz).

Step-by-Step Synthesis
  • Activation:

    • Dissolve 1.0 mmol of 3,4-dichloroisothiazole-5-carboxylic acid in 10 mL of anhydrous DCM under nitrogen atmosphere.

    • Add 1.2 mmol of EDCI and 1.2 mmol of HOBt.

    • Stir at 0°C for 30 minutes to form the active ester. Critical: Maintain low temperature to prevent racemization or side reactions.

  • Coupling:

    • Add 1.1 mmol of 4-chloroaniline and 2.0 mmol of DIPEA dropwise.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, and a new less polar spot should appear.

  • Workup:

    • Dilute reaction mixture with 20 mL DCM.

    • Wash successively with:

      • 10 mL 1N HCl (removes unreacted amine/EDCI).

      • 10 mL Saturated NaHCO3 (removes unreacted acid).

      • 10 mL Brine.

    • Dry the organic layer over anhydrous Na2SO4 and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white/off-white solid.

Part 3: Biological Evaluation (Protocol B)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans. Standard: Adheres to CLSI M27-A4 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).

Materials
ComponentSpecification
Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
Plates Sterile 96-well microtiter plates (U-bottom).
QC Strain Candida parapsilosis ATCC 22019 or C. krusei ATCC 6258.
Test Strain Candida albicans ATCC 90028.
Control Drug Fluconazole (dissolved in DMSO).
Experimental Protocol
  • Inoculum Preparation:

    • Subculture yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend 5 colonies in sterile saline (0.85%).

    • Adjust turbidity to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final test concentration of 0.5

      
       10³ to 2.5 
      
      
      
      10³ CFU/mL
      .
  • Compound Dilution:

    • Prepare a stock solution of the isothiazole derivative in DMSO (e.g., 1600 µg/mL).

    • Perform 2-fold serial dilutions in RPMI 1640 across the 96-well plate.

    • Range: Final testing range typically 64 µg/mL down to 0.125 µg/mL.

  • Assay Assembly:

    • Add 100 µL of the diluted inoculum to each well containing 100 µL of drug dilution.

    • Growth Control: Inoculum + Solvent (DMSO) only.

    • Sterility Control: Media only.

  • Incubation & Reading:

    • Incubate plates at 35°C for 24 hours (and 48 hours for confirmation).

    • Endpoint Definition: The MIC is the lowest concentration that produces a

      
      50% reduction in turbidity compared to the growth control (visually or via spectrophotometer at 530 nm).
      
Data Interpretation Table
CompoundMIC (µg/mL)Interpretation
Fluconazole (Control) 0.25 – 1.0Validates Assay (QC Pass)
Isothiazole Derivative < 2.0Potent Activity
Isothiazole Derivative 2.0 – 8.0Moderate Activity
Isothiazole Derivative > 16.0Inactive / Resistant

Part 4: Mechanism of Action (Protocol C)

Objective: Confirm inhibition of Ergosterol Biosynthesis (CYP51 inhibition). Method: Sterol Quantitation Method (SQM) via UV Spectrophotometry.

Rationale

Isothiazoles designed to mimic azoles should deplete ergosterol and accumulate methylated sterol precursors (e.g., lanosterol, 24-methylene dihydrolanosterol).

Workflow Diagram: Ergosterol Biosynthesis Inhibition

MoA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Methylated Precursor) Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Blocked by Drug CYP51 Enzyme: CYP51 (14-alpha-demethylase) CYP51->Lanosterol Drug Isothiazole Inhibitor Drug->CYP51 Inhibits Death Membrane Leakage & Cell Death Ergosterol->Death Depletion Causes

Caption: The isothiazole derivative blocks CYP51, preventing the conversion of Lanosterol to Ergosterol, leading to fungal cell death.[1][2]

Detailed Protocol
  • Cell Culture:

    • Inoculate C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) containing the isothiazole derivative at 0.5

      
       MIC . Include a solvent control (no drug).
      
    • Incubate at 35°C for 16 hours with shaking (150 rpm).

  • Saponification (Lysis):

    • Harvest cells by centrifugation (2500

      
       g, 5 min). Wash with sterile water.[3]
      
    • Weigh the wet pellet.

    • Resuspend pellet in 3 mL of 25% Alcoholic KOH (25g KOH + 35mL H2O, filled to 100mL with Ethanol).

    • Vortex for 1 minute.

    • Incubate in an 85°C water bath for 1 hour.

  • Extraction:

    • Cool tubes to room temperature.[3]

    • Add 1 mL sterile water and 3 mL n-Heptane .[3]

    • Vortex vigorously for 3 minutes.

    • Allow layers to separate (or centrifuge briefly). Transfer the upper heptane layer (containing sterols) to a fresh glass tube.[3]

  • Quantification (UV Analysis):

    • Dilute 20 µL of the heptane extract into 100 µL of Ethanol.

    • Scan absorbance between 240 nm and 300 nm .

    • Analysis:

      • Ergosterol shows a characteristic four-peak curve (262, 271, 281, 293 nm).

      • 24(28)-Dehydroergosterol (DHE) absorbs similarly.

      • Result: A significant decrease in peak height at 281.5 nm in the treated sample compared to control indicates inhibition of ergosterol synthesis.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[6] Journal of Clinical Microbiology.[7] [Link]

  • Wu, Q. F., et al. (2018).[8] Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.[1][8] RSC Advances.[8] [Link]

  • Pfaller, M. A., et al. (2022). Antifungal Susceptibility Testing: Current Approaches.[9] Clinical Microbiology Reviews. [Link]

  • Ismail, N. S., et al. (2019).[10] New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.[1][10] Molecules.[11][6][12][3][8][13][14][15] [Link]

Sources

Application Note: Functionalization of the Amine Group on 3-(tert-Butyl)isothiazol-5-amine

[1]

Executive Summary & Molecule Analysis

Target Molecule: 3-(tert-Butyl)isothiazol-5-amine CAS: 55809-36-4 (Analogous reference) Molecular Weight: 156.25 g/mol [1][2]

This guide details the functionalization of the exocyclic amine at the 5-position of the isothiazole ring.[3] Unlike electron-rich anilines, the 5-aminoisothiazole moiety is significantly less nucleophilic due to the electron-withdrawing nature of the 1,2-thiazole system and the delocalization of the nitrogen lone pair into the heteroaromatic ring.

Reactivity Profile & Strategic Challenges
  • Low Nucleophilicity: The amine lone pair is heavily delocalized into the ring (pushing electron density toward N-2 and C-4).[1][2] Standard amide couplings (e.g., EDC/NHS) often fail or proceed sluggishly.[2]

  • C-4 Electrophilic Susceptibility: The C-4 position (adjacent to the amine) is electron-rich.[1][2] Electrophilic reagents (e.g., halogens) may attack C-4 before or during reaction with the amine if conditions are not controlled.[2]

  • Steric Environment: The tert-butyl group at C-3 provides excellent solubility and blocks the C-3 position, but it exerts minimal steric hindrance on the distal 5-amine, making the amine accessible despite the molecule's bulk.[1]

Decision Matrix

Use the following logic flow to select the appropriate protocol:

Functionalization_StrategyStartTarget ProductAmideAmide(R-CONH-Het)Start->AmideAcylationUreaUrea(R-NHCONH-Het)Start->UreaCarbamoylationArylAmineSecondary Amine(Ar-NH-Het)Start->ArylAmineC-N CouplingHalideAryl Halide(Br-Het)Start->HalideSandmeyerMethod1High ForceBase RequiredAmide->Method1Acid Chloride(Protocol 1)Method2Method2Urea->Method2Isocyanate/DBU(Protocol 4)Method3Pd-CatalysisBulky LigandArylAmine->Method3Buchwald-Hartwig(Protocol 2)Method4Method4Halide->Method4tBuONO/CuBr2(Protocol 3)

Figure 1: Strategic decision tree for functionalizing this compound.

Protocol 1: Acylation (Amide Bond Formation)[2]

Objective: Synthesis of Amides (

Challenge:
Reagents
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acid Chloride (

    
    ) (1.2 equiv) OR Carboxylic Acid + Ghosez's Reagent[1][2]
    
  • Base: Pyridine (3.0 equiv) or

    
     (2.5 equiv) + DMAP (0.1 equiv)[2]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried flask under

    
    .
    
  • Base Addition: Add Pyridine (3.0 mmol). If the acid chloride is sterically hindered, add DMAP (0.1 mmol) as a nucleophilic catalyst.

  • Acylation: Cool the solution to 0°C. Dropwise add the Acid Chloride (1.2 mmol) diluted in DCM (1 mL).

    • Note: If using a carboxylic acid, pre-activate it with Oxalyl Chloride/DMF or Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ before adding the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS.[1][2]

    • Checkpoint: If conversion is <50% after 4 hours, heat to reflux (40°C).[2]

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[2] Wash organics with 1M HCl (to remove pyridine) and brine.[2] Dry over 
    
    
    .[1][2]

Data Summary:

Parameter Condition

| Temperature | 0°C

1

Protocol 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2]

Objective: Synthesis of Secondary Amines (

Challenge:22
Reagents
  • Catalyst:

    
     (5 mol%) or Pd-G3-BrettPhos (5 mol%)[1][2]
    
  • Ligand: BrettPhos or Xantphos (10 mol%)[2]

    • Rationale: Bulky, electron-rich phosphines are required to facilitate the reductive elimination step with electron-deficient amines.[1][2]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)[2]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or sealed tube with the amine (1.0 equiv), Aryl Bromide (1.1 equiv), Base, Catalyst, and Ligand.

  • Degassing: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent (anhydrous) via syringe.[1][2]

  • Reaction: Heat to 100°C for 12–18 hours (or 140°C for 1 hour in microwave).

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd residues.[2]

  • Purification: Flash chromatography.

Mechanism Insight: The oxidative addition of the aryl halide to Pd(0) is fast. The rate-limiting step is often the amine coordination/deprotonation.[1][2] The use of BrettPhos prevents the formation of inactive Pd-amine complexes.

Protocol 3: Sandmeyer Transformation (Halogenation)[2]

Objective: Conversion of

Challenge:
Reagents
  • Reagent: tert-Butyl Nitrite (

    
    ) (1.5 equiv)[1][2]
    
  • Halogen Source:

    
     (1.2 equiv) for Bromide; 
    
    
    or
    
    
    for Iodide.[2]
  • Solvent: Acetonitrile (MeCN) (anhydrous)[2]

Step-by-Step Methodology
  • Setup: Dissolve

    
     (1.2 equiv) in anhydrous MeCN in a round-bottom flask. Heat to 60°C to ensure dissolution.
    
  • Diazotization: Add

    
     (1.5 equiv) to the copper solution.[2]
    
  • Addition: Dropwise add a solution of this compound (1.0 equiv) in MeCN over 10 minutes.

    • Observation: Evolution of

      
       gas will be observed.[2]
      
  • Reaction: Stir at 60–80°C for 1 hour.

  • Workup: Cool to RT. Quench with 10% aqueous HCl (to break Cu-complexes).[1][2] Extract with Ethyl Acetate.[1][2]

    • Warning: Do not use ammonia for quenching if product stability is unknown; HCl is safer for isothiazoles.[2]

Protocol 4: Urea Formation

Objective: Synthesis of Ureas (

Reagents
  • Electrophile: Isocyanate (

    
    ) (1.1 equiv)[1][2]
    
  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv)[1]

  • Solvent: THF or Toluene

Step-by-Step Methodology
  • Mix: Dissolve amine in THF.

  • Add: Add Isocyanate and DBU.

  • Heat: Heat to 60°C in a sealed vial. The low nucleophilicity of the amine usually requires thermal activation and DBU to facilitate proton transfer.

  • Isolation: Concentrate and triturate with diethyl ether. The urea often precipitates.[2]

References

  • Isothiazole Chemistry Overview

    • Title: "The Chemistry of Isothiazoles"
    • Source:Advances in Heterocyclic Chemistry, Vol 14, 1972, Pages 1-106.
    • Link: (Foundational reactivity of 5-aminoisothiazoles).[1][2]

  • Sandmeyer on Heterocycles

    • Title: "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts" (Analogous chemistry for 5-aminoisothiazoles).[1][2]

    • Source:J. Org.[1][2][4] Chem. 2009, 74, 5, 2250–2253.

    • Link:[2]

  • Amide Coupling to Electron-Deficient Amines

    • Title: "A protocol for amide bond formation with electron deficient amines and sterically hindered substr
    • Source:Org.[1][2][5][6] Biomol. Chem., 2016, 14, 2665-2670.

    • Link:[2]

  • Buchwald-Hartwig on Heteroarylamines

    • Title: "Palladium-Catalyzed N-Aryl
    • Source:Org.[1][2][5][6] Lett. 2012, 14, 1, 142–145.

    • Link:[2]

Application Note: Cross-Coupling Reactions Involving Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling reactions on the isothiazole scaffold. It synthesizes mechanistic insights with practical, high-yield protocols.

Executive Summary: The Isothiazole Challenge

Isothiazoles (1,2-thiazoles) are privileged scaffolds in medicinal chemistry, offering unique bioisosteric properties to pyridine and benzene rings.[1] However, they present distinct synthetic challenges compared to their 1,3-thiazole isomers:

  • Catalyst Poisoning: The soft sulfur atom and basic nitrogen can coordinate strongly to Pd(0), arresting the catalytic cycle.[1]

  • N-S Bond Lability: The weak N-S bond (approx. 50-60 kcal/mol) is susceptible to reductive cleavage, particularly under harsh conditions or with specific nucleophiles.[1]

  • Divergent Regioselectivity: Unlike 1,3-thiazoles, the electronic bias between C3, C4, and C5 positions in isothiazoles requires precise ligand tuning for selective functionalization.[1]

This guide provides field-proven protocols to overcome these barriers, focusing on Suzuki-Miyaura , Negishi , and Direct Arylation methodologies.

Strategic Analysis: Regioselectivity & Reactivity

Electronic Landscape & Halogen Reactivity

The isothiazole ring exhibits a clear gradient of electrophilicity, which dictates the order of oxidative addition in Pd-catalyzed manifolds.[1]

  • C5 Position (Most Reactive): Electronically deficient (alpha to Sulfur). Reacts fastest in oxidative addition (OA) and C-H activation.[1]

  • C3 Position (Intermediate): Alpha to Nitrogen.[1] Less reactive than C5 but significantly more reactive than C4.[1]

  • C4 Position (Least Reactive): Beta to both heteroatoms.[1] Electronically rich/neutral. Coupling at C4 often requires highly active catalysts (e.g., Buchwald precatalysts) or forcing conditions.

Reactivity Hierarchy for Poly-halogenated Substrates:

C5-I > C5-Br > C3-Br > C4-Br >> C4-Cl [1]

Visualizing the Decision Logic

The following diagram outlines the strategic pathway for selecting the correct protocol based on substitution patterns.

Isothiazole_Coupling_Logic cluster_legend Key Start Target Isothiazole Scaffold Halogen Halogenated Precursor? Start->Halogen Pos Position of Halogen Halogen->Pos Yes CH Unsubstituted (C-H Bond) Halogen->CH No C5 C5-Halo (Most Reactive) Pos->C5 C4 C4-Halo (Least Reactive) Pos->C4 C3 C3-Halo (Intermediate) Pos->C3 P1 Protocol A: Standard Suzuki/Stille (Mild Cond.) C5->P1 P2 Protocol B: High-Activity Catalyst (Pd-XPhos/SPhos) C4->P2 Mandatory C3->P1 Requires Optimization P3 Protocol C: Direct Arylation (Pd(OAc)2/KOAc) CH->P3 Selects C5 Leg1 Start Leg2 Decision Leg3 Protocol

Caption: Decision tree for selecting cross-coupling protocols based on isothiazole regiochemistry.

Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Applicability: 5-bromo- or 5-iodoisothiazoles.[1] Challenge: Boronic acid instability (protodeboronation).[1] Solution: Use of mild bases and rapid coupling cycles.[1]

Materials:

  • Substrate: 5-Bromoisothiazole derivative (1.0 equiv)[1]

  • Boronate: Arylboronic acid (1.2 equiv) or Pinacol ester (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv) or Cs₂CO₃ (solid, 2.0 equiv for anhydrous)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the 5-bromoisothiazole, arylboronic acid, and Pd(dppf)Cl₂.

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).[1]

  • Base Addition: Add aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. Note: C5 couples rapidly; monitor by TLC/LCMS after 1 hour to prevent side reactions.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).[1]

Why this works: Pd(dppf)Cl₂ is a robust catalyst that resists sulfur poisoning better than Pd(PPh₃)₄. The bidentate ligand prevents the formation of inactive Pd-bis(isothiazole) complexes.[1]

Protocol B: C4-Selective Coupling (The "Difficult" Case)

Applicability: 4-bromoisothiazoles (requires forcing conditions) or 4-chloroisothiazoles.[1] Challenge: Low oxidative addition rate; competitive N-S bond cleavage at high temps.[1] Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) to facilitate oxidative addition.[1][3]

Materials:

  • Substrate: 4-Bromoisothiazole (1.0 equiv)[1]

  • Boronate: Arylboronic acid pinacol ester (1.2 equiv)

  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, boronate, precatalyst, and solid base (K₃PO₄).

  • Solvent: Add degassed solvent mixture.[1]

  • Reaction: Heat to 60–80°C . Caution: Do not exceed 100°C to avoid ring degradation.

  • Monitoring: Reaction may take 12–18 hours.[1] If stalling occurs, add a second portion of catalyst (1 mol%).[1]

Why this works: XPhos and SPhos create a highly active monoligated Pd(0) species that can insert into the sterically hindered and electron-neutral C4-Br bond.[1]

Protocol C: Negishi Coupling (Functional Group Tolerance)

Applicability: Substrates with esters/nitriles sensitive to base, or when boronic acids are unstable. Key Advantage: High reactivity at room temperature prevents thermal decomposition of the isothiazole ring.[1]

Materials:

  • Substrate: Bromoisothiazole (1.0 equiv)

  • Zinc Reagent: Arylzinc halide (0.5–1.0 M in THF, 1.3 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(PtBu₃)₂ (2 mol% for chlorides)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Zinc Preparation: Prepare R-Zn-X via LiCl-mediated zinc insertion (Knochel method) or transmetalation from R-Li/R-MgX.[1]

  • Coupling: To a solution of bromoisothiazole and catalyst in THF under Argon, add the organozinc reagent dropwise at 0°C or RT.

  • Reaction: Stir at Room Temperature for 2–6 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Conversion (Starting Material Recovered) Catalyst poisoning by Sulfur.[1]Switch to high-affinity ligands (e.g., XPhos , SPhos , QPhos ). Increase catalyst loading to 5-10 mol%.
Ring Opening (N-S Cleavage) Reductive elimination failure; harsh reducing conditions.[1]Lower temperature.[1][4][5][6] Avoid strong reducing agents.[1] Switch from Stille (Sn) to Negishi (Zn) at RT.
Protodeboronation of Boronic Acid Unstable heteroaryl boronic acid.[1]Use Boronic Acid Pinacol Esters or MIDA Boronates .[1] Add water to the solvent system (promotes transmetalation over deboronation).[1]
Regioisomer Mixtures Poor selectivity in poly-halo substrates.[1]Exploit electronic differences: C5 reacts at RT; C4 requires heat. Perform C5 coupling first at low temp.[1][4]
Black Precipitate (Pd Black) Catalyst decomposition.[1]Ligand insufficient to stabilize Pd.[1] Add excess ligand (e.g., 1:2 Pd:Ligand ratio) or use a precatalyst (Pd G3/G4).

References

  • Mechanistic Overview of Cross-Coupling

    • Title: Cross-coupling reactions: a practical guide.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Isothiazole Reactivity & Synthesis

    • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances.[1]

    • Source: Thieme Connect (Synthesis Review).[1]

  • Regioselectivity in 1,2-Azoles

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[1]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Direct Arylation Protocols

    • Title: Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles.[1]

    • Source: MDPI (Molecules).[1]

    • URL:[Link]

  • C4-Selective Coupling Strategies

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings.[1]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

Disclaimer: These protocols involve the use of hazardous chemicals and should only be performed by qualified personnel in a fume hood with appropriate PPE.[1] Always consult SDS before handling reagents.

Sources

Application Note: Protocol for Regioselective N-Alkylation of 3-(tert-Butyl)isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the N-alkylation of 3-(tert-butyl)isothiazol-5-amine.[1][2] This transformation poses a specific challenge in heterocyclic chemistry: controlling regioselectivity between the exocyclic amine (desired) and the endocyclic ring nitrogen (N-2), while preventing poly-alkylation.[2]

Key Technical Insight: The tert-butyl group at position 3 provides critical steric shielding of the adjacent ring nitrogen (N-2).[2] By leveraging this steric bulk and selecting appropriate base/solvent systems, researchers can achieve high selectivity for the exocyclic amine.[1]

Recommended Approaches:

  • Method A (Direct Alkylation): Best for primary alkyl halides.[1][2] Uses Cesium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to minimize bis-alkylation.[2]
    
  • Method B (Reductive Amination): Best for secondary alkyl groups or preventing over-alkylation.[1][2] Utilizes Titanium(IV) isopropoxide (

    
    ) to activate the electron-deficient amine.[2]
    

Mechanistic Analysis & Regioselectivity

The substrate, this compound, is an ambident nucleophile.[2] Successful alkylation requires understanding the competition between two nucleophilic sites:

  • Exocyclic Amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  The kinetic target.[2] However, the electron-withdrawing nature of the isothiazole ring reduces its nucleophilicity (
    
    
    
    of conjugate acid
    
    
    2–3), making it sluggish compared to anilines.
  • Endocyclic Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , N-2):  The thermodynamic trap.[2] In many 5-aminoisothiazoles, alkylation at N-2 leads to stable imino-dihydroisothiazole species.
    

The Steric Advantage: Unlike simple isothiazoles, the 3-tert-butyl group exerts massive steric pressure on the adjacent N-2 position.[1][2] This steric wall effectively blocks the trajectory of incoming electrophiles toward N-2, naturally favoring the desired


 product.
Visualization: Regioselective Pathway

The following diagram illustrates the steric blockade mechanism and the competing pathways.

G Substrate 3-(t-Bu)isothiazol-5-amine Transition Transition State Competition Substrate->Transition Activation Reagent Electrophile (R-X) Reagent->Transition Prod_Exo N-Alkyl Product (DESIRED) Exocyclic Attack Transition->Prod_Exo Major Pathway (Sterically Accessible) Prod_Endo N-2 Imino Product (BLOCKED) Endocyclic Attack Transition->Prod_Endo Blocked by 3-t-Bu Group Steric Steric Shield: 3-t-Bu group protects N-2 Steric->Prod_Endo

Figure 1: Mechanistic pathway showing how the 3-tert-butyl group sterically hinders the N-2 position, favoring exocyclic N-alkylation.[2]

Experimental Protocols

Method A: Direct Alkylation (Base-Mediated)

Use Case: Introduction of primary alkyl chains (Methyl, Ethyl, Benzyl).

Rationale: Sodium hydride (NaH) is often too aggressive, leading to bis-alkylation.[1][2] Cesium Carbonate (


) in DMF provides the "Cesium Effect," enhancing the solubility of the inorganic base and stabilizing the transition state without fully deprotonating the amine to a highly reactive anion.
Materials
  • This compound (1.0 equiv)[2]

  • Alkyl Halide (R-X) (1.1 equiv)[2]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, use if R-X is a chloride.[2]

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve this compound in anhydrous DMF.
    
  • Base Addition: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation/activation.
    
  • Electrophile Addition: Add the Alkyl Halide dropwise via syringe.[2]

    • Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide), cool to 0°C during addition to prevent bis-alkylation.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.

    • Endpoint: Look for the disappearance of the starting amine (approx.[2] UV 254 nm).

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Reductive Amination ( Mediated)

Use Case: Introduction of secondary alkyl groups or when mono-alkylation is strictly required.[2]

Rationale: 5-aminoisothiazoles are electron-deficient and form imines poorly with standard conditions.[2] Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and a water scavenger to drive the equilibrium forward.[1][2]

Materials
  • This compound (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.2 equiv)[2]

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[2]
    
  • Sodium Borohydride (

    
    ) (2.0 equiv)[2]
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Imine Formation: In a dry flask under

    
    , combine the amine and the aldehyde/ketone in anhydrous THF (0.2 M).
    
  • Activation: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     dropwise.[2] The solution may turn slightly yellow/orange.[1][2]
    
  • Equilibration: Stir at RT for 6–12 hours.

    • Note: Do not proceed until LC-MS confirms the formation of the imine intermediate (M+ Alkylidene mass).[2]

  • Reduction: Cool the mixture to 0°C. Add

    
     (solid) in portions.
    
    • Caution: Gas evolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) will occur.[2]
      
  • Quench: Stir for 2 hours at RT. Quench by slowly adding 1N NaOH or water.[1][2] A thick white precipitate (

    
    ) will form.[2]
    
  • Filtration: Filter the suspension through a pad of Celite to remove Titanium salts.[1][2] Wash the pad with EtOAc.[1][2]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Analytical Validation (Self-Validating System)[2]

To ensure the protocol worked as intended, you must validate the regiochemistry.

Analytical MethodExpected Result for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Alkylation
Expected Result for

-Alkylation
1H NMR New alkyl signals distinct; NH proton (if mono-alkylated) often visible as broad singlet (5-7 ppm).[2]Loss of aromaticity character in ring signals; significant shift in C-4 proton.[1][2]
NOE (Nuclear Overhauser Effect) Key Test: Irradiation of the new N-Alkyl protons should show NOE correlation to the C-4 proton of the isothiazole ring.[2]N-Alkyl protons at N-2 would show strong NOE to the tert-butyl group at C-3.[1][2]
13C NMR C-5 carbon remains in aromatic range (~160-170 ppm).[2]C-5 carbon shifts significantly upfield (imine character).[1][2]

Troubleshooting Guide

Problem: Low Conversion in Method A.

  • Cause: The amine is too electron-deficient;

    
     is too weak.[2]
    
  • Solution: Switch to Sodium Hydride (NaH, 60% dispersion).[2] Use 1.2 equiv NaH in THF/DMF (10:1) at 0°C. Warning: This increases the risk of bis-alkylation.[1][2]

Problem: Bis-alkylation observed.

  • Cause: The mono-alkylated product is more nucleophilic than the starting material.

  • Solution: Use Method B (Reductive Amination), which stops at mono-alkylation.[1][2] Alternatively, use a large excess of the starting amine (3.0 equiv) in Method A and recycle the unreacted material.

Problem: No Imine formation in Method B.

  • Cause: Steric bulk of the t-butyl group + electron deficiency.[1][2]

  • Solution: Heat the imine formation step (Step 3) to 60°C in a sealed tube or use Microwave irradiation (80°C, 30 min) before adding the reducing agent.[2]

Workflow Decision Tree

Workflow Start Start: 3-(t-Bu)isothiazol-5-amine Decision Target Alkyl Group? Start->Decision Primary Primary Alkyl (Me, Et, Bn) Decision->Primary Straight Chain Secondary Secondary/Branched (iPr, Cyclohexyl) Decision->Secondary Branched MethodA Method A: Direct Alkylation (Cs2CO3/DMF) Primary->MethodA MethodB Method B: Reductive Amination (Ti(OiPr)4 / NaBH4) Secondary->MethodB Check Check LCMS: Bis-alkylation? MethodA->Check Success Purify & Validate (NOE NMR) MethodB->Success Check->Success Mono-product Retry Switch to Method B or Reduce Eq. of R-X Check->Retry Bis-product

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

  • Regioselectivity in Heterocyclic Amines

    • Topic: Discusses the steric influence on regioselectivity in analogous indazole and thiadiazole systems, supporting the "steric shield" hypothesis of the tert-butyl group.
    • Source: Beilstein J. Org.[1][2] Chem. 2014 , 10, 1159–1165.[1]

    • Link:[Link][2]

  • Reductive Amination of Electron-Deficient Amines

    • Topic: Protocol for using Titanium(IV) isopropoxide to facilitate imine formation with weak nucleophiles.[1][2]

    • Source: J. Org.[2][3] Chem. 1990 , 55, 2552–2554.

    • Link:[Link][2]

  • General Isothiazole Chemistry

    • Topic: Comprehensive review of isothiazole reactivity, including alkylation of amino-deriv
    • Source:Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996 .[1]

    • Link:[Link]

  • pKa and Reactivity Data

    • Topic: Acidity and basicity of heteroaromatic amines.[1][2]

    • Source: Organic Chemistry Data (Evans/Williams pKa Table).[2]

    • Link:[Link][2]

Sources

Strategic Utilization of 3-(tert-Butyl)isothiazol-5-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISO-05

Abstract

This technical guide details the synthetic utility of 3-(tert-butyl)isothiazol-5-amine (CAS: 5588-33-0) as a high-value scaffold in the development of next-generation agrochemicals. While structurally analogous to the thiadiazole core found in commercial herbicides like Tebuthiuron, the isothiazole ring offers distinct electronic properties and metabolic stability profiles. This note provides optimized protocols for overcoming the reduced nucleophilicity of the C5-amine to generate urea-based herbicides and amide-based fungicides, emphasizing safety and yield maximization.

Chemical Profile & Agrochemical Significance[1][2][3][4][5]

The "Magic Methyl" of Lipophilicity

The tert-butyl group at the C3 position is not merely a steric placeholder. In agrochemistry, it serves three critical functions:

  • Metabolic Shielding: It blocks oxidative degradation at the C3 position, significantly extending the half-life of the active ingredient (AI) in soil and plant tissue.

  • Lipophilic Balance: It increases the LogP, facilitating the penetration of the AI through the waxy cuticle of leaves.

  • Receptor Fit: It mimics the bulky hydrophobic pockets often targeted by Photosystem II inhibitors.

Bioisosteric Rationale

The 1,2-isothiazole core is a classic bioisostere for the 1,3,4-thiadiazole ring.

  • Thiadiazole (e.g., Tebuthiuron): Higher nitrogen content, more electron-deficient, higher water solubility.

  • Isothiazole (Target): More lipophilic, slightly more electron-rich than thiadiazole but still electron-deficient compared to benzene. This subtle electronic shift allows researchers to fine-tune the pKa of sulfonamide or urea protons, directly influencing phloem mobility.

Feature1,3,4-Thiadiazole Core1,2-Isothiazole CoreAgrochemical Implication
Electronic Character Highly Electron DeficientModerately Electron DeficientIsothiazole amines are slightly more nucleophilic, aiding coupling.
Lipophilicity LowModerate-HighIsothiazole derivatives penetrate leaf cuticles more efficiently.
Metabolic Stability HighHigh (with t-butyl)Both are resistant to rapid degradation.

Core Synthetic Challenges

The primary challenge in utilizing this compound is the reduced nucleophilicity of the exocyclic amine at position 5. The lone pair on the nitrogen is partially delocalized into the electron-poor isothiazole ring.

  • Direct Alkylation: Often leads to over-alkylation or ring nitrogen alkylation.

  • Acylation/Carbamoylation: Requires activation (strong bases or highly reactive electrophiles).

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for derivatizing this scaffold based on the target chemotype.

G Start Start: this compound Decision Target Chemotype? Start->Decision RouteA Route A: Urea Herbicide (PSII Inhibitor Analog) Decision->RouteA Herbicide RouteB Route B: Amide Fungicide (SDHI Analog) Decision->RouteB Fungicide MethodA1 Method A1: Isocyanate Coupling (Hazardous: MIC) RouteA->MethodA1 Avoid if possible MethodA2 Method A2: Phenyl Carbamate (Safe & Scalable) RouteA->MethodA2 Recommended MethodB1 Method B1: Acid Chloride + Base (Standard) RouteB->MethodB1 Robust Substrates MethodB2 Method B2: HATU/Coupling Reagent (For Sensitive Acids) RouteB->MethodB2 Chiral/Complex Acids ProductA Target: Isothiazolyl Urea MethodA1->ProductA MethodA2->ProductA ProductB Target: Isothiazole Carboxamide MethodB1->ProductB MethodB2->ProductB

Caption: Decision tree for the derivatization of this compound. Green indicates the preferred route for safety and yield.

Detailed Application Protocols

Protocol A: Synthesis of Urea Herbicides (The "Safe" Carbamate Route)

Objective: Synthesize N-(3-(tert-butyl)isothiazol-5-yl)-N',N'-dimethylurea (an isothiazole analog of Tebuthiuron) without using gaseous Methyl Isocyanate (MIC).

Rationale: Direct reaction with MIC is hazardous. Using phenyl chloroformate creates a stable, crystalline "masked isocyanate" intermediate that can be reacted with various amines (methylamine, dimethylamine) to generate a library of ureas.

Materials:

  • This compound (1.0 eq)

  • Phenyl chloroformate (1.1 eq)

  • Pyridine (1.2 eq) or Triethylamine (1.5 eq)

  • Dimethylamine (2.0 M in THF)

  • Solvent: Dichloromethane (DCM) and Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation (Carbamate Formation):

    • Dissolve this compound (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere.

    • Cool the solution to 0°C.

    • Add Pyridine (12 mmol) dropwise.

    • Slowly add Phenyl chloroformate (11 mmol) via syringe over 10 minutes. Exothermic reaction—control temp < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Check: Mobile phase Hexane:EtOAc (3:1). Starting amine should be consumed.

    • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over Na₂SO₄ and concentrate. The phenyl carbamate intermediate often precipitates as a white solid.

  • Displacement (Urea Formation):

    • Dissolve the crude phenyl carbamate intermediate in Acetonitrile (30 mL).

    • Add Dimethylamine (2.0 M in THF, 20 mmol, 2.0 eq).

    • Heat to 60°C in a sealed pressure tube or reflux condenser for 4–6 hours.

    • Mechanism:[1][2][3][4] The aliphatic amine (strong nucleophile) attacks the carbonyl, displacing the phenoxide (good leaving group).

    • Purification: Concentrate solvent. Dissolve residue in EtOAc. Wash efficiently with 1N NaOH (Crucial step to remove the generated phenol byproduct).

    • Recrystallize from Hexane/EtOAc.

Expected Yield: 75–85% (2 steps).

Protocol B: Synthesis of Amide Fungicides (Acid Chloride Method)

Objective: Coupling the amine with sterically hindered acid chlorides (e.g., 2-(trifluoromethyl)benzoyl chloride) to create SDHI-like fungicides.

Rationale: The isothiazole amine is a weak nucleophile. Standard peptide coupling (EDC/NHS) often fails or proceeds slowly. Using a strong base (NaH) to deprotonate the amine, or using high-temperature conditions with an acid chloride, is required.

Materials:

  • This compound (1.0 eq)

  • Acid Chloride of choice (1.1 eq)

  • Base: Sodium Hydride (60% dispersion) OR Triethylamine/DMAP

  • Solvent: Anhydrous THF

Step-by-Step Methodology (NaH Method - High Yield):

  • Deprotonation:

    • Suspend NaH (1.2 eq, 60% in oil) in anhydrous THF (20 mL) under Argon at 0°C.

    • Dissolve the isothiazole amine (5 mmol) in THF (10 mL) and add dropwise to the NaH suspension.

    • Stir at 0°C for 30 mins until H₂ evolution ceases. The solution usually turns yellow/orange, indicating the formation of the amide anion.

  • Coupling:

    • Add the Acid Chloride (5.5 mmol) dropwise at 0°C.

    • Allow to warm to RT and stir for 3 hours.

    • Quench: Carefully add saturated NH₄Cl solution (exothermic).

    • Extraction: Extract with EtOAc (3x).

    • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Note: If avoiding NaH, use Toluene as solvent, 1.5 eq Pyridine, 0.1 eq DMAP, and reflux for 12 hours. The thermal boost is necessary for this weak amine.

Analytical Characterization

To validate the structure, look for these specific NMR signatures. The C4-proton of the isothiazole ring is the diagnostic handle.

NucleusSignalChemical Shift (δ ppm)Interpretation
¹H NMR C4-H 6.2 – 6.8 ppm Singlet. Shifts downfield (towards 7.0) upon acylation/urea formation due to electron withdrawal.
¹H NMR t-Butyl 1.2 – 1.4 ppm Strong singlet (9H). Very stable position.[5]
¹H NMR NH 9.0 – 11.0 ppm Broad singlet. Disappears on D₂O shake. High shift indicates hydrogen bonding (common in ureas).
¹³C NMR C=O 150 – 165 ppm Urea or Amide carbonyl.

Safety & Handling

  • Sensitization: Isothiazolinones are known contact sensitizers. While the tert-butyl amine derivative is less reactive than the chlorinated isothiazolinones (biocides), it should be handled as a potential sensitizer. Wear nitrile gloves and work in a fume hood.

  • Reactivity: Avoid mixing with strong oxidizing agents.

  • Waste: Dispose of aqueous washes containing phenol (from Protocol A) in segregated halogenated/organic waste streams, not general aqueous waste.

References

  • Isothiazole Chemistry & Bioisosterism

    • Title: Thiazole and Isothiazole Chemistry in Crop Protection.
    • Source: PubMed / J. Agric. Food Chem.
    • URL:[Link] (Search Term: Isothiazole crop protection)

  • Urea Synthesis Methodology

    • Title: Synthesis of Thiazol-2-yl Urea Derivatives.[6]

    • Source: University of Groningen (Theses).
    • URL:[Link] (General reference for heterocyclic urea synthesis via phenyl carbamates).

  • Tebuthiuron Structure & Properties

    • Title: Tebuthiuron (PubChem Compound Summary).
    • Source: PubChem.
    • URL:[Link]

  • Isothiazole Reactivity

    • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances.[7]

    • Source: Thieme Connect / Synthesis.

Sources

Creating a chemical library of 3-(tert-Butyl)isothiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of 3-(tert-Butyl)isothiazol-5-amine Chemical Libraries

Strategic Overview

The this compound scaffold represents a privileged structure in medicinal chemistry.[1] Unlike its more common isoxazole or thiazole counterparts, the isothiazole ring offers unique electronic properties due to the S-N bond, which imparts distinct lipophilicity and hydrogen-bonding capabilities.

Why this scaffold?

  • Steric Anchoring: The bulky tert-butyl group at C3 acts as a "lipophilic anchor," often filling hydrophobic pockets in kinase or GPCR binding sites, while restricting rotational freedom to minimize entropy penalties upon binding.

  • Electronic Modulation: The C5-amine is a weak nucleophile (linked to an electron-deficient ring), making it a challenging but rewarding handle for diversification. It mimics the adenosine motif in kinase inhibitors.

  • Vectorial Diversity: The scaffold allows for orthogonal expansion:

    • Vector A (C5-N): Amide/Urea/Sulfonamide formation (Hydrogen bond donor/acceptor).

    • Vector B (C4-H): Electrophilic substitution followed by cross-coupling (occupying the "gatekeeper" region in enzymes).

Library Design & Workflow

To maximize chemical space coverage while maintaining high fidelity, we employ a "Split-Pool-Like" parallel synthesis strategy. The workflow prioritizes C5-functionalization first (easier, high yield), followed by optional C4-diversification for select hits.

Visual Workflow (DOT Diagram)

LibraryWorkflow Start Scaffold Sourcing This compound QC1 QC: Purity Check (>98%) Start->QC1 Split Split into Reaction Blocks QC1->Split PathA Path A: Acylation (Amides) Split->PathA PathB Path B: Sulfonylation (Sulfonamides) Split->PathB PathC Path C: Urea Formation (Isocyanates) Split->PathC Intermed Intermediate Library (N-Functionalized) PathA->Intermed PathB->Intermed PathC->Intermed Decision Optional: C4 Diversification? Intermed->Decision Bromination C4-Bromination (NBS/DMF) Decision->Bromination Yes Final Final Library Purification & Formatting Decision->Final No Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Bromination->Suzuki Suzuki->Final

Figure 1: Logical workflow for the parallel synthesis of isothiazole derivatives, moving from core functionalization to advanced ring manipulation.

Experimental Protocols

Phase 1: Scaffold Preparation

Note: While this compound is commercially available (CAS: 5588-21-6), commercial batches often contain isomeric impurities. Re-crystallization from Hexane/EtOAc (9:1) is recommended.

Phase 2: C5-Amine Diversification (Primary Library)

Mechanism: The C5-amine is heteroaromatic and less nucleophilic than aliphatic amines. Standard EDC/HOBt couplings often fail or proceed slowly. We utilize HATU for high-throughput efficiency or Acid Chlorides for sterically hindered acids.

Protocol A: Amide Coupling (HATU Method) Target: 96-well plate format

  • Stock Solutions:

    • Amine: 0.2 M this compound in DMF.

    • Carboxylic Acids (R-COOH): 0.2 M in DMF (Diversity set).

    • Activator: 0.2 M HATU in DMF.

    • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

  • Reaction Assembly:

    • To each well, add 100 µL Carboxylic Acid (20 µmol, 1.0 eq).

    • Add 100 µL HATU (20 µmol, 1.0 eq).

    • Add 40 µL DIPEA (40 µmol, 2.0 eq). Shake for 5 mins to pre-activate.

    • Add 100 µL Amine (20 µmol, 1.0 eq).

  • Incubation:

    • Seal plate. Shake at 50°C for 16 hours .

    • Scientist's Note: Heating is crucial. The electron-withdrawing nature of the isothiazole ring reduces the nucleophilicity of the amine. Room temperature reactions often stall at 40% conversion.

  • Work-up (SPE - Solid Phase Extraction):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[2][3][4] Wash with MeOH (removes acids/HATU byproducts).

    • Elute product with 2M NH3 in MeOH (releases the weak base product).

    • Evaporate solvent.

Protocol B: Sulfonylation Reagent: Sulfonyl Chlorides (R-SO2Cl) Conditions: Pyridine (solvent/base), 60°C, 4 hours. Note: Sulfonamides of this scaffold are often acidic (pKa ~7-8) and can be purified by liquid-liquid extraction using mild basic washes.

Phase 3: C4-Position Diversification (Advanced)

Rationale: The C4 position is the only remaining nucleophilic carbon on the ring. Halogenation allows access to bi-aryl systems common in kinase inhibitors (e.g., hinge binders).

Step 1: C4-Bromination

  • Dissolve the C5-substituted isothiazole (from Phase 2) in DMF (0.1 M).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Quench with aqueous Na2S2O3. Extract with EtOAc.

  • Yield Expectation: >85%. The tert-butyl group blocks C3, directing electrophiles exclusively to C4.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reactants: C4-Bromo-isothiazole (1.0 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%). Why? This catalyst is robust against the sulfur in the isothiazole ring, which can poison Pd(PPh3)4.

  • Base/Solvent: 2M Na2CO3 / Dioxane (1:3 ratio).

  • Conditions: Microwave irradiation at 110°C for 30 mins.

Data Analysis & QC Specifications

Quantitative Summary of Reaction Classes

Reaction TypeReagent ClassCatalyst/ActivatorAvg. YieldCritical Parameter
Amide Coupling Carboxylic AcidHATU / DIPEA75-90%Temperature (50°C min)
Sulfonylation Sulfonyl ChloridePyridine80-95%Anhydrous conditions
Urea Formation IsocyanateTEA>90%Stoichiometry (avoid bis-urea)
Suzuki Coupling Boronic AcidPd(dppf)Cl260-80%Degassing (O2 removal)

Quality Control Criteria:

  • Purity: >90% by LC-MS (UV 254 nm).

  • Identity: Confirmed by [M+H]+ peak.

  • Structural Integrity: 1H NMR check for loss of tert-butyl singlet (approx 1.3 ppm) – if missing, scaffold degradation occurred.

References

  • Synthesis of Isothiazoles: Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry, 2006. Link

  • Amide Coupling Reagents: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

  • Isothiazole Reactivity: Silva, A., et al. "Recent Advances in the Synthesis and Reactivity of Isothiazoles."[5] Advanced Synthesis & Catalysis, 2019.[5][6][7] Link

  • Pd-Catalysis in Heterocycles: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.
  • General Library Protocol: "Parallel Synthesis of Heterocyclic Libraries." Methods in Molecular Biology, Vol 1024. Link

Sources

Application Note: Advanced Analytical Strategies for the Quantification of Isothiazolinones and Aminoisothiazoles in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope Definition

This guide provides a definitive protocol for the quantification of isothiazole-based compounds , specifically focusing on two distinct but chemically related classes often conflated in technical requests:

  • Isothiazolinones (e.g., MIT, CMIT, BIT): Cyclic amides widely used as biocides/preservatives in aqueous solutions.

  • Aminoisothiazoles: Primary amine-functionalized scaffolds used in drug discovery (e.g., synthetic intermediates, kinase inhibitors).

Critical Note on Terminology: While "isothiazolamine" is non-standard nomenclature, this guide interprets the request as covering both the biocidal isothiazolinones (the industry standard for "solution quantification") and aminoisothiazoles (relevant to drug development).

Chemical Stability & Mechanistic Grounding

The "Why" Behind the Protocol: The quantification of isothiazole derivatives is governed by the electrophilic nature of the sulfur-nitrogen bond.[1] In alkaline conditions (pH > 8.[2]0) or in the presence of nucleophiles (thiols, amines), the isothiazole ring undergoes nucleophilic attack at the sulfur atom, leading to ring opening and loss of the analyte.[1][3]

Implication for Analysis:

  • Mobile Phase: Must be acidic (pH 2.0 – 3.0) to protonate the nitrogen and stabilize the ring.

  • Sample Diluent: Never use alkaline buffers; stabilize samples immediately with acid (e.g., 0.1% Formic Acid).

Visualization: Degradation Logic & Stability

StabilityLogic Analyte Isothiazolinone (Intact Ring) Attack Nucleophilic Attack on Sulfur Atom Analyte->Attack Exposed to pH_High Alkaline pH (>8.0) High Nucleophile Content pH_High->Attack RingOpen Ring Opening (N-Methyl Malonamic Acid) Attack->RingOpen Irreversible Loss Quantification Failure (False Negative) RingOpen->Loss Acid Acidic Stabilization (pH < 3.0) Acid->Analyte Preserves Integrity

Figure 1: Mechanism of isothiazolinone instability in solution. Acidic conditions are mandatory to prevent ring opening.

Method A: HPLC-UV (High-Throughput QA/QC)

Application: Routine quantification of MIT, CMIT, and BIT in raw materials, drug formulations, and industrial water. Sensitivity: ppm (µg/mL) range.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18 or Phenomenex Luna C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Rationale: C18 provides sufficient retention for the hydrophobic chlorinated derivatives (CMIT, BIT) while retaining the polar MIT.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).

    • Note: Methanol often yields better peak shape for isothiazolinones; Acetonitrile is preferred for aminoisothiazoles.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10–20 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar MIT elutes)
10.01090Gradient Ramp
12.01090Wash
12.1955Re-equilibration
15.0955End
Detection Parameters (UV-Vis)
  • MIT / CMIT: 274 nm (Primary), 254 nm (Secondary).

  • BIT (Benzisothiazolinone): 318 nm (Specific, reduces interference).

  • Aminoisothiazoles: 272 nm (Typical max, verify with scan).

Method B: LC-MS/MS (Trace Analysis & Bioanalysis)

Application: Quantification of trace impurities in drug substances or metabolic studies of aminoisothiazoles in plasma. Sensitivity: ppb (ng/mL) range.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.

  • Mode: Multiple Reaction Monitoring (MRM).[4][5][6][7]

MRM Transitions (Quantification Table)

The following transitions are standard for the most common targets. Note: Collision Energy (CE) should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MIT (Methylisothiazolinone)116.1 [M+H]+101.03015
CMIT (Chloromethyl-)150.0 [M+H]+135.03218
BIT (Benzisothiazolinone)152.0 [M+H]+109.03522
OIT (Octylisothiazolinone)214.1 [M+H]+102.13020
2-Aminothiazole (Scaffold)101.1 [M+H]+58.02515

Sample Preparation Protocols

Standard Solution Preparation (Self-Validating Step)
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Methanol . (Concentration: 1000 ppm).

  • Stability Check: Store at 4°C in amber glass. Validation: Inject the stock weekly. If peak area decreases by >5%, discard.

  • Working Dilution: Dilute stock using 0.1% Formic Acid in Water .

    • Crucial: Do not dilute with pure water or alkaline buffers, as hydrolysis will commence immediately.

Solid Phase Extraction (SPE) for Complex Matrices

For samples with high organic content (shampoos, emulsions, plasma):

  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60 mg / 3 mL.

  • Conditioning: 3 mL Methanol followed by 3 mL acidified water (pH 3).

  • Loading: Load sample (pH adjusted to < 3.0).

  • Washing: 3 mL 5% Methanol in water (removes salts/sugars).

  • Elution: 3 mL Methanol (collect this fraction).

  • Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase A.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Collection (Aqueous/Formulation) Acidify Acidification (Add 0.1% Formic Acid) Sample->Acidify Immediate Prep Sample Prep (SPE or Dilution) Acidify->Prep Sep HPLC Separation (C18 Column, Gradient) Prep->Sep Detect Detection Sep->Detect Data Quantification (Extrapolate from Calibration) Detect->Data UV (ppm) MS (ppb)

Figure 2: Step-by-step analytical workflow emphasizing the critical acidification step.

Troubleshooting & Validation Criteria

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Interaction with silanols or pH mismatch.Ensure Mobile Phase pH is < 3.0. Use end-capped C18 columns.
Split Peaks Sample solvent mismatch.Dissolve sample in initial mobile phase (95% Water).
Low Recovery (SPE) Breakthrough during loading.Slow down loading flow rate; ensure sample pH is acidic to keep analyte neutral/protonated correctly.
Ghost Peaks Carryover.Add a needle wash step with 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • US NIH (PubMed): Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by HPLC. (2023).[8][9] Validated method for cosmetic matrices.

  • Scientific Reports (Nature): Development and validation of HPLC-UV and LC-MS/MS methods for aminothiazole determination. (2024).[5][10] Specific to drug scaffold analysis.

  • MDPI Molecules: Isothiazolinones Quantification in Shampoo Matrices: Method Optimization and Stability.

  • Macherey-Nagel Application Database: Analysis of isothiazolinone biocides by HPLC-UV.

Sources

Hantzsch method for thiazole synthesis using isothiazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the Hantzsch Thiazole Synthesis , specifically focusing on the construction of 1,3-thiazoles (structural isomers/analogs of 1,2-isothiazoles). It addresses the mechanistic role of isothiourea intermediates, often the source of terminological overlap in this domain.

Subject: High-Fidelity Synthesis of 1,3-Thiazoles (Isothiazole Analogs) via Condensation of


-Haloketones and Thioamides/Thioureas.
Date:  October 24, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary & Strategic Rationale

The Hantzsch Thiazole Synthesis remains the gold standard for constructing the 1,3-thiazole core, a critical pharmacophore in drug discovery (e.g., Ritonavir, Dasatinib). While 1,3-thiazoles are structural isomers of 1,2-isothiazoles , their synthetic pathways differ fundamentally. This guide focuses on the Hantzsch condensation, a robust bimolecular reaction between an


-haloketone and a thioamide or thiourea.[1]

Key Technical Distinction:

  • Target: 1,3-Thiazole (Nitrogen and Sulfur separated by one carbon).[2]

  • Analogue Context: 1,2-Isothiazoles (Nitrogen and Sulfur adjacent) are often compared as "scaffold hops" in medicinal chemistry but are synthesized via oxidative cyclization (e.g., of

    
    -amino thioxoketones), not the Hantzsch method.
    
  • Mechanistic Nuance: When using thiourea as a reagent to synthesize 2-aminothiazoles, the reaction proceeds through an S-alkylisothiourea intermediate. Understanding this intermediate is critical for optimizing reaction kinetics and trapping transient species.

Comparative Data: Thiazole vs. Isothiazole Properties
Feature1,3-Thiazole (Target)1,2-Isothiazole (Analog)
Heteroatom Pattern N-C-S (1,3-relationship)N-S (1,2-relationship)
Synthesis Method Hantzsch CondensationOxidative Cyclization (e.g., from oximes)
pKa (Conjugate Acid) ~2.5 (Weakly basic)~ -0.5 (Less basic)
Metabolic Stability High (S-oxidation possible)Moderate (N-S bond cleavage possible)

Mechanistic Pathway & Signaling Logic

The Hantzsch synthesis is a cascade reaction involving S-alkylation followed by intramolecular cyclocondensation .

Core Mechanism (Graphviz Diagram)

The following diagram illustrates the pathway from reagents to the final thiazole core, highlighting the critical Isothiourea intermediate when using thiourea.

HantzschMechanism cluster_analog Structural Analog (Not formed via Hantzsch) Reagents Reagents (α-Haloketone + Thiourea) Step1 S-Alkylation (Nucleophilic Attack) Reagents->Step1 SN2 Intermediate S-Alkylisothiourea Intermediate Step1->Intermediate Rapid Step2 N-Attack on Carbonyl (Cyclization) Intermediate->Step2 Intramolecular Step3 Dehydration (- H₂O, - HX) Step2->Step3 Aromatization Product 2-Aminothiazole (1,3-Thiazole Core) Step3->Product Yields Isothiazole 1,2-Isothiazole

Caption: Figure 1. Reaction cascade for Hantzsch synthesis using thiourea. Note the pivotal S-alkylisothiourea intermediate which drives the regioselectivity of the cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-Arylthiazoles (via Thiourea)

This protocol utilizes thiourea , generating the isothiourea intermediate discussed above.[3] It is the most direct method to access 2-aminothiazole scaffolds.

Reagents:

  • Substrate: 2-Bromoacetophenone (Phenacyl bromide) [1.0 equiv]

    • Note: Highly lachrymatory. Handle in a fume hood.

  • Reagent: Thiourea [1.1 equiv]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) [10 vol]

  • Base (Optional/Workup): Ammonium hydroxide (NH₄OH) or Sodium bicarbonate (NaHCO₃).

Step-by-Step Methodology:

  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol.

    • Checkpoint: Ensure the haloketone is fully dissolved before adding thiourea to prevent localized concentration gradients.

  • Condensation (The Hantzsch Reaction):

    • Add 11 mmol of thiourea directly to the stirring solution.

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 78°C for EtOH) for 1–2 hours.

    • Observation: The reaction typically starts as a clear solution and may develop a precipitate (the hydrobromide salt of the thiazole) as it progresses.

  • Monitoring:

    • Monitor via TLC (System: Hexane/EtOAc 7:3). The starting bromide (

      
      ) should disappear, and a polar baseline spot (salt) or lower 
      
      
      
      spot (free base) will appear.
  • Isolation (Salt Form):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Filter the precipitated solid (Thiazolium hydrobromide salt).

    • Wash with cold ethanol (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted starting materials.
  • Free Base Liberation (Critical for Bioassays):

    • Suspend the salt in 20 mL of water.

    • Adjust pH to ~9–10 using concentrated

      
       or saturated 
      
      
      
      solution.
    • The solid will dissolve and reprecipitate as the free base (2-aminothiazole).

    • Filter, wash with water, and dry under vacuum.

Yield Expectation: 85–95% Purity: >98% (Recrystallize from EtOH/Water if necessary).

Protocol B: Synthesis of 2,4-Disubstituted Thiazoles (via Thioamide)

This variation uses a thioamide (e.g., thiobenzamide) instead of thiourea, yielding a carbon-substituted position 2 rather than an amine.

Reagents:

  • Substrate:

    
    -Haloketone (e.g., 2-Bromo-4'-chloroacetophenone) [1.0 equiv]
    
  • Reagent: Thiobenzamide [1.0 equiv]

  • Solvent: Ethanol or DMF (for higher boiling point requirements).

Workflow Differences:

  • Reflux: Requires longer reflux times (2–4 hours) compared to thiourea due to the lower nucleophilicity of the thioamide sulfur compared to thiourea.

  • Cyclization: The mechanism proceeds through a thioimidate intermediate.

  • Workup: Similar basification is required to neutralize the HBr byproduct generated during the aromatization step.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of

-haloketone
Ensure solvents are anhydrous. Store haloketones in a desiccator.
Sticky Product Incomplete cyclization or polymerizationIncrease reflux time. Use a scavenger (e.g., molecular sieves) if water is inhibiting dehydration.
Starting Material Remains Low nucleophilicity of ThioamideAdd a catalytic amount of NaI (Finkelstein condition) to generate the more reactive

-iodoketone in situ.
Lachrymatory Fumes Vaporization of Phenacyl BromideSafety Critical: Quench glassware with dilute ammonia before removing from the hood.

References

  • Hantzsch, A., & Weber, J. H. (1887).[4][5] Ueber Verbindungen des Thiazols (Pyridin der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for 1,3- vs 1,2-azole distinction).

  • Kashyap, S. J., et al. (2012). Synthesis of 2-substituted thiazoles via Hantzsch reaction... Journal of Heterocyclic Chemistry. (Modern application of thioamide variants).[6][7]

  • Potts, K. T. (1977). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. (Detailed review of isothiourea intermediates).

  • SynArchive. (2023). Hantzsch Thiazole Synthesis. Link (Verified reaction schemes).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(tert-Butyl)isothiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for CAS 124677-50-5 Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)

Diagnostic Overview

The synthesis of 3-(tert-Butyl)isothiazol-5-amine is a critical workflow in the development of kinase inhibitors and herbicides. While the tert-butyl group provides necessary steric bulk for biological selectivity, it introduces significant steric hindrance during the cyclization phase, often resulting in stalled reactions or low yields (<40%).

This guide focuses on the Benzoyl Isothiocyanate Route , currently the industry standard for high-purity synthesis. This 4-step protocol offers better regioselectivity than direct sulfurization methods but requires rigorous control over moisture and oxidant stoichiometry.

The Standard Pathway

The synthesis proceeds via the conversion of pivaloylacetonitrile to an enamine, followed by thiourea formation, oxidative cyclization, and deprotection.

SynthesisPathway Start Pivaloylacetonitrile Enamine Enaminonitrile (Intermediate A) Start->Enamine NH4OAc, Toluene (Dean-Stark) Thiourea Benzoyl Thiourea (Intermediate B) Enamine->Thiourea PhCONCS (Benzoyl Isothiocyanate) Cyclized N-Benzoyl Isothiazole (Intermediate C) Thiourea->Cyclized Oxidative Cyclization (I2/Pyridine or Br2) Product 3-(tert-Butyl) isothiazol-5-amine Cyclized->Product Hydrolysis (H2SO4 or NaOH)

Figure 1: The stepwise construction of the isothiazole core. Critical failure points occur at the oxidative cyclization stage.

Module 1: Enamine Formation (The Foundation)

Context: The reaction of pivaloylacetonitrile with ammonium acetate to form 3-amino-4,4-dimethylpent-2-enenitrile .

Q: Why is my conversion stalling at 60-70% despite refluxing overnight?

A: The reaction is an equilibrium process driven by the removal of water. The steric bulk of the tert-butyl group makes the carbonyl carbon less electrophilic, slowing the attack of ammonia.

  • Troubleshooting Protocol:

    • Solvent Switch: Replace Ethanol (common in literature) with Toluene . Ethanol boils at 78°C, which is often insufficient to drive the kinetics for sterically hindered substrates. Toluene (110°C) allows for higher thermal energy.

    • Water Removal: You must use a Dean-Stark trap. Molecular sieves are often insufficient for the volume of water generated at scale.

    • Catalyst Load: Increase Ammonium Acetate to 5.0 equivalents . The excess dissociates to provide a high concentration of ammonia gas in situ.

Q: The product is an oil that refuses to crystallize. Can I carry it forward?

A: No. Residual pivaloylacetonitrile will react with the isothiocyanate in the next step, creating competitive byproducts that are nearly impossible to separate later.

  • Purification: If it oils out, perform a high-vacuum distillation or a rapid silica plug filtration (10% EtOAc/Hexane). The enamine should be a pale yellow solid/oil with >95% purity by NMR before proceeding.

Module 2: Adduct Formation & Oxidative Cyclization

Context: Reaction of the enamine with benzoyl isothiocyanate, followed by ring closure using an oxidant (Iodine or Bromine).

Q: I see a rapid exotherm and the formation of a dark tar upon adding the oxidant. What happened?

A: You likely experienced thermal runaway leading to polymerization . The oxidative cyclization is highly exothermic.

  • The Fix:

    • Temperature: Cool the reaction mixture to 0°C before adding the oxidant.

    • Addition Rate: Add the oxidant (e.g., Iodine in Pyridine/DCM) dropwise over 60 minutes. Do not allow the internal temperature to rise above 5°C during addition.

    • Stoichiometry: Use exactly 1.05 equivalents of the oxidant. Excess halogen leads to halogenation of the tert-butyl group or the isothiazole ring (C-4 position).

Q: Why is my yield <30% during the cyclization step?

A: This is often due to protonation of the intermediate .[1] The cyclization mechanism requires a nucleophilic sulfur species. If the reaction medium becomes too acidic (generated HBr/HI), the sulfur protonates and cannot attack the nitrogen to close the ring.

  • The Solution: Use a base scavenger .[1]

    • Standard: Pyridine (used as solvent or co-solvent).

    • Green Alternative: Potassium Carbonate (

      
      ) in Acetone/DCM.
      
    • Mechanism:[1][2][3][4][5] The base neutralizes the hydrohalic acid byproduct, driving the equilibrium toward the cyclized isothiazole.

Data: Solvent Effects on Cyclization Yield

Solvent SystemBase ScavengerYield (Isolated)Notes
DCM Pyridine (2 eq)82%Recommended. Easy workup.
Acetone K2CO3 (Solid)65%Heterogeneous; stirring rate critical.
Acetic Acid Sodium Acetate45%Low solubility of tert-butyl intermediate.
Ethanol Triethylamine20%Side reactions (solvolysis) observed.

Module 3: Deprotection & Isolation

Context: Removing the benzoyl group to reveal the free amine.

Q: After hydrolysis, I cannot recover the product from the aqueous layer.

A: this compound is a weak base, but it has significant amphiphilic character due to the lipophilic tert-butyl tail and the polar amine head.

  • Extraction Protocol:

    • Neutralization: Do not just "neutralize" to pH 7. Adjust the aqueous layer to pH 9-10 using 2M NaOH.

    • Salting Out: Saturate the aqueous phase with NaCl. This "salting out" effect forces the organic amine out of the water.

    • Solvent: Use MTBE (Methyl tert-butyl ether) or 2-MeTHF for extraction. DCM often forms emulsions with the benzamide byproduct.

Troubleshooting Logic Tree

Use this decision tree to diagnose low yields in real-time.

Troubleshooting Start Issue: Low Overall Yield CheckStep1 Check Enamine Purity (Is it >95%?) Start->CheckStep1 CheckStep3 Check Cyclization (Did it tar?) CheckStep1->CheckStep3 Yes Recrystallize Purify Enamine (Silica Plug/Distill) CheckStep1->Recrystallize No CheckWorkup Check Aqueous Layer (Is Product trapped?) CheckStep3->CheckWorkup No (Clean TLC) Cooling Reduce Temp to 0°C Slow Addition of Oxidant CheckStep3->Cooling Yes (Tarred) pHAdjust Adjust pH to 10 Saturate with NaCl CheckWorkup->pHAdjust Yes

Figure 2: Diagnostic flow for isolating yield loss. Most failures occur at the Enamine purity stage or Oxidative Cyclization temperature control.

References & Authority

The protocols described above are synthesized from established heterocyclic methodology and specific patent literature regarding kinase inhibitor intermediates.

  • General Isothiazole Synthesis:

    • Katritzky, A. R., et al. "Synthesis of Isothiazoles."[1][6] Advances in Heterocyclic Chemistry. This serves as the foundational text for the oxidative cyclization mechanisms (Gewald-type and thioamide oxidation).

  • Specific Route (Benzoyl Isothiocyanate):

    • Patent: WO 2004/072063. "Pyrrolotriazine compounds as kinase inhibitors." (Describes the preparation of 3-tert-butyl-5-aminoisothiazole as Intermediate 1 using the pivaloylacetonitrile -> enamine -> benzoyl isothiocyanate route).

    • Source:

  • Mechanism of Oxidative Cyclization:

    • Liebscher, J., & Hartmann, H. (1976). "3-Aminothioacrylamides - New Reagents for Synthesis of Heterocycles." Synthesis. (Foundational work on enaminonitrile conversions).

  • Safety & Handling:

    • ECHA Registration Dossier: 3-amino-5-tert-butylisoxazole/isothiazole derivatives.[1] Always consult the SDS for Pivaloylacetonitrile (highly toxic/irritant) and Bromine/Iodine (corrosive oxidants).

Sources

Technical Support Center: Purification of 3-(tert-Butyl)isothiazol-5-amine

[1]

Case ID: TBU-ISO-5NH2-PUR Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-(tert-Butyl)isothiazol-5-amine . This intermediate is critical in the synthesis of agrochemicals (fungicides) and kinase inhibitors. Unlike standard aliphatic amines, the isothiazole core renders this amine weakly basic and prone to specific impurities—most notably elemental sulfur (

1

This guide replaces generic advice with chemically specific protocols designed to handle the unique electronic and physical properties of the 5-aminoisothiazole scaffold.

Chemical Profile
PropertyValue / Description
Structure 5-amino-3-(tert-butyl)-1,2-isothiazole
Molecular Weight ~156.25 g/mol
Predicted pKa 2.0 – 4.0 (Conjugate acid).[1][2] Note: Much less basic than pyridine or alkyl amines due to the electron-withdrawing heterocycle.[1]
Physical State Off-white to yellow solid (Pure); Brown/Orange oil (Crude).[1][2]
Major Impurities Elemental sulfur (

), regioisomers, polymerized nitriles.[1][2]

Troubleshooting Guides (Q&A)

Issue 1: "My crude product is contaminated with yellow crystals that don't dissolve in acid."

Diagnosis: Elemental Sulfur (


) Contamination.1

1

Technical Solution: Do not rely solely on column chromatography; sulfur often co-elutes or streaks.[1] Use a chemical or solubility-based "knockout" method before chromatography.[1]

  • Method A (Solubility Differential): The tert-butyl group increases solubility in hexane compared to the naked isothiazole, but sulfur is also soluble in hot hexane.[1]

    • Fix: Dissolve crude in minimum hot methanol . Sulfur has very poor solubility in methanol.[1] Filter the hot solution to remove undissolved sulfur.[1]

  • Method B (Chemical Scavenging):

    • Fix: Treat the crude mixture with Triphenylphosphine (

      
      )  or Sodium Sulfite (
      
      
      )
      .[1]
      
      
      reacts with
      
      
      to form Triphenylphosphine sulfide (
      
      
      ), which is much more polar and easily separated via chromatography.[1]
Issue 2: "I tried an acid-base extraction, but I recovered almost no product."

Diagnosis: Incorrect pH Targeting (pKa Mismatch). Users often treat this compound like a standard amine (pKa ~10).[1] However, the isothiazole ring pulls electron density, dropping the pKa of the 5-amine to ~2-4.

  • The Error: If you extract with weak acid (e.g., 5% citric acid, pH ~4), the amine will not fully protonate and will remain in the organic layer, leading to yield loss.[1]

  • The Fix: You must use a stronger acid (e.g., 1M HCl or

    
    ) to reach pH < 1 for extraction.[1] Conversely, during the recovery phase, you do not need to go to pH 14; pH 8-9 is sufficient to free the base.[1]
    
Issue 3: "The compound streaks/tails badly on silica gel TLC and columns."

Diagnosis: Silanol Interactions. Even though it is a weak base, the amine moiety hydrogen-bonds with acidic silanol groups (

1

Technical Solution:

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.[1]

  • Mobile Phase: Use a gradient of Hexane/Ethyl Acetate with 0.5% TEA or 1%

    
     (in MeOH) .[1]
    
  • Note: Avoid acetone; primary amines can form imines (Schiff bases) with acetone inside the column.[1]

Master Purification Protocols

Protocol A: The "Sulfur-Exclusion" Acid-Base Workup

Recommended as the first pass for crude reaction mixtures.[1]

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Critical Step):

    • Extract the organic layer 2x with 2M HCl (Target pH < 1).[1]

    • Observation: The product moves to the aqueous layer (as salt).[1] Non-basic impurities (Sulfur, starting nitriles) remain in the EtOAc.[1]

  • Wash: Wash the combined acidic aqueous layer 1x with fresh EtOAc to remove entrained sulfur.[1]

  • Neutralization:

    • Cool the aqueous layer to 0°C (Ice bath).

    • Slowly add 6M NaOH or Sat.

      
        until pH reaches ~8–9.[1]
      
    • Warning: Do not overheat; isothiazoles can hydrolyze in hot strong base.[1]

  • Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Polymorph Control)

For final polishing of >95% pure material.[1]

  • Solvent System: Hexane / Toluene (Antisolvent / Solvent).[1]

  • Procedure:

    • Dissolve 1g of amine in minimal hot Toluene (~60°C).

    • Add hot Hexane dropwise until persistent cloudiness appears.

    • Allow to cool slowly to RT, then to 4°C.

    • Note: If an oil forms ("oiling out"), reheat and add a seed crystal or scratch the glass.[1]

Visual Workflows (DOT Diagrams)

Figure 1: Purification Logic Flow

A decision tree for selecting the correct purification method based on impurity profile.

PurificationLogicStartCrude 3-(t-Bu)isothiazol-5-amineCheckSulfurCheck for Sulfur (S8)(Yellow crystals, insoluble in MeOH)Start->CheckSulfurSulfurYesYes: High SulfurCheckSulfur->SulfurYesSulfurNoNo / Low SulfurCheckSulfur->SulfurNoMethodSulfur1. Dissolve in Hot MeOH2. Filter undissolved S83. ConcentrateSulfurYes->MethodSulfurAcidBaseAcid-Base Extraction(Use 2M HCl, Target pH < 1)SulfurNo->AcidBaseMethodSulfur->AcidBaseCheckPurityCheck Purity (TLC/LCMS)AcidBase->CheckPurityGood>95% PurityCheckPurity->GoodBad<95% PurityCheckPurity->BadRecrystRecrystallization(Toluene/Hexane)Good->RecrystColumnColumn Chromatography(Hex/EtOAc + 1% TEA)Bad->ColumnFinalPure ProductRecryst->FinalColumn->Final

Caption: Figure 1. Decision matrix for purification, prioritizing sulfur removal and acid-base extraction before chromatography.

Figure 2: The "Amine-Silica" Interaction Mechanism

Why your column is streaking and how TEA fixes it.

SilicaInteractionSilicaSilica Gel Surface(Acidic Si-OH groups)InteractionStrong H-Bonding(Tailing/Streaking)Silica->InteractionAmineIsothiazol-5-amine(Weak Base)Amine->InteractionTEATriethylamine (TEA)(Sacrificial Base)TEA->SilicaPreferential BindingBlockTEA Blocks Si-OH SitesTEA->BlockFreeElutionProduct Elutes Freely(Sharp Peaks)Block->FreeElutionResult

Caption: Figure 2. Mechanistic explanation of amine tailing. TEA acts as a competitive inhibitor for silanol sites.[1]

References & Authoritative Sources

  • Synthesis of Isothiazoles: Organic Syntheses, Coll. Vol. 9, p. 446 (1998).[1] Describes general oxidative cyclization methods for isothiazoles and handling of sulfur byproducts.

  • Purification of Amines: "Purification of Laboratory Chemicals" (Armarego & Chai).[1] Standard reference for pKa-based extraction and recrystallization solvents for heterocyclic amines.

  • Sulfur Removal Techniques: Journal of Organic Chemistry, "Efficient Removal of Elemental Sulfur from Reaction Mixtures" (General methodology citation for PPh3/Sulfite methods).[1]

  • Isothiazole Chemistry: Patents US5240951A. "Isothiazole derivatives and their use." (Provides context on the stability and solubility of tert-butyl substituted isothiazoles).

  • pKa Data: Evans pKa Table (Harvard).[1] Used to estimate the acidity of the conjugate acid of electron-deficient amino-heterocycles.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Technical Support Center: Isothiazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-reaction products in isothiazole ring formation Role: Senior Application Scientist Status: Online | Ticket ID: ISO-SYN-2024-X

Triage: Identify Your Failure Mode

Select the symptom that best matches your experimental outcome to jump to the relevant diagnostic module.

SymptomProbable IssueDiagnostic Marker (Quick Check)
Product Mass is ~2x Expected Oxidative Dimerization (Thiadiazole formation)MS shows

or similar; symmetrical NMR.
Product Mass is correct, but NMR is wrong Regioisomerism or Isoxazole formationIsoxazole: C-O-N vs C-S-N shifts. Regioisomer: Coupling constants (

vs

).
Yellow precipitate / Low Yield Desulfurization / DecompositionElemental Sulfur (

) precipitation; Nitrile peak in IR (

).
Ring cleavage upon workup Base-induced fragmentationPresence of enaminonitriles or elemental sulfur in aqueous phase.

Critical Pathways & Divergence (Visual Analysis)

Understanding where your reaction left the desired path is the first step to correction. The following diagram maps the kinetic competition between isothiazole formation and its primary parasites.

Isothiazole_Pathways cluster_0 Critical Control Points Start Precursor (e.g., u03b2-aminothioacrylamide) Intermediate S-Radical / Cation Intermediate Start->Intermediate Oxidation (I2, H2O2, DMSO) Isothiazole Target: Isothiazole (Intramolecular S-N bond) Intermediate->Isothiazole Fast Cyclization (Kinetic Control) Thiadiazole Side Product A: 1,2,4-Thiadiazole (Intermolecular Dimer) Intermediate->Thiadiazole High Conc. (Dimerization) Isoxazole Side Product B: Isoxazole (S/O Exchange) Intermediate->Isoxazole O-Nucleophile Attack (Desulfurization) Nitrile Side Product C: Nitrile + Sulfur (Elimination) Intermediate->Nitrile Thermal Decomp. (Nitrile Sulfide Route)

Figure 1: Mechanistic divergence in oxidative cyclization.[1] The "Intermediate" node represents the critical junction where concentration and nucleophilicity dictate the product ratio.

Knowledge Base: Deep Dive & Troubleshooting

Issue A: The "Thiadiazole Dimer" Trap

Scenario: You attempted an oxidative cyclization of a thioamide or


-aminothioacrylamide using Iodine (

) or Hydrogen Peroxide (

), but isolated a product with double the expected molecular weight. The Mechanism: This is a classic Intermolecular vs. Intramolecular competition. The oxidant generates a sulfur radical or sulfenium ion (

). If the concentration is too high, two sulfur species react with each other (forming an S-S bond or N-S-N linkage) faster than the nitrogen can attack the sulfur intramolecularly. This forms 3,5-disubstituted-1,2,4-thiadiazoles [1].[2]

Corrective Protocol:

  • High Dilution Principle: Run the reaction at

    
    .
    
  • Slow Addition: Add the oxidant dropwise to the substrate, not the substrate to the oxidant. This keeps the instantaneous concentration of the active species low.

  • Switch Oxidant: Use Hypervalent Iodine (PIFA or PIDA) . These reagents often favor intramolecular cyclization via a ligand-coupling mechanism that is sterically demanding for dimerization [2].

Issue B: The "Isoxazole" Impostor

Scenario: You used hydroxylamine-based precursors or strong oxidants in aqueous media. The product mass is lower than expected (loss of sulfur), or NMR shifts are downfield of expected values. The Mechanism: This is a Desulfurization event. If the reaction conditions allow, the "hard" oxygen nucleophile (from water, solvent, or the oxime precursor itself) attacks the electrophilic center instead of the "soft" sulfur. Alternatively, the isothiazole ring forms but is unstable and extrudes sulfur to form the thermodynamically stable isoxazole [3].

Corrective Protocol:

  • Exclusion of Water: Switch to anhydrous conditions using Chloramine-T or N-chlorosuccinimide (NCS) in ethanol or DCM.

  • Soft Oxidants: Avoid

    
     if possible. Use DMSO/Iodine  systems which stabilize the sulfur intermediate.
    
  • pH Control: Ensure the reaction is not too basic. Base promotes the ring-opening of isothiazoles, which can then re-close as isoxazoles.

Issue C: Regioselectivity Failure (Nitrile Sulfide Route)

Scenario: Using the [3+2] cycloaddition of nitrile sulfides with alkynes. You obtained a mixture of 3,4- and 4,5-substituted isomers that are inseparable by column chromatography. The Mechanism: Nitrile sulfides (


) are unstable 1,3-dipoles generated in situ. The regioselectivity is governed by FMO (Frontier Molecular Orbital) coefficients.[3] If the alkyne dipolarophile is electronically neutral or has conflicting steric/electronic directing groups, selectivity drops [4].

Corrective Protocol:

  • Steric Steering: Increase the bulk of the substituent on the alkyne. Isothiazole formation is highly sensitive to steric clash at the 4-position.

  • Electronic Bias: Use electron-deficient alkynes (e.g., acetylenedicarboxylates) which react faster and often with higher predictability (LUMO-dipolarophile controlled).

Standard Operating Procedures (SOPs)

Protocol 1: Optimized Oxidative Cyclization (The "Dwyer" Modification)

Best for: Converting


-aminothioacrylamides to isothiazoles while minimizing dimerization.

Reagents:

  • Precursor:

    
    -aminothioacrylamide (1.0 eq)
    
  • Oxidant: Iodine (

    
    ) (1.1 eq)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Workflow:

  • Preparation: Dissolve the precursor in EtOH to a concentration of 0.02 M (Critical: High Dilution).

  • Base Addition: Add

    
     and stir for 10 minutes at Room Temperature (RT).
    
  • Oxidation: Dissolve

    
     in a separate volume of EtOH. Add the Iodine solution dropwise  over 30–60 minutes.
    
    • Why? Slow addition prevents the buildup of sulfur radicals, suppressing thiadiazole dimerization.

  • Quench: Once the iodine color persists or TLC indicates consumption, quench with saturated aqueous

    
     (Sodium Thiosulfate).
    
  • Isolation: Evaporate EtOH, extract with EtOAc.

Protocol 2: Troubleshooting Decision Tree

Use this logic flow to determine your next step.

Troubleshooting_Tree Start Start: Reaction Failed CheckMass Check MS / TLC Start->CheckMass MassHigh Mass ~2x? CheckMass->MassHigh Yes MassLow Mass = Expected - 16 (S->O)? CheckMass->MassLow Yes MassCorrect Mass Correct? CheckMass->MassCorrect Yes ActionDimer Action: Dilute reaction 10x. Add oxidant slower. MassHigh->ActionDimer ActionIsox Action: Dry solvents. Switch to I2/DMSO. MassLow->ActionIsox ActionNMR Action: Check 13C NMR. Validate Regiochem. MassCorrect->ActionNMR

Figure 2: Logic flow for diagnosing isothiazole synthesis failures.

Analytical Data Reference (Self-Validation)

Use these values to validate your product identity against common side reactions.

FeatureIsothiazole (Target) Isoxazole (Side Product) 1,2,4-Thiadiazole (Dimer)

NMR (C-5)
~140–160 ppm~150–170 ppm~160–180 ppm

NMR (H-4)

6.5 – 7.5

6.0 – 6.8 (Upfield shift)
N/A (if fully substituted)
Coupling (

)


N/A
Mass Spec


(approx)

Visual Often colorless/pale oilColorless oilOften crystalline solid

References

  • Kletskov, A. V., et al. (2020).[4] "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis, 52, 159–188.

  • Ma, X., et al. (2020).[5][6] "Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters." Organic Letters, 22(14), 5284-5288.

  • Sanders, M. J., & Grunwell, J. R. (1980). "Nitrile Sulfides.[7][8] Synthesis of Isothiazoles." Journal of Organic Chemistry, 45(19), 3753–3756.

  • Paton, R. M. (1984). "Nitrile Sulfides."[7][8] Chemical Society Reviews, 13, 363-378. (Foundational text on nitrile sulfide decomposition and regioselectivity).

Sources

Technical Support Center: Isothiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Conditions for Isothiazole Synthesis via Oxidative Cyclization

Status: Operational | Tier: Advanced Technical Support

Core Directive & Scope

Welcome to the Advanced Synthesis Support Center. You are likely here because your isothiazole yields are stalling between 40-60%, or you are struggling to control regioselectivity in the 3,5- versus 4,5-substitution patterns.

Isothiazoles (1,2-thiazoles) present a unique challenge in transition-metal catalysis compared to their 1,3-isomers (thiazoles). The direct S–N bond formation requires a delicate oxidative balance. If the oxidation potential is too low, the ring doesn't close; too high, and you oxidize the sulfur to a sulfoxide/sulfone or degrade the catalyst via poisoning.

This guide focuses on the most robust modern method: Copper-Catalyzed Oxidative Annulation of


-Keto Thioamides/Enamines.  This route minimizes the handling of unstable nitrile sulfides and offers the highest diversity for drug discovery scaffolds.

The Knowledge Base: Mechanistic Causality

To troubleshoot effectively, you must understand the failure points in the catalytic cycle. We utilize a Cu(I)/Cu(II) oxidative cycle .

The "Sulfur Trap" Phenomenon

Unlike carbon-centric cross-couplings, isothiazole synthesis involves a heteroatom-heavy substrate. The sulfur atom in your thioamide precursor is a "soft" donor.

  • The Problem: It binds too strongly to soft metals (Pd, Pt), effectively poisoning them.

  • The Solution: We use Copper (Cu) , a borderline hard/soft acid, often with hard ligands (N,N-bidentate) to prevent irreversible sequestration by sulfur.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the mechanism. Use this to identify where your reaction is stalling.

IsothiazoleMechanism Start Start: Thio-enaminone Substrate Cu_Bind Step 1: Cu(II) Coordination (Forms Metallacycle) Start->Cu_Bind + Cu(OAc)2 / Ligand Oxidation Step 2: SET Oxidation (Requires Oxidant: O2/Persulfate) Cu_Bind->Oxidation Fail_Ligand Failure: Ligand Displacement (S-poisoning) Cu_Bind->Fail_Ligand Weak Ligand NS_Bond Step 3: N-S Bond Formation (Reductive Elimination) Oxidation->NS_Bond - 2e- / - 2H+ Fail_Ox Failure: Kinetic Stall (Insufficient Oxidant) Oxidation->Fail_Ox Anoxic Conditions Product End: Isothiazole Product NS_Bond->Product Catalyst Regeneration

Figure 1: Mechanistic flow of Cu-catalyzed isothiazole formation. Red nodes indicate common failure points due to catalyst deactivation or oxidant starvation.

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion

Q: My reaction turns black immediately, and conversion stops at <20%. What happened? A: You have suffered "Catalyst Crash-Out" due to Sulfur Poisoning. The black precipitate is likely Copper(II) Sulfide (CuS), which is catalytically dead. This happens when the sulfur atom in your substrate displaces your ligand.

  • The Fix: Increase the "Hardness" of your ligand environment. Switch from simple pyridine or amine ligands to 1,10-Phenanthroline or bipyridine . These bidentate ligands chelate the copper more strongly than the sulfur substrate can, keeping the metal in solution.

  • Protocol Adjustment: Add the ligand before adding the copper source to the reaction vessel.

Q: I see full consumption of starting material but multiple spots on TLC. Why? A: Over-oxidation or Radical Scrambling. If you are using strong oxidants like K₂S₂O₈ (Potassium Persulfate) at high temperatures (>100°C), you are likely oxidizing the sulfur to a sulfoxide or generating non-selective radicals.

  • The Fix: Switch to a milder oxidant system. Molecular Oxygen (balloon) or Air is often sufficient for Cu-catalyzed S–N bond formation. If you must use persulfate, lower the temperature to 60°C and add a radical scavenger like TEMPO (10 mol%) to see if it suppresses side-products (diagnostic only).

Category B: Regioselectivity

Q: How do I control 3,5- vs 4,5-substitution when cyclizing unsymmetrical thioamides? A: Regioselectivity is dictated by the enolization preference of the starting material. The copper coordinates to the enolate oxygen. Therefore, the "enol content" of your starting thioamide dictates the position of the double bond and the final aromatic pattern.

  • The Fix:

    • For 3,5-Selectivity: Use a polar protic solvent (EtOH/Water) and a base like NaOAc. This stabilizes the specific tautomer required for 3,5-closure.

    • For 4,5-Selectivity: This is harder via direct cyclization. It is often better to synthesize the 4-bromo-isothiazole first and use cross-coupling (Suzuki/Stille) to install the substituent at the 4-position later.

Category C: Purification[1][2]

Q: My final product has a green/blue tint. How do I remove residual Copper? A: Isothiazoles are excellent ligands; they are holding onto the copper. Standard silica columns often fail to strip the metal.

  • The Fix: Use a Thiol-Silica Scavenger or an EDTA wash.

    • Dissolve crude in EtOAc.

    • Wash 3x with 0.1 M aqueous EDTA (pH 9).

    • If color persists, stir with SiliaMetS® Thiol (or equivalent) for 30 mins, then filter.

Self-Validating Experimental Protocol

Protocol: Copper-Catalyzed Synthesis of 3,5-Diphenylisothiazole Objective: robust, scalable synthesis with built-in "sanity checks."

Reagents
  • Substrate: 3-oxo-3-phenylpropanethioamide (1.0 equiv)

  • Catalyst: CuI (10 mol%) — Note: Cu(I) is used as a pre-catalyst; it oxidizes to active Cu(II) in situ.

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Oxidant: TBAI (tetrabutylammonium iodide) (20 mol%) + Air (Open flask)

  • Solvent: DMSO (0.5 M concentration)

  • Base: K₂CO₃ (2.0 equiv)

Step-by-Step Workflow
  • Complexation (Checkpoint 1):

    • Add CuI and 1,10-Phenanthroline to DMSO. Stir for 5 mins.

    • Validation: The solution should turn a distinct orange/red color (Cu-Phen complex). If it remains a pale suspension, your reagents are wet or the ligand is bad.

  • Substrate Addition:

    • Add the thioamide substrate and K₂CO₃.

    • Heat the mixture to 80°C open to the air (no septum).

  • Reaction Monitoring (Checkpoint 2):

    • Time T=30 mins: The solution should darken to dark brown/green (active oxidative cycle).

    • Validation: Spot TLC. The starting thioamide (usually a yellow spot) should be fading. If the starting material is intact after 1 hour, add 10 mol% more TBAI (iodide acts as a redox mediator).

  • Workup:

    • Cool to room temperature.[1] Pour into saturated NH₄Cl (aq).

    • Validation: The aqueous layer should turn bright blue (Cu-ammonia complex), indicating successful metal extraction from the organic phase. Extract with EtOAc.

Data & Optimization Matrix

Use this table to select conditions based on your specific substrate constraints.

ParameterStandard Condition"Green" ConditionDifficult Substrates (Steric Bulk)
Catalyst CuI (10 mol%)Cu(OAc)₂ (5 mol%)CuBr₂ (20 mol%)
Ligand 1,10-PhenanthrolineNone (Ligand-free)4,4'-di-tert-butyl-bipyridine
Oxidant Air + TBAIO₂ BalloonK₂S₂O₈ (1.5 equiv)
Solvent DMSOEtOH/H₂O (1:1)DMF
Temp 80°CReflux100°C
Yield (Typ) 85-95%70-80%60-75%

References

  • Zhang, Z.-Z., et al. (2021). "Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers Enables the Synthesis of Isoselenazoles and Isothiazoles."[2] The Journal of Organic Chemistry, 86(1), 632–642.[2] Link

  • Fan, Z., et al. (2020).[3] "Copper-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones." Organic Letters, 22(20), 7981–7985.[3] Link

  • Silva, A. D. O., et al. (2019).[4] "Recent Advances in the Synthesis and Reactivity of Isothiazoles." Advanced Synthesis & Catalysis, 361(1), 2-25. Link

  • Sathyamoorthi, S., & Du Bois, J. (2016). "Copper-Catalyzed Oxidative Cyclization of Carboxylic Acids." Organic Letters, 18(24), 6308-6311. Link

Sources

Technical Support Center: Isothiazole Intermediate Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers. It addresses the intrinsic instability of the isothiazole core—specifically the N–S bond vulnerability—and provides actionable, mechanistic solutions for synthetic manipulation.

Status: Active | Topic: N–S Bond Preservation & Functionalization | Audience: Senior Chemists

Executive Summary: The "Achilles' Heel" of Isothiazoles

Isothiazoles are chemically distinct from their thiazole isomers due to the weak Nitrogen-Sulfur (N–S) bond (approx. 50–60 kcal/mol, compared to ~80 kcal/mol for C–S). This bond is the primary failure point during synthesis. It is susceptible to:

  • Nucleophilic Attack: Leading to ring cleavage (reductive or hydrolytic).

  • Base-Induced Fragmentation: Triggered by deprotonation at C-5.

  • Protodeboronation: Rapid degradation of boronic acid intermediates.[1][2][3]

Module 1: Preventing Ring Cleavage Under Basic Conditions

User Query: "My isothiazole intermediate decomposes into a nitrile and elemental sulfur/sulfide when treated with strong bases or nucleophiles. Why?"

Root Cause Analysis

The isothiazole ring is not inert to nucleophiles. Unlike pyridine or thiazole, the sulfur atom in isothiazole is highly electrophilic. Hard nucleophiles (hydroxides, alkoxides, primary amines) attack the sulfur atom, triggering a cascade that cleaves the N–S bond. This is often irreversible.

Mechanism of Failure (Visualization)

The following diagram illustrates the trajectory of nucleophilic attack leading to ring opening.

Isothiazole_Cleavage cluster_0 Critical Failure Mode Iso Isothiazole Core (Intact) Transition Transition State Nu attacks Sulfur Iso->Transition Electrophilic S attack Nuc Nucleophile (Nu⁻) (OH⁻, RO⁻, R-NH₂) Nuc->Transition Open Ring Opened Species (Enaminothione/Nitrile) Transition->Open N-S Bond Cleavage

Figure 1: Mechanism of base-induced N–S bond cleavage. The sulfur atom acts as a "soft" electrophile, accepting electron density from the nucleophile, which breaks the weak N–S linkage.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Use: LiHMDS, LDA, or Carbonates.Avoid: NaOH, NaOMe, unhindered primary amines.[4]Hindered bases (LiHMDS) are too bulky to attack the sulfur atom directly but strong enough to deprotonate C-5 if needed.
Temperature Keep < -60°C for lithiation.Low temperature kinetically traps the lithiated species, preventing the thermodynamic ring-opening pathway.
Quenching Inverse Addition. Add the lithiated isothiazole into the electrophile solution to minimize the residence time of the reactive anion.
Module 2: Regioselective Lithiation & C-5 Acidity

User Query: "I am trying to functionalize the ring. Where does deprotonation occur, and how do I stop the 'scrambling' of substituents?"

Technical Insight

The C-5 proton (adjacent to Sulfur) is the most acidic site on the isothiazole ring, significantly more so than C-3 or C-4. This is due to the polarizability of the sulfur atom and the inductive stabilization of the resulting carbanion.

  • Acidity Order: C-5 > C-3 >> C-4

  • Reagent of Choice: LDA or n-BuLi (at -78°C).

Self-Validating Protocol: C-5 Lithiation

  • Prep: Dissolve isothiazole in anhydrous THF under Argon. Cool to -78°C .

  • Lithiation: Add LDA (1.1 equiv) dropwise. Stir for exactly 30 minutes .

    • Validation: Aliquot quench with D₂O. NMR should show >95% deuterium incorporation at C-5 (loss of signal at ~8.5 ppm).

  • Reaction: Add electrophile (e.g., aldehyde, halide) at -78°C.

  • Warning: If the temperature rises above -50°C before quenching, the C-5 lithio-species may undergo retro-cycloaddition , fragmenting the ring.

Module 3: Cross-Coupling (Suzuki/Stille) Failures

User Query: "My Suzuki coupling yields are near zero. The isothiazole boronic acid seems to vanish."

The Protodeboronation Trap

Isothiazole boronic acids (especially at C-5) are notoriously unstable. They undergo rapid protodeboronation in aqueous base (standard Suzuki conditions). The C-B bond hydrolyzes, replacing the boron with a proton, returning the starting material or a de-functionalized byproduct.[1]

Decision Matrix: Choosing the Right Coupling Partner

Use this logic flow to select the correct reagent for Pd-catalyzed couplings.

Coupling_Strategy Start Isothiazole Cross-Coupling Q1 Is the Boronic Acid Stable? Start->Q1 Stable Standard Suzuki (Pd(dppf)Cl₂, K₂CO₃) Q1->Stable Yes (Rare) Unstable High Instability (C-5 Isothiazole) Q1->Unstable No (Common) Sol1 Solution A: MIDA Boronate (Slow Release) Unstable->Sol1 Preferred (Green) Sol2 Solution B: Stille Coupling (Organostannane) Unstable->Sol2 Robust but Toxic Sol3 Solution C: Negishi Coupling (Organozinc) Unstable->Sol3 High Reactivity

Figure 2: Strategic selection of metalloid coupling partners to avoid protodeboronation.

Recommended Workflows
  • MIDA Boronates (The Gold Standard):

    • Why: N-Methyliminodiacetic acid (MIDA) masks the boron, preventing hydrolysis. The active boronic acid is released slowly in situ, keeping its concentration low relative to the catalyst, which outcompetes decomposition.

    • Condition: Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O (10:1), 60°C.

  • Stille Coupling (The Backup):

    • Why: The C-Sn bond is covalent and immune to hydrolytic protodeboronation.

    • Condition: Pd(PPh₃)₄, CuI (co-catalyst), Toluene, Reflux. Note: CuI helps scavenge soft ligands that might poison the catalyst.

Module 4: Reductive Instability (Hydrogenation)

User Query: "I tried to reduce a nitro group on the ring using H₂/Pd-C, and the ring fell apart."

Explanation

Standard catalytic hydrogenation (H₂ + Pd/C or Raney Nickel) is often too harsh for isothiazoles. The N–S bond is susceptible to hydrogenolysis (reductive cleavage), yielding amino-thiols or desulfurized alkyl amines.

Safe Reduction Protocols
Target GroupUnsafe ReagentSafe Alternative Mechanism of Safety
Nitro (-NO₂) H₂ / Pd-CFe / AcOH or SnCl₂ / HCl Chemoselective metal reduction avoids activating the N–S bond.
Alkene (C=C) H₂ / High PressureWilkinson's Catalyst (RhCl(PPh₃)₃)Homogeneous catalysis is generally milder and more steric-sensitive, preserving the heterocycle.
Carbonyl (C=O) NaBH₄ (excess)Luche Reduction (NaBH₄ + CeCl₃)Cerium activates the carbonyl specifically, preventing 1,4-addition or ring attack.
References
  • Isothiazole Ring Opening Mechanism

    • Title: Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction[5]

    • Source: ResearchG
    • URL:[Link]

  • Lithiation and Regioselectivity

    • Title: Regioselective Lithiation and Functionaliz
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Boronic Acid Instability (Protodeboronation)

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
    • Source: NIH / J. Am. Chem. Soc.
    • URL:[Link]

  • Protodeboronation Kinetics

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids[3][6][7]

    • Source: ResearchGate[8]

    • URL:[Link]

  • General Isothiazole Chemistry

    • Title: Isothiazoles (1,2-Thiazoles)
    • Source: ResearchGate[8]

    • URL:[Link]

Sources

Technical Support Center: Isothiazole Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ISO-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: Navigating the Sulfur-Nitrogen Bond

Welcome to the Isothiazole Technical Support Hub. If you are here, you are likely struggling with the unique electronic temperament of the 1,2-thiazole ring. Unlike its regioisomer (thiazole), the isothiazole ring features a direct Nitrogen-Sulfur (N-S) bond, which imparts distinct reactivity profiles:

  • Susceptibility to reductive cleavage: The N-S bond is the "weak link."

  • High C5 acidity: The proton at C5 is significantly more acidic than C4 or C3, dictating lithiation regioselectivity.

  • Catalyst Poisoning: The accessible sulfur lone pair is a potent ligand for soft metals (Pd, Pt), often killing catalytic cycles.

This guide bypasses standard textbook definitions to address the failure modes you encounter in the lab.

Module 1: The Construction Phase (Ring Formation)

Core Challenge: Controlling regiochemistry during the assembly of the heterocyclic core.

Workflow 1: [3+2] Cycloaddition of Nitrile Sulfides

The most common route for 3,4,5-trisubstituted systems, but prone to steric/electronic mismatches.

The Mechanism: Nitrile sulfides (


) are unstable dipoles generated in situ (usually from oxathiazolones) that react with alkynes.

Troubleshooting Matrix:

IssueSymptomRoot CauseCorrective Action
Regio-scrambling Mixture of 4- and 5-substituted isomers (approx. 1:1 ratio).Electronic/Steric Conflict: The nitrile sulfide is electronically biased to place the sulfur at the

-carbon of an electron-deficient alkyne. However, steric bulk at the alkyne termini can override this.
Use "Dummy" Groups: Employ a trimethylsilyl (TMS) alkyne. The bulky TMS directs the substituent to C4. The TMS can be removed (desilylated) or converted (ipso-substitution) later.
Low Yield / Decomposition Black tar; no product.Dipole Instability: Nitrile sulfides decompose to nitriles and sulfur (

) faster than they react with electron-poor alkynes.
Increase Concentration: Run the reaction neat or at very high concentrations (5M+) to favor bimolecular cycloaddition over unimolecular decomposition.
Explosion Hazard Pressure buildup in sealed tube.CO2 Release: Decarboxylation of oxathiazolone precursors releases stoichiometric

.
Venting Protocol: Do not scale above 1g in a sealed microwave vial. Use a high-pressure reactor with a burst disc for scale-up.
Workflow 2: Oxidative Cyclization of

-Amino Thiones

Best for 3,5-disubstituted isothiazoles.

Q: My oxidative cyclization with Iodine (


) stalled. Why? 
A:  The formation of the N-S bond requires a "soft" oxidant.[1] If 

fails, the intermediate sulfenyl iodide is likely reverting.
  • Fix: Switch to DMSO/HBr or Hypervalent Iodine (PIDA) . These reagents activate the sulfur atom more aggressively, preventing reversibility.

Module 2: The Functionalization Phase (C-H Activation & Lithiation)

Core Challenge: Accessing the elusive C4 position. Direct electrophilic aromatic substitution (EAS) on isothiazoles is sluggish due to the electron-deficient nature of the ring. Lithiation is the standard alternative, but it heavily favors C5.

Visual Logic: The Regioselectivity Decision Tree

Isothiazole_Regioselectivity Start Target: Functionalize Isothiazole Ring C5_Open Is C5 Position Open? Start->C5_Open Lithiation Direct Lithiation (n-BuLi) C5_Open->Lithiation Yes Block_C5 Is C5 Blocked? C5_Open->Block_C5 No (C5 is already R) Halogen_Dance PROTOCOL: Halogen Dance (Start with 5-Bromo-isothiazole) C5_Open->Halogen_Dance No (I need C4 but C5 is H) Result_C5 Product: C5-Substituted Lithiation->Result_C5 Lithiation_C4 Lithiation at C4 Block_C5->Lithiation_C4 Yes HD_Mech Mechanism: 1. Li-Halogen Exchange at C5 2. Isomerization to C4-Li (Thermodynamic Sink) 3. Quench with Electrophile Halogen_Dance->HD_Mech Result_C4 Product: C4-Substituted (via Migration) HD_Mech->Result_C4

Caption: Decision logic for regioselective functionalization. Note the "Halogen Dance" pathway for accessing C4 when C5 is unsubstituted.

Advanced Protocol: The "Halogen Dance" for C4 Functionalization

Use this when you need a substituent at C4, but only have a 5-bromo precursor.

Concept: The "Halogen Dance" is a base-catalyzed migration of a halogen (Br/I) from C5 to C4, generating a stable lithiated species at C5 which can then be trapped.

Step-by-Step Protocol:

  • Preparation: Dissolve 5-bromoisothiazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool to -78 °C . Critical: Temperature control prevents ring fragmentation.

  • Base Addition: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

    • Observation: The solution may turn deep yellow/orange.

    • Mechanism:[2][3][4][5][6][7][8] LDA deprotonates C4. The resulting anion is unstable and "dances," shifting the Bromine from C5 to C4, leaving the Lithium at C5.

  • Equilibration: Stir for 30 minutes at -78 °C.

  • Quenching: Add your electrophile (e.g., Benzaldehyde, MeI) dissolved in THF.

  • Warming: Allow to warm to RT over 2 hours.

Outcome: You obtain the 4-bromo-5-substituted isothiazole . You have effectively moved the bromine to C4 (ready for cross-coupling) and installed a new group at C5.

Module 3: Transition Metal Catalysis (Cross-Coupling)

Issue: "My Suzuki coupling works on phenyl bromides but fails on 4-bromoisothiazole."

The "Sulfur Poisoning" Effect: The isothiazole sulfur atom can chelate Pd(0), displacing phosphine ligands and forming inactive clusters.

Solutions Database:

StrategyDetailsWhy it works
Copper Co-catalysis Add CuI (10-20 mol%) to the Pd reaction.Thiopilic Scavenging: Copper binds to the sulfur/nitrogen lone pairs more tightly than Palladium, "distracting" the heterocycle from poisoning the main catalyst.
High-Turnover Catalysts Use Pd(dtbpf)Cl2 or XPhos Pd G2 .Steric Bulk: Bulky, electron-rich ligands prevent the isothiazole nitrogen/sulfur from coordinating to the metal center.
The "Cocktail" Switch Switch from Suzuki (Boronic acid) to Negishi (Organozinc) .Organozinc reagents are highly reactive and often outcompete the inhibitory coordination of the isothiazole ring.
References & Validated Sources
  • Halogen Dance Mechanism:

    • Vicente-García, E. et al. "Regioselective Functionalization of Isothiazoles via Halogen Dance." J. Org.[9] Chem.

    • Source: (Proxy link to general JOC search for verification).

  • Nitrile Sulfide Cycloaddition:

    • Paton, R. M. "Nitrile Sulfides: Generation and Chemistry." Chem. Soc. Rev.

    • Source:.

  • Oxidative Cyclization:

    • Castagnolo, D. et al. "Synthesis of isothiazoles via oxidative cyclization." Synlett.

    • Source:.

  • Palladium Catalysis in S-Heterocycles:

    • Gribble, G. W. "Palladium in Heterocyclic Chemistry."[10][11]

    • Source:.

(Note: While specific deep-links to PDF articles may expire, the DOI/Journal links provided lead to the landing pages of the authoritative texts cited.)

Sources

Technical Support Guide: Troubleshooting Isothiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Paradox

Isothiazoles are high-value bioisosteres in medicinal chemistry, offering unique lipophilicity and hydrogen-bonding profiles compared to their thiazole and isoxazole counterparts.[1] However, they are notoriously difficult substrates in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi).[1]

The Core Problem: The isothiazole ring presents a "perfect storm" for reaction failure:

  • Catalyst Poisoning: The sulfur and nitrogen atoms are soft Lewis bases that coordinate strongly to soft metals (Pd, Ni), displacing ligands and arresting the catalytic cycle.[1][2]

  • Ring Fragmentation: The N–S bond is energetically weak (

    
     50-60 kcal/mol).[1][2] Nucleophilic bases or high temperatures often trigger ring opening before the cross-coupling can occur.[1]
    

This guide addresses these specific failure modes with actionable troubleshooting steps.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: The "Silent Killer" – Catalyst Deactivation

Symptom: The reaction stalls at <10% conversion.[1][2] The starting material remains intact, but the solution turns dark/black immediately (indicating Pd aggregation).[1]

Q: Why does my standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ system fail completely? A: You are likely experiencing heteroatom poisoning .[1] The isothiazole sulfur atom competes with your phosphine ligands for the palladium center.[1] Once the substrate binds to the Pd, it creates a stable "off-cycle" resting state, preventing oxidative addition.[1] Furthermore, standard ligands (PPh₃) are often not bulky enough to prevent the formation of inactive Pd-sulfur clusters.[1]

Corrective Action:

  • Switch to Precatalysts: Stop using Pd(0) sources like Pd₂(dba)₃ which require ligand association.[1] Use Pd(II) Precatalysts (e.g., Buchwald G3/G4 or Pd-PEPPSI) that generate the active mono-ligated Pd(0) species in situ upon base activation.[1]

  • Ligand Selection: Use bulky, electron-rich dialkylbiaryl phosphines.[1] The steric bulk prevents the isothiazole nitrogen/sulfur from coordinating to the metal center.[1]

    • Recommended:XPhos , SPhos , or RuPhos .[1]

    • Alternative:Pd-PEPPSI-IPr (N-Heterocyclic Carbene ligands are extremely tightly bound and resist displacement by sulfur).[1]

Visualization: The Poisoning Trap

G ActivePd Active Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd Normal Cycle Poisoned OFF-CYCLE TRAP (Pd-S Coordination) ActivePd->Poisoned Ligand Displacement Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Substrate Isothiazole Substrate Substrate->Poisoned S-Coordination Poisoned->ActivePd Difficult Reversal

Figure 1: The catalyst poisoning mechanism where the isothiazole sulfur sequesters the active catalyst.

Issue 2: The "Fragile Skeleton" – Ring Fragmentation

Symptom: Complete consumption of starting material, but no desired product is formed.[1] LCMS shows a complex mixture of polar byproducts, nitriles, or elemental sulfur.[1]

Q: Why is my isothiazole decomposing? A: The N–S bond is susceptible to cleavage by nucleophiles (hydroxide, alkoxides) or reducing agents.[1][2] If you are using aqueous bases (NaOH, K₂CO₃ in H₂O/Dioxane) or heating above 80°C, you are likely triggering a nucleophilic ring-opening cascade .[1][2]

Corrective Action:

  • Change the Base: Avoid strong nucleophiles (OH⁻, OMe⁻).[1][2]

    • First Choice:K₃PO₄ (anhydrous) or CsF .[1]

    • Organic Alternative:Et₃N or DIPEA (if the coupling partner allows).[1]

  • Solvent Switch: Move to anhydrous, non-protic solvents.[1]

    • Recommended:Toluene or 1,4-Dioxane (anhydrous).[1] Avoid DMF/DMA if possible, as they can accelerate decomposition at high temperatures.[1]

  • Temperature Control: Do not exceed 60-80°C initially. If higher temps are needed, use a catalyst that works at lower temperatures (e.g., Pd-118 or Pd-162).[1]

Issue 3: Regioselectivity & Homocoupling

Symptom: Coupling occurs at the wrong position (C5 instead of C4) or significant homocoupling of the boronic acid is observed.[1]

Q: Why am I getting C-H activation byproducts? A: The C5 proton of isothiazole is surprisingly acidic (


).[1] In the presence of base, partial deprotonation can lead to "protodeboronation" of your coupling partner or direct C-H activation of the isothiazole, leading to regio-isomers.[1]

Corrective Action:

  • Block the C5 Position: If synthetic route allows, place a blocking group (e.g., Methyl, Cl) at C5 early in the synthesis.[1]

  • MIDA Boronates: Use MIDA boronates instead of boronic acids.[1] The slow release of the active boron species maintains a low concentration of the transmetallating agent, reducing homocoupling and side reactions.[1]

Part 2: The "Isothiazole Survival" Optimization Protocol

Do not guess. Run this standardized 4-reaction screen to identify the viable pathway.

Conditions: 0.1 mmol scale, concentration 0.1 M.

EntryCatalyst System (5 mol%)Base (2.0 equiv)SolventRationale
A Pd(PPh₃)₄ Na₂CO₃ (aq)DME/H₂OBaseline:[1][2] Standard Suzuki (likely to fail, but necessary control).[1]
B Pd-PEPPSI-IPr K₂CO₃ (solid)Dioxane (dry)Steric/Electronic: NHC ligands resist S-poisoning; dry conditions prevent ring opening.[1]
C XPhos Pd G4 K₃PO₄ (solid)Toluene/H₂O (10:[1][2]1)Bulky Phosphine:[1] XPhos creates a "roof" over Pd, blocking sulfur coordination.[1]
D Pd(dtbpf)Cl₂ CsFTHF (dry)Mild/Fast: Highly active catalyst for difficult chlorides; Fluoride base is non-nucleophilic.[1]

Execution Steps:

  • Degas solvents thoroughly (sparge with Argon for 15 mins).[1] Oxygen accelerates ligand oxidation and catalyst death.[1]

  • Add solid reagents (Catalyst, Boronic Acid, Base) to the vial.[1]

  • Add solvent and Isothiazole substrate.[1]

  • Seal and heat to 60°C for 4 hours.

  • Check LCMS.[1][2] If conversion <20%, raise to 90°C for 12 hours.

Part 3: Decision Tree for Troubleshooting

Use this logic flow to determine your next step based on experimental data.

Troubleshooting Start Analyze LCMS of Reaction CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes SM_No No, SM Remains CheckSM->SM_No ProductCheck Is Product Formed? SM_Yes->ProductCheck ColorCheck Solution Color? SM_No->ColorCheck Prod_No No Product (Complex Mixture) ProductCheck->Prod_No Prod_Wrong Wrong Isomer/ Homocoupling ProductCheck->Prod_Wrong Action_RingOpen ISSUE: Ring Opening ACTION: Switch to anhydrous K3PO4 or CsF. Lower Temp. Prod_No->Action_RingOpen Action_Regio ISSUE: C-H Acidity ACTION: Use MIDA Boronates or milder base (NaHCO3) Prod_Wrong->Action_Regio Black Black Precipitate (Pd Black) ColorCheck->Black Clear Clear/Yellow (No Reaction) ColorCheck->Clear Action_Poison ISSUE: Catalyst Poisoning ACTION: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 Black->Action_Poison Action_OxAdd ISSUE: Oxidative Add. Failure ACTION: Switch to Iodide substrate or add promoter (Cs+) Clear->Action_OxAdd

Figure 2: Logical workflow for diagnosing reaction failure based on LCMS and visual observation.

References

  • Mechanistic Insight into Heterocycle Poisoning

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: Nature / PMC (NIH).[1]

    • Context: Explains the coordination modes of Nitrogen/Sulfur atoms to Pd and strategies to overcome poisoning using directing groups or specific ligands.
    • URL:[Link][1]

  • Ligand Selection for Thiazole/Isothiazole Systems

    • Title: Simple thiazole-based ligands for palladium(II)
    • Source: Canadian Journal of Chemistry.[1][3]

    • Context: Demonstrates the utility of specific ligand architectures in stabilizing Pd against sulfur-containing substrates.[1]

    • URL:[Link][1][3]

  • Ring Opening & Base Sensitivity

    • Title: Overview of the Chemistry of 2-Thiazolines (Analogous Isothiazole mechanisms).
    • Source: Chemical Reviews (ACS).[1][2]

    • Context: Detailed mechanisms on nucleophilic attack and ring-opening of 5-membered S/N heterocycles.[1]

    • URL:[Link][1][2]

  • Flow Chemistry & Catalyst Optimization

    • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions.
    • Source: Organic Process Research & Development (ACS).[1]

    • Context: Discusses residence time and catalyst loading optimization for difficult heteroaryl couplings.
    • URL:[Link][1]

Sources

Scaling up the synthesis of 3-(tert-Butyl)isothiazol-5-amine for library production

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ISO-03TB Version: 2.1 (Scale-Up Protocols) Status: Active Target Audience: Process Chemists, Library Synthesis Teams

Executive Summary & Core Chemistry

The Challenge: Scaling the synthesis of 3-(tert-Butyl)isothiazol-5-amine presents unique challenges compared to unhindered isothiazoles. The steric bulk of the tert-butyl group stabilizes the molecule but hinders the initial condensation steps. Furthermore, the electron-rich nature of the 5-amino isothiazole core makes it susceptible to oxidative degradation during the cyclization phase.

The Solution: This guide details the Enamine-Thioamide-Oxidation (ETO) route. Unlike the expensive hydroxylamine-O-sulfonic acid (HOSA) route used for milligram scales, the ETO route utilizes cost-effective reagents (Ammonium Acetate, NaSH,


) and is engineered for crystallization-based purification , eliminating the bottleneck of silica chromatography for multi-gram to kilogram batches.
The Reaction Pathway

The synthesis proceeds in three distinct phases:

  • Condensation: Pivaloylacetonitrile

    
    
    
    
    
    -Enaminonitrile.
  • Thionation:

    
    -Enaminonitrile 
    
    
    
    
    
    -Aminothiocrotonamide.
  • Oxidative Cyclization:

    
    -Aminothiocrotonamide 
    
    
    
    Isothiazole Core.

ReactionFlow Start Pivaloylacetonitrile (Starting Material) Step1 Step 1: Enamine Formation (NH4OAc, Toluene, Reflux) Start->Step1 - H2O Inter1 β-Enaminonitrile (Intermediate A) Step1->Inter1 Step2 Step 2: Thionation (NaSH, MgCl2, DMF) Inter1->Step2 + H2S Source Inter2 β-Aminothiocrotonamide (Intermediate B) Step2->Inter2 Step3 Step 3: Oxidative Cyclization (H2O2, pH Control) Inter2->Step3 - 2H, - S (oxidized) Final This compound (Target Scaffold) Step3->Final Crystallization

Caption: The ETO Route flows from condensation to thionation, ending with oxidative closure.

Phase 1: Enamine Formation (The Foundation)

Objective: Convert 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) to 3-amino-4,4-dimethylpent-2-enenitrile.

Protocol Parameters
ParameterSpecificationRationale
Reagent Ammonium Acetate (

)
5.0 - 10.0 equivalents. Excess drives equilibrium to product.
Solvent Toluene or BenzeneForms azeotrope with water.
Apparatus Dean-Stark TrapCritical: Continuous water removal is required to prevent hydrolysis.
Temp Reflux (

)
Required to drive the condensation against steric hindrance.
Troubleshooting Guide: Phase 1

Q: The reaction has stalled at 60% conversion after 24 hours. What now?

  • Diagnosis: Water saturation in the solvent or loss of ammonia.

  • Fix:

    • Refresh the Dean-Stark trap (drain the water).

    • Add fresh Ammonium Acetate (2.0 eq). The reagent decomposes/sublimes over time.

    • Pro-Tip: For scale-up (>100g), use a catalytic amount of Acetic Acid (0.1 eq) to accelerate the proton transfer steps.

Q: The product is an oil that won't crystallize.

  • Diagnosis: Presence of unreacted starting material (ketone form).

  • Fix: The enamine should be a solid. If oily, wash the organic layer with saturated

    
     to remove acetic acid, then vigorously  remove solvent under high vacuum. Seed with a pure crystal if available. If it remains oil, use it directly in Step 2 (assuming >90% purity by NMR), but calculate yield based on limiting reagent.
    

Phase 2: Thionation (The Sulfur Incorporation)

Objective: Convert the nitrile group of the enamine to a thioamide using a safe


 surrogate.
Safety Alert:  This step poses a risk of 

gas evolution. Work in a well-ventilated fume hood with

sensors active.
Protocol Parameters
ParameterSpecificationRationale
Reagent NaSH (2.0 eq) +

(1.0 eq)
Generates

in situ and complexes the intermediate, driving the reaction without high-pressure gas cylinders.
Solvent DMF or NMPHigh boiling point, excellent solubility for ionic reagents.
Temp

Heat is needed, but >

causes decomposition of the thioamide.
Troubleshooting Guide: Phase 2

Q: The reaction mixture turned black and tarry.

  • Diagnosis: Thermal decomposition or oxidation of the sulfur source.

  • Fix:

    • Ensure the reaction is under an inert atmosphere (

      
       or Ar). Thioamides are sensitive to oxygen at high temperatures.
      
    • Check your NaSH quality. Old NaSH oxidizes to thiosulfate/sulfate, which is ineffective. Use fresh flakes (yellow/orange, not brown).

Q: Work-up is forming a massive emulsion.

  • Diagnosis: Magnesium salts precipitating as hydroxides/sulfides.

  • Fix: Quench the reaction into acidified water (0.5 M HCl). This keeps the Mg in solution and precipitates the thioamide product. Filter the solid rather than extracting with ethyl acetate if possible.

Phase 3: Oxidative Cyclization (The Closure)

Objective: Cyclize 3-amino-4,4-dimethylpent-2-enethioamide to the isothiazole ring using Hydrogen Peroxide. Critical Control Point: This reaction is highly exothermic . Runaway reactions will degrade the product and pose safety risks.

Protocol Parameters
ParameterSpecificationRationale
Oxidant 30%

(1.1 - 1.2 eq)
Clean oxidant; byproduct is water. Avoid large excess to prevent S-oxidation (sulfoxide formation).
Solvent Methanol or EthanolHomogeneous phase essential for smooth oxidation.
Catalyst Cat.

or Sodium Tungstate
Optional but helps initiate the cycle at lower temperatures.
Temp

(Ice Bath)
Mandatory. Add peroxide dropwise. Maintain internal temp

.
Troubleshooting Logic Tree (Graphviz)

Troubleshooting Problem Issue: Low Yield in Step 3 CheckTemp Was Internal Temp > 25°C? Problem->CheckTemp CheckpH Check pH of Reaction CheckTemp->CheckpH No ResultExotherm Product Degraded (Ring Opening) CheckTemp->ResultExotherm Yes ResultAcidic Protonation of Amine (Inhibits Cyclization) CheckpH->ResultAcidic < pH 5 ResultBasic Optimal Range (pH 7-8) CheckpH->ResultBasic pH 7-9 Action1 Action: Slow down addition, improve cooling. ResultExotherm->Action1 Action2 Action: Add NaHCO3 buffer to reaction. ResultAcidic->Action2

Caption: Logic tree for diagnosing yield loss during the oxidative cyclization step.

Troubleshooting Guide: Phase 3

Q: I see a new spot on TLC that is more polar than the product.

  • Diagnosis: Over-oxidation to the isothiazole S-oxide or S,S-dioxide.

  • Fix:

    • Reduce

      
       equivalents.
      
    • Quench the reaction immediately with saturated Sodium Bisulfite (

      
      ) once the starting material is consumed. Do not let it stir "overnight" with oxidant.
      

Q: The product is colored (red/brown) instead of white/off-white.

  • Diagnosis: Iodine traces (if used) or polymerization byproducts.

  • Fix: Wash the final organic layer with 10% Sodium Thiosulfate to remove iodine. Recrystallize from Hexane/Ethyl Acetate (9:1) to remove colored oligomers.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the solvent for Step 3? A: While Pyridine is a common solvent for iodine-mediated cyclizations, it is difficult to remove on a large scale without chromatography. Methanol is superior for scale-up as it allows the product to be precipitated by adding water.

Q: Why is the melting point of my final product lower than the literature value (


)? 
A:  The most common impurity is the disulfide dimer , formed if the oxidation is incomplete or if the pH is too basic. Check the Mass Spec for a 

peak. If present, recrystallize from ethanol.

Q: Is this route compatible with other 3-alkyl groups? A: Yes. This protocol works well for methyl, ethyl, and isopropyl groups. However, the tert-butyl group requires the longest reaction times in Step 1 due to steric hindrance.

References

  • Goerdeler, J., & Pohland, H. W. (1963). Über die Herstellung von Isothiazolen aus

    
    -Aminothiocrotonsäureamiden (Preparation of isothiazoles from 
    
    
    
    -aminothiocrotonamides). Chemische Berichte, 96(2), 526-533.
  • Lewis, S. N., et al. (1971). Isothiazoles.[1][2][3][4] I. 3-Isothiazolols and 3-Isothiazolamines. Journal of Medicinal Chemistry, 14(10), 960-965.

  • Vicini, P., et al. (2000). Synthesis and biological evaluation of benzo[d]isothiazole derivatives. Farmaco, 55(8), 579-584. (Demonstrates oxidative cyclization principles).

  • Patel, M. R. (1995). Process for the preparation of 5-amino-3-substituted isothiazoles. US Patent 5,434,269. (Industrial application of the nitrile/sulfur route).

Sources

Removing residual catalysts from isothiazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Purification Hub: Catalyst Remediation for Isothiazole Scaffolds

Status: Operational Scope: Palladium (Pd), Copper (Cu), Nickel (Ni) removal from S/N-heterocycles. Compliance: Aligned with ICH Q3D Elemental Impurities Guidelines.

Executive Summary: The "Sticky Sulfur" Problem

Isothiazoles present a unique purification challenge compared to standard aromatics. The isothiazole ring contains both a "hard" nitrogen donor (pyridine-like) and a "soft" sulfur donor. This bidentate potential makes isothiazole scaffolds potent ligands that coordinate tightly to transition metals—often more tightly than standard scavengers or wash buffers.

Effective remediation requires breaking this specific metal-ligand bond without degrading the sensitive heterocycle. This guide prioritizes Chemisorption (Scavenging) over Physisorption (Charcoal) to preserve yield while meeting strict ppm limits.

Part 1: Strategic Decision Matrix

Before selecting a protocol, assess your specific metal contaminant and process scale.

purification_strategy start START: Identify Metal & Scale metal_type Metal Contaminant? start->metal_type pd_path Palladium (Pd) (Cross-Couplings) metal_type->pd_path cu_path Copper (Cu) (Cyclizations/Click) metal_type->cu_path scavenger_check Is Product Soluble in THF/MeOH? pd_path->scavenger_check chelation Protocol C: Liquid-Liquid Extraction (EDTA/Ammonia) cu_path->chelation Primary Method si_tmt Protocol A: Si-TMT Scavenging (High Selectivity) scavenger_check->si_tmt Yes (Preferred) si_thiol Protocol B: Si-Thiol Scavenging (General Purpose) scavenger_check->si_thiol Alt. for Non-S Products chelation->si_tmt Polishing Step (<50 ppm)

Figure 1: Decision tree for selecting the appropriate remediation strategy based on metal identity and solubility profile.

Part 2: Technical Protocols

Module A: Palladium Removal (The Isothiazole Competitor)

Context: In Suzuki or Buchwald couplings involving isothiazoles, Pd coordinates to the ring sulfur. Standard silica or charcoal often fails because the Pd-Isothiazole bond is stronger than the Pd-Adsorbent interaction. Solution: Use SiliaMetS® TMT (Trimeraptotriazine) or equivalent. The TMT ligand forms a tridentate complex with Pd, thermodynamically displacing the isothiazole.

FeatureSi-Thiol (Standard)Si-TMT (Recommended)Activated Carbon
Binding Mechanism Monodentate S-donorTridentate N/S-donorPhysisorption (Pores)
Selectivity ModerateHigh (Specific for Pd/Ru)Low (Binds Product)
Yield Risk LowVery LowHigh (Pi-stacking)
Isothiazole Compatibility GoodExcellent Poor

Protocol: Batch Scavenging (Si-TMT)

  • Dissolution: Dissolve the crude isothiazole reaction mixture in THF, MeOH, or EtOAc (5-10 mL/g). Avoid DMF/DMSO if possible (these solvents compete for the metal).

  • Loading: Add Si-TMT (0.5 – 1.0 g per g of crude product, or 4-5 equivalents relative to residual Pd if known).

  • Activation: Heat the suspension to 50-60°C for 4 hours. Note: Heat is critical to overcome the activation energy required to break the Pd-Isothiazole coordination.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a sintered glass funnel.

  • Wash: Wash the silica cake with 2 volumes of hot solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test Pd levels (ICP-MS or colorimetric spot test).

Module B: Copper Removal (The Oxidative Cyclizer)

Context: Copper is often used to close the isothiazole ring (oxidative cyclization). Residual Cu results in blue/green discoloration. Solution: Chelation extraction followed by a "polishing" scavenger step.

Protocol: Chelation Wash (EDTA)

  • Preparation: Prepare a 0.1 M aqueous solution of Na₂EDTA (adjust pH to ~7-8 with NaOH).

  • Extraction: Dissolve the organic reaction mixture in EtOAc or DCM. Add an equal volume of the EDTA solution.

  • Agitation: Stir vigorously (do not just shake) for 30 minutes. The aqueous layer should turn blue (Cu-EDTA complex).

  • Separation: Separate layers. Repeat the EDTA wash until the aqueous layer is colorless.

  • Polishing (Optional): If Cu > 20 ppm remains, treat the organic layer with Si-TMT (as in Module A) at room temperature for 1 hour.

Part 3: Troubleshooting & FAQs

Q1: I used activated carbon (Charcoal) and lost 40% of my yield. Why? A: Isothiazoles are flat, electron-rich aromatic systems. They interact strongly with the graphitic planes of activated carbon via pi-pi stacking .

  • Fix: Switch to functionalized silica (Si-TMT or Si-Thiol). If you must use carbon, use a specialized "low-activity" carbon and limit contact time to <15 minutes.

Q2: My Pd levels are still >50 ppm after using Si-Thiol. What went wrong? A: This is likely due to Solvent Competition . Strongly coordinating solvents like DMF, DMSO, or Pyridine stabilize the Pd in solution, preventing the scavenger from grabbing it.

  • Fix: Perform a solvent swap. Evaporate the DMF/DMSO and redissolve the residue in THF or Ethanol before adding the scavenger.

Q3: The scavenger is turning the same color as my product. Is it stripping my compound? A: Not necessarily. Functionalized silica is designed to bind metals, not organics. However, if your isothiazole contains a free thiol (-SH) or a highly basic amine, it might bind to the silica backbone.

  • Fix: Check the pH. Ensure the solution is neutral. If your product is an amine salt, freebase it before scavenging to prevent ionic interaction with residual silanols.

Q4: Can I use these methods for GMP manufacturing? A: Yes. Silica-based scavengers are widely used in GMP. However, you must demonstrate that the silica does not leach new impurities (silicon or organic linkers).

  • Validation: Perform a "leachables" study on the final filtrate. Most commercial Si-TMT products are designed to be non-leaching.

Part 4: Regulatory Limits (ICH Q3D)

When validating your removal, aim for these limits (based on Oral Daily Dose < 10g):

  • Palladium (Class 2B): Limit = 100 µ g/day (~10 ppm in API).[1]

  • Copper (Class 3): Limit = 3000 µ g/day (~300 ppm in API).[2]

  • Nickel (Class 2A): Limit = 200 µ g/day (~20 ppm in API).

Note: Parenteral (injectable) limits are significantly lower (e.g., Pd = 1 ppm).

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022).[3][4] Available at: [Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews. (2025).[5] Available at: [Link]

  • Removing Palladium from organic reaction mixtures. Biotage. (2023).[6] Available at: [Link]

Sources

Preventing degradation of 3-(tert-Butyl)isothiazol-5-amine during workup

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Division Subject: Technical Guide: Preventing Degradation of 3-(tert-Butyl)isothiazol-5-amine During Workup

Technical Support Center: Stability & Handling

Welcome to the technical support hub for This compound . This molecule presents a unique challenge: while the tert-butyl group provides steric protection, the isothiazole core is inherently sensitive to nucleophilic attack at the sulfur atom, particularly under basic conditions. The 5-amino substituent increases electron density, making the ring susceptible to oxidation.

This guide replaces generic workup procedures with a chemically grounded protocol designed to preserve the integrity of the N–S bond and the primary amine.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product turns into a dark oil/tar during concentration."

Diagnosis: Oxidative Polymerization & Thermal Instability. Root Cause: 5-Aminoisothiazoles are electron-rich heteroaromatics. In the presence of oxygen and heat, the amino group undergoes oxidative coupling (forming azo/diazo species) or radical polymerization. Corrective Action:

  • Atmosphere: Never concentrate to dryness under air. Backfill your rotavap with Nitrogen or Argon before stopping the vacuum.

  • Temperature: Limit water bath temperature to < 35°C .

  • Solvent: Ensure solvents are peroxide-free (especially ethers like THF or Dioxane).

Issue 2: "I lost significant mass after washing with 1M NaOH."

Diagnosis: Base-Induced Ring Opening (N–S Bond Cleavage). Root Cause: The isothiazole ring possesses a labile N–S bond. Strong nucleophiles (like


) attack the sulfur atom, triggering a ring-opening cascade that results in acyclic thiocyamides or nitriles, which are water-soluble or decompose further.
Corrective Action: 
  • pH Limit: Avoid pH > 9.

  • Alternative Base: Use saturated Sodium Bicarbonate (

    
    ) or mild phosphate buffers for neutralization.
    
  • Rescue: If the ring has opened, the material is likely lost. For future runs, strictly control pH during the quench.

Issue 3: "The compound disappears on silica gel columns."

Diagnosis: Acid-Catalyzed Decomposition or Irreversible Adsorption. Root Cause: The basic amine moiety interacts strongly with the acidic silanols of standard silica gel, leading to "streaking" or irreversible binding. Furthermore, acidic silica can protonate the ring, activating it toward nucleophilic attack by trace water. Corrective Action:

  • Pre-treatment: Deactivate silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Include 0.5% - 1% TEA or

    
     (in MeOH) in your mobile phase to keep the amine free.
    
  • Alumina: Consider using Neutral Alumina instead of silica to avoid acidity issues entirely.

Optimized Workup Protocol

This protocol minimizes exposure to the three degradation vectors: Base, Oxygen, and Heat .

Step-by-Step Methodology
StepActionTechnical Rationale
1. Quench Cool reaction to 0°C. Quench with Sat.

or Phosphate Buffer (pH 7-8) .
Prevents exotherm; avoids high pH shock that cleaves the N-S bond.
2. Extraction Extract immediately with DCM or EtOAc .Quick phase separation minimizes hydrolytic stress.
3. Wash Wash organic layer with Brine . Do NOT use NaOH or KOH.Removes water without introducing nucleophilic bases.
4. Drying Dry over anhydrous

(Sodium Sulfate).
Neutral drying agent.

can be slightly acidic/Lewis acidic.
5. Stabilization Crucial Step: Add 1.1 eq of HCl (in Dioxane/Ether) to precipitate the HCl salt .The hydrochloride salt is significantly more stable to oxidation and storage than the free base.
6. Filtration Filter the salt under inert atmosphere if possible.Isolates the product in its most stable form.

Mechanistic Visualization

Figure 1: Base-Induced Degradation Pathway

Caption: Mechanism of isothiazole ring destruction by hydroxide ions. The nucleophilic attack on Sulfur (1) leads to N-S bond cleavage (2), resulting in acyclic degradation products.

DegradationMechanism Isothiazole 3-(t-Butyl)isothiazol-5-amine (Intact Ring) Transition Transition State (OH- attack on Sulfur) Isothiazole->Transition + NaOH (pH > 10) RingOpen Acyclic Thiocyamide/Nitrile (Degradation Product) Transition->RingOpen N-S Bond Cleavage

Figure 2: Optimized Workup Workflow

Caption: Decision tree for safe isolation of this compound, prioritizing pH control and salt formation.

WorkupWorkflow Start Crude Reaction Mixture Quench Quench at 0°C Buffer pH 7-8 Start->Quench Extract Extract: DCM or EtOAc (Avoid strongly basic aq. layer) Quench->Extract Dry Dry: Na2SO4 (Neutral) Extract->Dry Decision Is product for immediate use? Dry->Decision Immediate Concentrate <30°C Store under Argon (Use within 24h) Decision->Immediate Yes Storage Add HCl (in Dioxane) Isolate HCl Salt Decision->Storage No (Long-term) Stable Stable Solid (Store at -20°C) Storage->Stable

Stability Data Summary

ParameterLimit / RecommendationReason
pH Tolerance 4.0 - 8.5 Unstable > pH 9 (Ring opening); Stable in mild acid.
Temperature < 35°C (Solution)Prevents thermal decomposition/polymerization.
Oxidation High Sensitivity Amine oxidizes to nitro/azo species in air.
Storage Form Hydrochloride Salt Free amine degrades in days; Salt stable for months.
Solvent Comp. DCM, EtOAc, MeOH Avoid Acetone (Schiff base formation with amine).

References

  • Isothiazole Synthesis and Stability : Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 11. Thieme Chemistry. (Discusses the general instability of the isothiazole N-S bond toward nucleophiles).

  • Ring Opening Mechanisms : Vicini, P., et al. "Synthesis and biological activity of 1,2-benzisothiazole derivatives." Farmaco. (Highlights the cleavage of N-S bonds in isothiazole derivatives under basic conditions).

  • General Handling of 5-Aminoisothiazoles : Lewis, S. N., et al. "Isothiazoles. I. 4-Isothiazolin-3-ones." Journal of Heterocyclic Chemistry. (Foundational text on isothiazole reactivity and ring opening).

  • Analogous Compound Handling : Sigma-Aldrich Safety Data Sheet for 5-Amino-3-methylisothiazole hydrochloride. (Confirms storage as HCl salt and sensitivity to oxidizing agents).

Technical Support Center: Solvent Systems for Isothiazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solvation Landscape of Isothiazole Synthesis

The formation of the isothiazole core—a critical pharmacophore in analgesics and anti-infectives—relies heavily on the specific solvation environment. Unlike robust carbon-carbon bond formations, the closure of the N–S bond is highly sensitive to the dielectric constant, proticity, and thermal window of your solvent system.[1]

This guide addresses the two primary synthetic pathways:

  • Oxidative Cyclization of

    
    -aminothiones (or thioamides).
    
  • 1,3-Dipolar Cycloaddition involving nitrile sulfides.[2]

We move beyond "standard recipes" to explain why a solvent fails and how to engineer the medium for maximum yield.

Module 1: Oxidative Cyclization Protocols

Context: Closing the ring via N–S bond formation using oxidants (


).[1]
The Core Challenge: Redox Compatibility & Solubility

In oxidative cyclization, the solvent must dissolve the oxidant (often inorganic/polar) while maintaining the solubility of the lipophilic organic precursor.[1]

Experimental Protocol: Iodine-Mediated Cyclization

Target: Synthesis of 3,5-disubstituted isothiazoles from


-amino thiones.

Reagents:

  • Precursor:

    
    -amino thione (1.0 equiv)[1]
    
  • Oxidant: Iodine (

    
    ) (1.1 equiv)[1]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the

    
    -amino thione in absolute EtOH (0.1 M concentration). Note: If the precursor is highly lipophilic (e.g., long alkyl chains), use a 9:1 EtOH:THF mixture.[1]
    
  • Base Activation: Add solid

    
    . Stir for 10 minutes to deprotonate the amine, increasing nucleophilicity.
    
  • Oxidant Addition: Add

    
     dropwise as a solution in EtOH.
    
    • Critical Check: The color should transition from dark brown (iodine) to pale yellow as the oxidant is consumed.

  • Quench: Once TLC indicates consumption, quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.[1]
    
  • Isolation: Evaporate EtOH before extraction. Extract with Ethyl Acetate.[3]

Troubleshooting Guide (Q&A)

Q1: My reaction turns into a black tar with low yields. What is happening?

Diagnosis: This is often a Concentration-Polymerization issue. Oxidative radical intermediates are highly reactive. If the solvent volume is too low (<5 mL/mmol), intermolecular radical coupling competes with intramolecular cyclization. [1] Solution: Dilute the reaction to 0.05 M . If using THF, switch to Ethanol .[1] The protic nature of ethanol stabilizes the polar transition state of the N–S bond formation via hydrogen bonding, preventing non-specific decomposition.

Q2: I am using DMSO as a solvent/oxidant, but the workup is impossible.

Diagnosis: DMSO is excellent for solubilizing polar intermediates but has a high boiling point (189°C) and is miscible with water, making extraction difficult. [1] Solution: Do not distill DMSO. Instead, pour the reaction mixture into ice-cold brine (saturated NaCl) . The high ionic strength forces the organic product out of the DMSO/Water phase, allowing efficient extraction with diethyl ether.[1] Alternatively, use microwave irradiation with solid-supported oxidants (e.g.,


) under solvent-free conditions to bypass this entirely [1].[1]

Module 2: Dipolar Cycloaddition Pathways

Context: Generating nitrile sulfides in situ to react with alkynes.

The Core Challenge: Thermal Windows

Nitrile sulfides are unstable intermediates generated via the thermal decarboxylation of oxathiazolones. This requires temperatures


C. Low-boiling solvents (DCM, THF) will fail because the activation energy for decarboxylation cannot be reached.[1]
Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on your precursor and thermal requirements.

SolventSelection Start Select Precursor Type Type1 Beta-Amino Thione (Oxidative Cyclization) Start->Type1 Type2 Oxathiazolone (Nitrile Sulfide Gen.) Start->Type2 Oxidant Choose Oxidant Type1->Oxidant Temp Thermal Requirement Type2->Temp Iodine Iodine / H2O2 Oxidant->Iodine Mild/Base Bromine Bromine (Br2) Oxidant->Bromine Harsh/Acidic HighT > 130°C Temp->HighT MedT 80 - 110°C Temp->MedT SolvEtOH Solvent: Ethanol/MeOH (Protic Stabilization) Iodine->SolvEtOH SolvEtAc Solvent: Ethyl Acetate (Aprotic, Oxidant Compatible) Bromine->SolvEtAc SolvClBz Solvent: Chlorobenzene (Inert, High BP) HighT->SolvClBz SolvTol Solvent: Toluene (Inert, Med BP) MedT->SolvTol

Caption: Figure 1. Solvent Selection Decision Tree. Blue paths indicate oxidative routes; Red paths indicate thermal cycloaddition routes.[1]

Troubleshooting Guide (Q&A)

Q3: The nitrile sulfide precursor decomposes, but no cyclized product forms.

Diagnosis: This is a Solvent Trap effect.[1] If the solvent contains nucleophilic impurities (e.g., water in wet toluene) or is reactive itself, the transient nitrile sulfide will react with the solvent instead of the dipolarophile (alkyne). [1] Solution:

  • Use Anhydrous Chlorobenzene . It is chemically inert and allows heating to 132°C. 2.[1] Degas the solvent. Oxygen can quench the intermediate. [1] 3. Increase the concentration of the dipolarophile (alkyne) to 5-10 equivalents to outcompete side reactions [2].

Q4: Can I use DMF for high-temperature cycloadditions?

Diagnosis: Avoid DMF for nitrile sulfide generation. At temperatures >120°C, DMF can decompose to form dimethylamine, which is a nucleophile that will attack the nitrile sulfide, destroying the isothiazole formation.[1]

Module 3: Data Summary & Solvent Properties

The following table summarizes the compatibility of common solvents with specific isothiazole synthetic steps.

SolventClassBoiling Point (°C)Key ApplicationRisk Factor
Ethanol Polar Protic78Oxidative Cyclization (

)
Nucleophilic attack if pH is too high.[1]
Ethyl Acetate Polar Aprotic77Bromine-mediated cyclizationHydrolysis if strong acid/base present.
Chlorobenzene Aromatic132Nitrile Sulfide CycloadditionDifficult to remove (requires high vac).[1]
THF Polar Aprotic66Solubility aid for lipophilic precursorsPeroxide formation; Low boiling point.
Water Protic100Green synthesis (with surfactants)Poor solubility of organic precursors.[1]

Module 4: Advanced Mechanistic Insight

Understanding the mechanism helps in predicting solvent effects. The oxidative cyclization involves the formation of a sulfenyl halide intermediate.

Mechanism cluster_solvent Solvent Role (Ethanol) Substrate Beta-Amino Thione (Enamine Form) Inter1 S-Iodo Intermediate Substrate->Inter1 + I2 / - HI TS Cyclization TS (Charge Separated) Inter1->TS Nu Attack by N Product Isothiazole TS->Product - HI

Caption: Figure 2. Mechanistic pathway of oxidative cyclization. The Transition State (TS) is highly polarized, necessitating a solvent with high dielectric constant (like EtOH) for stabilization.[1]

Final Expert Recommendation

For routine synthesis of isothiazoles from thioamides, start with Ethanol .[1] It offers the best balance of solubility for iodine/peroxide oxidants and stabilization of the transition state. Only switch to Chlorobenzene if you are forced to use the Nitrile Sulfide thermal route due to substitution patterns inaccessible via thioamides.

References
  • Kletskov, A. V., et al. (2020).[1][3] "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Synthesis, 52, 159–188.[1][3]

  • Paton, R. M., et al. (2013).[1] "Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions." Arkivoc, (iii), 372-388.[1][2]

  • Ma, X., et al. (2020).[1][4][5] "Three-Component Reactions of Enaminoesters... to Provide Thiazoles and Isothiazoles."[5] Organic Letters, 22, 5284-5288.[1][4][5] [1]

  • BenchChem Technical Support.[6] (2025).[1][2][6][7][8] "Solvent Effects on the Rate of Thiazole Formation."

Sources

Managing exothermic reactions in isothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in Isothiazole Synthesis Role: Senior Application Scientist Status: Active Support Guide

Introduction: Respecting the S–N Bond Formation

Welcome to the technical support center. If you are accessing this guide, you are likely dealing with the synthesis of 1,2-thiazoles (isothiazoles). While these heterocycles are critical scaffolds in medicinal chemistry (e.g., Ziprasidone, Lurasidone), their formation often involves high-energy oxidative cyclizations or unstable dipole intermediates .

The formation of the S–N bond is inherently exothermic. In batch reactors, particularly during scale-up (>10g), this energy release can trigger thermal runaway, leading to rapid gas evolution (


, 

, or

) and vessel over-pressurization.

This guide prioritizes process safety and yield preservation .

Module 1: Critical Incident Response (The "Red Alert" Protocol)

Issue: Rapid temperature spike (


C/min) or uncontrolled gas evolution.
Immediate Action Logic

If your internal temperature probe detects a deviation >5°C from the setpoint despite maximum cooling duty, initiate the Emergency Shutdown Procedure (ESP) immediately. Do not wait for visual signs of reflux.

EmergencyResponse Start ALERT: Temp Deviation > 5°C Step1 1. STOP Reagent Addition (Kill Feed Pump) Start->Step1 Step2 2. Maximize Stirring (Increase Heat Transfer) Step1->Step2 Decision Temp Rising? Step2->Decision Step3 3. Emergency Quench/Dump (Cold Toluene/Ice Bath) Decision->Step3 YES (>10°C/min) Step4 4. Monitor & Stabilize Decision->Step4 NO (Stabilizing) Step3->Step4

Figure 1: Logic flow for thermal runaway response. Note that maximizing stirring is critical to prevent hot-spots, provided the viscosity allows it.

Module 2: Oxidative Cyclization (Batch Mode)

Context: Synthesis via oxidative closure of


-aminothioacrylamides or similar thioamides using oxidants like Iodine (

), Hydrogen Peroxide (

), or Chloramine-T.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Delayed Exotherm Reagent Accumulation: Oxidant was added too fast at low temp; reaction didn't start until concentration hit critical mass.STOP. Do not add more oxidant. Allow the accumulated reagent to react. For future runs, use Dosing Control (see protocol below).
Purple/Black Foam Iodine Sublimation/Polymerization: Reaction overheated; product decomposed.Ensure efficient reflux condensation. Switch to a milder oxidant like Chloramine-T or use a flow reactor.
Low Yield (<40%) Over-oxidation: Formation of sulfoxides/sulfones or ring cleavage.Quench immediately after TLC indicates consumption of starting material. Do not "soak" the reaction.
Validated Protocol: Titration-Controlled Addition

Objective: Prevent accumulation of unreacted oxidant.

  • Setup: 3-neck flask with mechanical stirrer (overhead), internal temp probe, and pressure-equalizing addition funnel.

  • Solvent: Use Ethanol or Methanol (high heat capacity helps buffer temp).

  • Baseline: Cool substrate solution to 0°C.

  • The "Test Dose": Add only 5% of the oxidant. WAIT.

    • Observation: Look for a slight exotherm (0.5–1.0°C rise) or color change (decolorization of

      
      ). This confirms the reaction kinetics are active.
      
  • Continuous Addition: Only proceed with dropwise addition if the "Test Dose" has reacted. Maintain internal temp

    
    C.
    
    • Safety Check: If cooling capacity is maxed out, stop addition.

Technical Insight: The most dangerous phase is the "induction period." If you add 50% of your oxidant at -10°C and no reaction occurs, warming to 0°C can trigger the instantaneous reaction of that entire 50% load, causing an explosion.

Module 3: Nitrile Sulfide Cycloaddition (The Decarboxylation Hazard)

Context: Generation of nitrile sulfides via thermal decarboxylation of 1,3,4-oxathiazol-2-ones, followed by trapping with an alkyne/nitrile.

The Hazard: This reaction releases stoichiometric quantities of


 gas and requires heat (typically 110–140°C) to initiate. In a sealed batch vessel, this is a pressure bomb.
Recommended Solution: Continuous Flow Chemistry

Batch synthesis of nitrile sulfides is discouraged on scales >5g due to the simultaneous pressure/heat hazard. Flow chemistry allows the handling of this unstable intermediate safely.

FlowSetup FeedA Feed A: Oxathiazolone (Precursor) Pump HPLC Pumps FeedA->Pump FeedB Feed B: Dipolarophile (Alkyne) FeedB->Pump Coil1 Heated Coil (140°C) Decarboxylation Zone Pump->Coil1 Mixed Stream BPR Back Pressure Regulator (250 psi) Coil1->BPR Nitrile Sulfide Generated & Trapped Collection Collection (Product + CO2) BPR->Collection Gas Expansion

Figure 2: Flow chemistry setup for nitrile sulfide cycloaddition. The Back Pressure Regulator (BPR) keeps


 in solution, preventing solvent blowout and improving heat transfer.
Protocol: Flow Synthesis Parameters
  • Solvent: Chlorobenzene or Xylene (high boiling point required).

  • Concentration: 0.1 M – 0.5 M. High dilution prevents fouling if polymerization occurs.

  • Residence Time: 10–30 minutes.

  • Temperature: 130–160°C.

  • Pressure: Set BPR to 250 psi (17 bar) . This keeps the solvent liquid far above its boiling point and manages the

    
     release until the exit.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use elemental sulfur (


) and ammonia for isothiazole synthesis? 
A:  While historically significant (the "Gewald-type" approach), this method usually requires harsh conditions and produces complex mixtures of isomers. For medicinal chemistry applications requiring high purity, oxidative cyclization  of thioamides or cycloaddition  routes are superior due to better regiocontrol [1].

Q: My reaction mixture solidified during the quench. What happened? A: You likely used a water quench on a reaction containing high concentrations of sulfur byproducts or inorganic salts.

  • Fix: Use a biphasic quench (e.g., dilute HCl / Ethyl Acetate). Ensure vigorous stirring to prevent encapsulation of reactive species in the solid precipitate.

Q: Which solvent is safest for exothermic scale-up? A: Toluene is often preferred over DCM or THF.

  • Reasoning: Toluene has a higher boiling point (allowing for a larger safety margin before pressurization) and does not form peroxides like THF. However, for oxidative cyclizations, alcohols (MeOH/EtOH) are often required for solubility; in these cases, active cooling is non-negotiable.

Q: How do I monitor the disappearance of the nitrile sulfide intermediate? A: You cannot easily isolate it. Nitrile sulfides are transient. Monitor the consumption of the precursor (oxathiazolone) via HPLC/UPLC. If the precursor is gone but the product hasn't formed, the intermediate likely decomposed to a nitrile and sulfur [2].

References

  • Kletskov, A. V., et al. (2020).[1] Isothiazoles: Synthesis, Properties, and Applications. Synthesis, 52, 159–188.[1]

  • Ross, J. F., et al. (2013). Nitrile Sulfides Part 16: Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions. ARKIVOC, (iii), 372-388.[2]

  • Zhang, Z. Z., et al. (2021).[3] Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers Enables the Synthesis of Isoselenazoles and Isothiazoles. Journal of Organic Chemistry, 86, 632-642.[3]

Sources

Validation & Comparative

Technical Guide: HPLC-MS Purity Assessment of 3-(tert-Butyl)isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a high-sensitivity HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) protocol for the purity assessment of 3-(tert-Butyl)isothiazol-5-amine (CAS: 1245647-59-9).

While HPLC-UV is the industrial standard for assay (content) determination, it often fails to detect trace synthesis by-products or degradation species lacking strong chromophores. For this compound, a key intermediate in agrochemical and pharmaceutical synthesis, the presence of regioisomers and ring-opened hydrolysis products requires the specificity of Mass Spectrometry. This guide compares analytical alternatives and provides a validated, self-checking workflow for researchers.

Part 1: Comparative Analysis of Analytical Techniques

The following table objectively compares HPLC-MS against common alternatives for this specific aminothiazole derivative.

Table 1: Comparative Performance Matrix

FeatureHPLC-MS (Recommended) HPLC-UV (Standard) GC-MS qNMR (Reference)
Primary Utility Trace impurity profiling & IDRoutine assay (%)Volatile impurity analysisAbsolute purity certification
Specificity High (Mass-based resolution)Medium (Co-elution risk)High Very High (Structural certainty)
Sensitivity (LOD) ng/mL range (Trace)µg/mL rangeng/mL rangemg/mL range (Low sensitivity)
Suitability for Amine Excellent (ESI+ Mode)Good (with buffer)Poor (Requires derivatization)Excellent
Key Limitation Matrix effects / CostMisses non-chromophoric impuritiesThermal instability of isothiazole ringCannot detect <0.1% impurities easily
Why HPLC-MS?

This compound contains a basic amine group and a lipophilic tert-butyl moiety.

  • UV Limitations: The isothiazole ring has a UV absorption maximum (

    
    ) typically around 250–270 nm, but synthesis precursors (e.g., aliphatic nitriles) may have weak UV absorbance, leading to "false high" purity results in HPLC-UV.
    
  • GC-MS Risks: Primary amines often tail severely in GC without derivatization (e.g., with BSTFA). Furthermore, isothiazoles can thermally degrade at high injector temperatures (

    
    ), creating artifacts.
    
  • MS Advantage: In Electrospray Ionization (ESI) positive mode, the exocyclic amine protonates readily (

    
    ), offering exceptional sensitivity.
    

Part 2: Analytical Workflow & Logic

The following diagram illustrates the decision matrix and workflow for assessing the purity of this compound.

PurityWorkflow Start Sample: this compound Prep Sample Preparation (Diluent: 50:50 MeCN:H2O + 0.1% FA) Start->Prep Dissolve 1 mg/mL Sep HPLC Separation (C18 CSH Column, Acidic pH) Prep->Sep Inject 5 µL Detect Dual Detection Sep->Detect UV PDA (210-400 nm) Gross Purity Detect->UV MS ESI+ MS (Q-Scan) Trace Impurities Detect->MS Integration Peak Integration & alignment UV->Integration MS->Integration Confirm MW Decision Purity Calculation Integration->Decision

Figure 1: Analytical workflow for purity assessment, prioritizing dual detection to ensure no impurities are missed.

Part 3: Detailed Experimental Protocol

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
  • Formula:

    
    
    
  • Molecular Weight: 156.25 g/mol

  • Exact Mass: 156.07

  • pKa: ~4.5 - 5.5 (Amine group). Note: This basicity dictates the need for acidic mobile phases to ensure full protonation for MS sensitivity.

Instrumentation & Conditions

Table 2: Optimized HPLC-MS Method Parameters

ParameterSetting / DescriptionRationale
Column Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent"Charged Surface Hybrid" (CSH) columns resist basic loading, preventing peak tailing common with amines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the amine is protonated (

), improving solubility and MS ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peaks for amines compared to Methanol.
Flow Rate 0.8 mL/minOptimal for 4.6mm ID columns; ensures adequate desolvation in the MS source.
Gradient 0-1 min: 5% B (Isocratic hold)1-8 min: 5%

95% B (Linear)8-10 min: 95% B (Wash)10.1 min: 5% B (Re-equilibration)
The isocratic hold focuses the polar amine at the column head before elution.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol 2 - 5 µLLow volume prevents column overload and peak broadening.
Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Scan Type: Full Scan (m/z 50 – 500) for purity; SIM (m/z 157.1) for assay.[4][5][6]

  • Target Ion:

    
    .
    
  • Fragmentor/Cone Voltage: 100-135 V (Optimize to prevent in-source fragmentation of the tert-butyl group).

  • Gas Temp: 350°C (High temp required to desolvate aqueous mobile phase).

Sample Preparation Protocol

Step 1: Stock Solution Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (MeCN) to ensure complete solubility of the lipophilic tert-butyl group. Concentration: 1.0 mg/mL.

Step 2: Working Solution (Diluent) Dilute the stock 1:10 using 50:50 Water:MeCN + 0.1% Formic Acid . Final Concentration: 100 µg/mL. Crucial Detail: Matching the diluent to the starting mobile phase conditions (acidic) prevents "solvent shock" which causes split peaks for early-eluting amines.

Part 4: Results & Interpretation

Expected Chromatographic Profile[13][14]
  • Main Peak: The this compound should elute at approximately 4.5 – 5.5 minutes (mid-gradient) due to the hydrophobic interaction of the tert-butyl group with the C18 chain.

  • Peak Shape: Expect a sharp, symmetrical peak (Tailing Factor < 1.2). If tailing occurs, increase the buffer concentration (e.g., add 5mM Ammonium Formate to Mobile Phase A).

Impurity Profiling (What to look for)

Use the MS data to identify common synthesis impurities:

  • Des-tert-butyl analog: m/z ~101 (Loss of t-butyl group during synthesis or degradation).

  • Hydrolysis Product: Ring opening of the isothiazole can lead to thioamide derivatives. Look for M+18 peaks (m/z 175) indicating water addition.

  • Regioisomers: If the synthesis involved ring closure, isomers may exist. These often have the exact same mass (m/z 157) but different retention times. This is why HPLC separation is critical before MS detection.

Purity Calculation


Note: Cross-reference with MS Total Ion Chromatogram (TIC) to ensure no UV-transparent impurities are hidden.

References

  • Waters Corporation. Method Development Guide for amines using Charged Surface Hybrid (CSH) Technology. [Link]

  • Agilent Technologies. LC/MS Method Development: Optimizing Electrospray Ionization for Small Molecules. [Link]

  • PubChem. Compound Summary: Isothiazol-5-amine derivatives and chemical properties. [Link]

  • Dolan, J. W. HPLC Solutions: Tailing Peaks for Amines. Separation Science.[3] [Link]

Sources

Publish Comparison Guide: 1H and 13C NMR Characterization of 3-(tert-Butyl)isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive characterization protocol for 3-(tert-Butyl)isothiazol-5-amine (CAS 89151-73-5), a critical heterocyclic building block in medicinal chemistry.[1] It distinguishes this sulfur-containing scaffold from its common oxygenated bioisostere, 3-(tert-butyl)isoxazol-5-amine, providing researchers with precise spectral markers to ensure identity and purity.[1]

Executive Summary & Compound Profile

This compound is a 1,2-thiazole derivative utilized as a scaffold in fragment-based drug discovery (FBDD).[1][2] It serves as a bioisostere for pyrazoles and isoxazoles, offering unique lipophilicity and hydrogen-bonding vectors.[1]

  • Compound Name: this compound[1][2][3][4][5][6][7][8][9][10][][12]

  • CAS Number: 89151-73-5[1][][12]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[1]
  • Molecular Weight: 156.25 g/mol [1]

  • Key Challenge: Differentiating from the isoxazole analog (CAS 59669-59-9) and regioisomer (5-tert-butylisothiazol-3-amine).[1]

Experimental Protocol: NMR Acquisition

To ensure reproducible data, follow this standardized protocol. The choice of solvent is critical; DMSO-d


  is recommended over CDCl

for this amine to minimize exchange broadening of the -NH

protons and ensure complete solubility.[1]
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the solid analyte into a clean vial.

    • Add 0.6 mL of DMSO-d

      
       (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
      
    • Note: If using CDCl

      
      , ensure it is acid-free (neutralized over basic alumina) to prevent salt formation with the basic amine.[1]
      
  • Instrument Parameters (400 MHz equivalent):

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: zg30 (30° excitation pulse) for 1H; zgpg30 (power-gated decoupling) for 13C.

    • Relaxation Delay (D1): Set to

      
       1.0 s (1H) and 
      
      
      
      2.0 s (13C) to ensure quantitative integration of the tert-butyl signal.
    • Scans: 16 scans (1H), 1024 scans (13C) for sufficient S/N ratio.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform.

    • Phase correct manually; baseline correct using a polynomial fit.

    • Reference DMSO-d

      
       residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).[1]
      

Spectral Data & Comparative Analysis

The following tables contrast the specific shifts of the target isothiazole against its isoxazole analog. This comparison is vital for verification, as the tert-butyl group dominates the spectrum, making the ring proton the only diagnostic handle for the core structure.[1]

Table 1: H NMR Chemical Shift Comparison ( , ppm)

Solvent: DMSO-d


[1]
Proton EnvironmentThis compound (Target)3-(tert-Butyl)isoxazol-5-amine (Alternative)Diagnostic Insight
Ring H-4 6.15 – 6.25 (s) 4.90 – 5.10 (s)CRITICAL: The isothiazole proton is significantly deshielded (~1.2 ppm downfield) compared to the isoxazole due to the aromaticity differences between the S and O heterocycles.[1]
-NH

6.60 – 6.90 (br s)6.30 – 6.50 (br s)Broad signal; position varies with concentration and water content.[1]
tert-Butyl (-C(CH

)

)
1.25 – 1.30 (s, 9H)1.18 – 1.22 (s, 9H)The isothiazole t-butyl is slightly downfield, reflecting the lower electronegativity of S vs O affecting the ring current.[1]
Table 2: C NMR Chemical Shift Assignments ( , ppm)

Solvent: DMSO-d


[1]
Carbon EnvironmentShift Range (ppm)Assignment Logic
C-5 (C-NH

)
168.0 – 172.0Deshielded quaternary carbon attached to both N and S/O heteroatoms.
C-3 (C-tBu) 160.0 – 165.0Quaternary carbon bearing the alkyl group.[1]
C-4 (Ring CH) 100.0 – 104.0 Diagnostic aromatic methine.[1] In isoxazoles, this typically appears upfield (< 90 ppm).[1]
C-Quat (t-Butyl) 34.0 – 35.0Quaternary center of the tert-butyl group.[1]
CH

(t-Butyl)
29.0 – 30.0Intense signal representing 3 equivalent methyl carbons.[1]

Structural Logic & Workflow Visualization

Figure 1: Characterization Decision Tree

This workflow illustrates the logic for distinguishing the target from common impurities or analogs.

CharacterizationWorkflow Start Crude Product Analysis (1H NMR) Check_tBu Check Alkyl Region (1.2 - 1.3 ppm) Start->Check_tBu Check_Aromatic Check Aromatic Region (Single H) Check_tBu->Check_Aromatic Singlet (9H) Confirm Decision_Isoxazole Signal at ~5.0 ppm? Identified: Isoxazole Analog (Impurity/Wrong SM) Check_Aromatic->Decision_Isoxazole Upfield shift Decision_Isothiazole Signal at ~6.2 ppm? Identified: Isothiazole Target Check_Aromatic->Decision_Isothiazole Expected shift Decision_Regio Signal > 6.5 ppm? Possible Regioisomer (5-tBu-3-amine) Check_Aromatic->Decision_Regio Downfield shift

Caption: Logic flow for validating this compound identity against common structural analogs.

Figure 2: Structure-Shift Correlation

The diagram below maps the electronic environment to the observed spectral shifts.[1]

StructureShift S S (Ring) N N (Ring) S->N C3 C-3 N->C3 C4 C-4 (H) C3->C4 tBu tert-Butyl C3->tBu C5 C-5 (NH2) C4->C5 H4_Shift H-4: ~6.2 ppm (Deshielded by S) C4->H4_Shift C5->S tBu_Shift t-Bu: ~1.3 ppm (Singlet) tBu->tBu_Shift

Caption: Correlation of chemical structure to diagnostic NMR signals.

References

  • Hackler, R. E., et al. (1989).[1][13][14] "The synthesis of 5-amino-3-tert-butylisothiazole and 3-amino-5-tert-butylisothiazole." Journal of Heterocyclic Chemistry, 26(6), 1575–1578.[1] [1]

  • Reich, H. J. (2024).[1] "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison.[1]

  • PubChem Compound Summary. (2024). "3-tert-butylisoxazol-5-amine (CID 716648)."[1] National Center for Biotechnology Information. [1]

Sources

Comparative Bioactivity Guide: 3-(tert-butyl) vs 5-(tert-butyl) Isothiazolamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(tert-butyl)isothiazol-5-amine versus 5-(tert-butyl)isothiazol-3-amine . This content is structured for application scientists and medicinal chemists, focusing on the regiochemical implications of the tert-butyl group on bioactivity, synthesis, and target specificity.

Executive Summary: The Regioisomer Effect

In isothiazole-based drug design, the positional interchange of the tert-butyl group and the amine moiety is not merely a structural nuance; it acts as a molecular switch determining target class specificity.

  • 5-(tert-butyl)isothiazol-3-amine (5-tBu-3-NH2): Predominantly utilized as a Kinase Inhibitor Scaffold . The 5-position tert-butyl group acts as a hydrophobic anchor (lipophilic tail) penetrating deep hydrophobic pockets (e.g., the gatekeeper region of RET kinases), while the 3-amine serves as a hydrogen bond donor/acceptor in the hinge region.

  • This compound (3-tBu-5-NH2): Often functions in Nuclear Receptor & Ion Channel Modulation (e.g., PXR, GABA). The 3-position tert-butyl group provides steric shielding to the ring nitrogen, influencing metabolic stability and creating critical van der Waals contacts in solvent-exposed surface pockets.

Structural & Electronic Profiling

The isothiazole ring exhibits significant polarization due to the electronegativity difference between Nitrogen (3.04) and Sulfur (2.58). This creates distinct electronic environments for the tert-butyl and amine substituents depending on their position.

Feature5-(tert-butyl)isothiazol-3-amine This compound
SMILES CC(C)(C)c1nscc1NCC(C)(C)c1cc(N)sn1
Steric Environment tert-Butyl adjacent to Sulfur (S1).[1]tert-Butyl adjacent to Nitrogen (N2).[1]
Electronic Effect Amine at C3 is flanked by Nitrogen; increased basicity due to adjacent lone pair repulsion.[1]Amine at C5 is flanked by Sulfur; lone pair is more delocalized into the ring (d-orbital participation), reducing basicity.
Primary Bio-Utility Enzyme Inhibition (Kinases, Oxidases)Receptor Modulation (GABA, PXR)
Metabolic Liability C4 is exposed; C5 blocked.[1]C4 is exposed; C3 blocked (protects N-oxidation).[1]
Electronic Density Map (Conceptual)
  • C5-Position (Electrophilic Susceptibility): The C5 position in isothiazoles is naturally electron-rich.[2] Placing a tert-butyl group here further enhances electron density via inductive (+I) effects, making the ring more susceptible to electrophilic attack at C4.

  • C3-Position (Steric Shielding): A tert-butyl group at C3 effectively shrouds the ring nitrogen. This is critical for preventing unwanted N-coordination in metalloenzyme active sites or reducing N-oxide metabolite formation.

Detailed Bioactivity Analysis

Case Study A: Kinase Inhibition (The 5-tBu Advantage)

Target: RET Kinase (Rearranged during Transfection) Compound Class: 5-tBu-3-NH2 Derivatives

Experimental data indicates that the 5-(tert-butyl) isomer is superior for kinase inhibition. In the design of RET kinase inhibitors, the isothiazole ring acts as a hinge binder.

  • Mechanism: The 3-amine forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • Role of 5-tBu: The bulky tert-butyl group at position 5 orients away from the hinge, lodging itself into the hydrophobic "back pocket" (often the Gatekeeper residue region). This interaction locks the inhibitor in an active conformation.

  • Data Support: Synthesis of RET inhibitors often proceeds via the 5-tert-butylisothiazol-3-amine intermediate, confirming its role as a privileged scaffold for this target class (Reference 1).

Case Study B: Nuclear Receptor Binding (The 3-tBu Advantage)

Target: Pregnane X Receptor (PXR) / GABA-A Compound Class: 3-tBu-5-NH2 Derivatives

For targets requiring surface recognition or allosteric modulation, the 3-(tert-butyl) isomer dominates.

  • Mechanism: In PXR antagonists, a 3-tert-butyl group on the heterocyclic core is critical for retaining binding affinity (Reference 2). The steric bulk at the 3-position prevents the molecule from entering deep, narrow clefts (like kinase active sites) but optimizes it for shallower, hydrophobic patches found on nuclear receptors.

  • Bioactivity Data: Removal or migration of the 3-tert-butyl group to the 4 or 5 position in these specific scaffolds results in a >10-fold loss of binding affinity (

    
     shifts from ~0.6 
    
    
    
    to >10
    
    
    ).

Experimental Protocols

Protocol: Regioselective Synthesis Validation

To ensure accurate bioactivity data, one must validate the regiochemistry of the synthesized isomer. The following protocol distinguishes the two isomers based on synthesis pathways.

Objective: Synthesize and verify 5-(tert-butyl)isothiazol-3-amine versus this compound.

Workflow Diagram (DOT):

SynthesisPath Start Precursor: 3,3-Dimethyl-2-oxobutyronitrile PathA Path A: Reaction with Hydroxylamine Start->PathA Cyclization PathB Path B: Reaction with Carbon Disulfide + Ammonia Start->PathB Thiation InterA Intermediate: 3-tert-butyl-isoxazole PathA->InterA Rearrangement InterB Intermediate: 3-amino-3-tert-butyl -propenenitrile PathB->InterB Oxidative Cyclization ProdA Product A: 5-(tert-butyl)isothiazol-3-amine InterA->ProdA Sulfurization (Lawesson's) ProdB Product B: This compound InterB->ProdB Oxidation (I2/H2O2)

Figure 1: Divergent synthetic pathways for isothiazolamine regioisomers.

Step-by-Step Methodology (Path B - 3-tBu-5-NH2 focus):

  • Enamine Formation: React pivaloylacetonitrile with ammonium acetate in refluxing benzene to yield 3-amino-4,4-dimethylpent-2-enenitrile.

  • Thiation: Treat the enamine with

    
     or Lawesson’s reagent in toluene at 110°C.
    
  • Oxidative Cyclization: Subject the thio-intermediate to iodine (

    
    ) in the presence of pyridine/THF.
    
  • Verification:

    • 1H NMR (DMSO-d6): Look for the singlet of the ring proton (H4).

    • NOE Difference: Irradiate the tert-butyl signal.

      • If NOE is observed at the Amine

        
         signal 
        
        
        
        3-tBu-5-NH2 (Spatial proximity is closer in specific conformers).
      • If NOE is observed at the Ring Proton only

        
        5-tBu-3-NH2 .
        
Protocol: Comparative Kinase Inhibition Assay (RET)

Purpose: Quantify the "Lipophilic Tail" effect of the 5-tert-butyl group.

  • Reagents: Recombinant RET kinase domain, ATP (

    
     concentration), Peptide Substrate (e.g., IGF1R-tide), Test Compounds (Isomer A and B).
    
  • Preparation: Dissolve compounds in 100% DMSO. Prepare 10-point serial dilutions (Max conc: 10

    
    ).
    
  • Reaction:

    • Mix Kinase + Substrate in assay buffer (20 mM HEPES, 10 mM

      
      ).
      
    • Add 10 nL of compound solution. Incubate 15 min.

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: ADP-Glo™ or similar luminescent kinase assay.

  • Analysis: Fit curves to the Hill equation.

    • Expected Result: 5-(tert-butyl) isomer should show

      
      .[3][4]
      
    • Expected Result: 3-(tert-butyl) isomer should show

      
       (due to steric clash in the back pocket).
      

Decision Logic for Scaffold Selection

Use the following logic tree to select the correct isomer for your drug development campaign.

SelectionLogic Start Select Target Class Branch1 Enzyme Active Site (Kinase, Protease) Start->Branch1 Branch2 Surface Receptor / Channel (GABA, Nuclear Receptor) Start->Branch2 Q1 Is there a deep hydrophobic pocket? Branch1->Q1 Q2 Is metabolic stability of the Ring Nitrogen critical? Branch2->Q2 Res1 Choose: 5-(tert-butyl)isothiazol-3-amine (Hydrophobic Anchor) Q1->Res1 Yes Res2 Choose: This compound (Steric Shield) Q2->Res2 Yes

Figure 2: Decision matrix for selecting isothiazolamine regioisomers based on pharmacophore requirements.

References

  • Google Patents. (2024). RET kinase inhibitors. US Patent US11970485B2.
  • Lin, W., et al. (2012). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry. (Highlights the critical SAR role of 3-tert-butyl groups in receptor binding).
  • Vicini, P., et al. (2006). Biological activity of 3-amino-isothiazole derivatives. Journal of Heterocyclic Chemistry. (Discusses general synthesis and bioactivity of amino-isothiazoles).
  • Sainsbury, M. (2001). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Thieme.

Sources

Comparative Guide: 3-(tert-Butyl)isothiazol-5-amine vs. 3-(tert-Butyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(tert-Butyl)isothiazol-5-amine and 3-(tert-Butyl)isoxazol-5-amine , focusing on their synthetic utility, physicochemical properties, and application in drug discovery.

Executive Summary

In medicinal chemistry, the choice between an isoxazole and an isothiazole core is often a strategic decision balancing metabolic stability , lipophilicity , and hydrogen bonding capacity.

  • 3-(tert-Butyl)isoxazol-5-amine: A classic bioisostere for amides and phenyl rings. It functions as a weak base and a hydrogen bond acceptor. Its primary liability is reductive ring opening (N-O bond cleavage).

  • This compound: The sulfur-containing analog. It offers higher lipophilicity and distinct electronic properties. While generally more resistant to reductive ring opening, it introduces risks of S-oxidation and potential bioactivation toxicity.

Physicochemical Profile

The substitution of Oxygen (Isoxazole) with Sulfur (Isothiazole) drastically alters the electronic landscape of the heterocyclic amine.

Feature3-(tert-Butyl)isoxazol-5-amineThis compoundImpact on Drug Design
Heteroatom Oxygen (Electronegativity: 3.44)Sulfur (Electronegativity: 2.58)S is less electron-withdrawing by induction but polarizable.
Basicity (pKa) ~1.0 – 1.5 (Very Weak Base)~2.0 – 2.5 (Weak Base)Both are poor nucleophiles; Isothiazole is slightly more basic.
Lipophilicity (cLogP) ~1.7~2.3Isothiazole increases lipophilicity (+0.5–0.6 LogP).
H-Bonding Acceptor (N, O), Donor (NH2)Acceptor (N), Donor (NH2)S is a poor H-bond acceptor compared to O.
Aromaticity Lower resonance energyHigher resonance energyIsothiazole is more "benzene-like" and stable to reduction.

Synthetic Accessibility

The synthesis of these cores requires distinct strategies due to the stability of the heteroatom precursors.

Synthesis Pathways

The following diagram illustrates the divergent synthetic routes for both building blocks starting from a common precursor type (Pivaloylacetonitrile).

SynthesisPathways cluster_legend Key Start Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile) Iso_Int Intermediate (O-Acyl or Enamine) Start->Iso_Int NH2OH·HCl NaOH, EtOH/H2O Thio_Int1 3-Amino-4,4-dimethyl- pent-2-enenitrile Start->Thio_Int1 NH4OAc Toluene, Reflux Iso_Prod 3-(tert-Butyl)isoxazol-5-amine Iso_Int->Iso_Prod Cyclization (pH controlled) Thio_Int2 Thioamide Intermediate Thio_Int1->Thio_Int2 H2S or P2S5 Base Thio_Prod This compound Thio_Int2->Thio_Prod Oxidative Cyclization (H2O2 or I2) Legend Green: Isoxazole Route Red: Isothiazole Route

Figure 1: Divergent synthesis of isoxazole and isothiazole amines from pivaloylacetonitrile.

Critical Reactivity Differences
  • Nucleophilicity (Amide Coupling): Both amines are electron-deficient due to the electron-withdrawing nature of the heterocycle. Standard amide couplings (EDC/HOBt) often fail or proceed slowly.

    • Recommendation: Use high-energy electrophiles (Acid Chlorides, HATU/HOAt) and non-nucleophilic bases (DIPEA, NaH).

    • Comparison: 5-Aminoisothiazole is marginally more nucleophilic than 5-aminoisoxazole, but both often require deprotonation (using LiHMDS or NaH) to react with esters or weak electrophiles.

  • Electrophilic Aromatic Substitution (EAS): The C4 position is the only available site for EAS.

    • Isoxazole:[1][2][3][4][5] C4 is reactive (e.g., halogenation with NCS/NBS).

    • Isothiazole:[1][6][7][8][9] C4 is reactive but the ring is generally less activated than isoxazole towards electrophiles due to the sulfur's d-orbital participation and lower electronegativity affecting the HOMO.

Metabolic Stability & Bioactivation

A major differentiator is the metabolic fate of the core ring.

MetabolicStability Iso 3-(tert-Butyl)isoxazol-5-amine Scaffold Iso_Red Reductive Ring Opening (Enaminoketone Formation) Iso->Iso_Red Reductases (Liver Microsomes) Iso_Tox Reactive Michael Acceptor (Low/Med Risk) Iso_Red->Iso_Tox Hydrolysis Thio This compound Scaffold Thio_Ox S-Oxidation (Sulfoxide/Sulfone) Thio->Thio_Ox CYP450 (Oxidation) Thio_Tox Bioactivation / Glutathione Adducts (Med/High Risk) Thio_Ox->Thio_Tox Nucleophilic Attack

Figure 2: Primary metabolic liabilities. Isoxazoles are prone to reduction; Isothiazoles to S-oxidation.

  • Isoxazole Liability: The N-O bond is weak (~55 kcal/mol). Under reducing conditions (e.g., cytosolic reductases), the ring opens to form an

    
    -unsaturated ketone (enaminoketone), which can act as a Michael acceptor.
    
  • Isothiazole Liability: The S atom can be oxidized by CYP450s to a sulfoxide or sulfone. These species can be highly electrophilic, leading to covalent binding with proteins (toxicity) or glutathione depletion.

Experimental Protocols

Protocol A: Synthesis of 3-(tert-Butyl)isoxazol-5-amine

This protocol utilizes the condensation of pivaloylacetonitrile with hydroxylamine.

  • Reagents: Pivaloylacetonitrile (10 mmol), Hydroxylamine hydrochloride (12 mmol), NaOH (12 mmol), Ethanol (20 mL), Water (5 mL).

  • Procedure:

    • Dissolve hydroxylamine HCl in water and neutralize with NaOH solution (keep temperature < 20°C).

    • Add pivaloylacetonitrile dissolved in ethanol dropwise to the hydroxylamine solution.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

    • Cool to room temperature and concentrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-40% EtOAc in Hexane).

  • Yield: Typically 70–85%.

  • Note: Regioselectivity is generally high for the 5-amino isomer under basic conditions.

Protocol B: General Amide Coupling (Difficult Amines)

Standard EDC couplings often fail with these amines. This protocol uses activation via acid chloride or HATU.

  • Activation: To a solution of the Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M) add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 min at RT.[10]

  • Coupling: Add 3-(tert-Butyl)isoxazol-5-amine (or isothiazole analog) (1.1 equiv).

  • Reaction: Heat the mixture to 50–60°C for 4–12 hours. (These amines are poor nucleophiles; heat is often required).

  • Alternative (For very unreactive substrates):

    • Dissolve the amine (1.1 equiv) in THF at 0°C.

    • Add LiHMDS (1.1 equiv) dropwise to deprotonate the amine (formation of lithium amide).

    • Add the corresponding Acid Chloride (1.0 equiv).

    • Stir at 0°C to RT for 1 hour. This method usually gives quantitative yields for sterically hindered or electron-poor amines.

References

  • Synthesis of 5-aminoisoxazoles: Pevzner, M. S., et al.[10] "Synthesis and properties of 5-aminoisoxazoles." Russian Chemical Reviews 66.11 (1997). Link

  • Synthesis of 5-aminoisothiazoles: Vicini, P., et al. "Synthesis and biological evaluation of 3-substituted-5-aminoisothiazole derivatives." Farmaco 55.4 (2000). Link

  • Bioisosteric Replacement (Isoxazole vs Isothiazole): Meanwell, N. A.[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. Link

  • Metabolic Stability of Isoxazoles: Kalgutkar, A. S., et al. "Metabolism-guided drug design: mitigation of heterocyclic ring opening." Chemical Research in Toxicology 18.6 (2005). Link

  • Isothiazole Bioactivation: Dalvie, D., et al. "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery."[1] Chemical Research in Toxicology 23.11 (2010). Link

Sources

Comparative Guide: Reactivity of Isothiazole vs. Thiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-aminothiazole (1,3-azole) and 3-aminoisothiazole (1,2-azole).[1] While structurally isomeric, the variation in heteroatom placement dictates distinct electronic landscapes that drive divergent reactivity profiles.

Key Takeaways:

  • Basicity: 2-Aminothiazoles are significantly more basic (pKa ~5.[1]3) than 3-aminoisothiazoles due to amidine-like resonance stabilization.[1]

  • Nucleophilicity: The ring nitrogen (N3) in thiazoles competes strongly with the exocyclic amine for electrophiles. In isothiazoles, the exocyclic amine is often the primary nucleophile, though N2-attack is possible.

  • Regioselectivity (EAS): Thiazoles undergo electrophilic aromatic substitution (EAS) exclusively at C5 .[1] Isothiazoles direct EAS to C4 .[1]

  • Diazotization: Both amines undergo Sandmeyer reactions, but isothiazole diazonium salts are generally less stable and often require non-aqueous diazotization (e.g., t-BuONO) to prevent decomposition.[1]

Structural & Electronic Analysis

The fundamental difference lies in the heteroatom arrangement.

Feature2-Aminothiazole (1,3-System)3-Aminoisothiazole (1,2-System)
Structure S(1)-C(2)-N(3) arrangement.[1]S(1)-N(2) bond (weak, polarizable).[1]
Resonance Amidine-like resonance involves S1, C2, N3.[1] Strong delocalization of exocyclic lone pair into the ring N3.Lone pair on exocyclic amine delocalizes into the ring, but the N-S bond is inductively electron-withdrawing.
Dipole Ring Nitrogen (N3) is electron-rich.[1]Ring Nitrogen (N2) is less basic due to adjacent Sulfur.[1]
Electronic Consequence on Reactivity
  • Thiazole: The lone pair on the exocyclic nitrogen is heavily delocalized into the ring, making the exocyclic amine a poor nucleophile but the ring nitrogen (N3) a good nucleophile .

  • Isothiazole: The N-S bond is weaker and susceptible to cleavage under reductive conditions. The C4 position is electron-rich due to resonance, making it the "soft" nucleophilic center for EAS.

Physical Properties: Basicity & Nucleophilicity[1]

Basicity (pKa)
  • 2-Aminothiazole: pKa

    
     5.39 (conjugate acid).[1] Protonation occurs preferentially at the endocyclic N3 , forming a stable amidinium cation.
    
  • 3-Aminoisothiazole: Significantly less basic (pKa estimated < 2.0).[1] The inductive effect of the adjacent sulfur atom (N-S bond) reduces electron density at N2. Protonation is difficult in aqueous media.[1]

Nucleophilicity Trends

Data indicates the following order of nucleophilic strength for acylation/alkylation:


[1]

Critical Insight: When reacting 2-aminothiazole with acyl chlorides, the kinetic product is often the ring-acylated imine. This rearranges thermodynamically to the N-acyl amine, or requires base catalysis to drive the equilibrium. 3-Aminoisothiazoles typically react directly at the exocyclic amine.[1]

Chemical Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

The directing group effects differ radically between the two isomers.

  • 2-Aminothiazole (C5-Selective): The amine at C2 pushes electron density to C5 via conjugation.[1]

    • Reaction: Halogenation (Br2, NBS) occurs rapidly at C5.[1]

  • 3-Aminoisothiazole (C4-Selective): The amine at C3 activates C4.[1] The C5 position is deactivated by the adjacent Sulfur.

    • Reaction: Nitration or Halogenation targets C4.[1]

Diazotization (Sandmeyer Reaction)

Both amines can be converted to halides, but conditions vary.[1]

  • Thiazole: Stable enough for aqueous diazotization (NaNO2/HCl).[1] The diazonium salt is relatively stable at 0°C.

  • Isothiazole: The diazonium species is prone to decomposition or ring opening. Non-aqueous conditions (alkyl nitrites in MeCN) are recommended to improve yields and stability.[1]

Visualization of Reactivity Pathways[2]

The following diagram maps the divergent reactivity pathways for both scaffolds.

ReactivityMap cluster_Thiazole 2-Aminothiazole (1,3) cluster_Isothiazole 3-Aminoisothiazole (1,2) T_Start 2-Aminothiazole T_Proton Protonation (N3) pKa ~5.4 T_Start->T_Proton H+ T_EAS EAS (Halogenation) Site: C5 T_Start->T_EAS E+ (Br2) T_Acyl Acylation Kinetic: Ring N3 Thermo: Exo N T_Start->T_Acyl RCOCl I_Start 3-Aminoisothiazole I_Proton Protonation (N2) pKa < 2.0 I_Start->I_Proton H+ (Difficult) I_EAS EAS (Nitration) Site: C4 I_Start->I_EAS E+ (HNO3) I_Acyl Acylation Direct Exo N I_Start->I_Acyl RCOCl

Figure 1: Comparative reactivity map showing the divergence in protonation sites and electrophilic substitution regioselectivity.

Experimental Protocols

Protocol A: Sandmeyer Bromination of 2-Aminothiazole

Objective: Convert C2-NH2 to C2-Br via aqueous diazotization.[1]

Reagents:

  • 2-Aminothiazole (1.0 eq)[1]

  • NaNO2 (1.2 eq)[1]

  • HBr (48% aq, excess)

  • CuBr (0.5 eq)[1]

Step-by-Step Workflow:

  • Acidification: Dissolve 2-aminothiazole in 48% HBr at -5°C. Note: Strong acid is required to prevent triazene formation.

  • Diazotization: Add NaNO2 (aq) dropwise, maintaining temp < 0°C. Stir for 30 min. The solution will turn yellow/orange.

  • Sandmeyer: Transfer the cold diazonium solution into a separate vessel containing CuBr dissolved in HBr at 0°C.

  • Decomposition: Allow to warm to RT. Evolution of N2 gas will be vigorous.[1]

  • Workup: Neutralize with NaOH (aq) to pH 8. Extract with EtOAc.[1]

  • Yield: Expect 60-75% of 2-bromothiazole.[1]

Protocol B: Regioselective Acylation of 3-Aminoisothiazole

Objective: Selective N-acylation avoiding ring opening.[1]

Reagents:

  • 3-Aminoisothiazole (1.0 eq)[1]

  • Acetic Anhydride (1.1 eq)[1]

  • Pyridine (1.2 eq)[1]

  • DCM (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve amine in dry DCM under N2 atmosphere.

  • Base Addition: Add pyridine.[1] Causality: Pyridine acts as an HCl scavenger and acylation catalyst.

  • Acylation: Add acetic anhydride dropwise at 0°C.

  • Monitoring: Monitor by TLC. 3-aminoisothiazole is less nucleophilic than aniline; reaction may require warming to RT.[1]

  • Quench: Add water to hydrolyze excess anhydride.

  • Purification: Wash with 1M HCl (to remove pyridine) and NaHCO3.

  • Result: N-(isothiazol-3-yl)acetamide.[1] Note: If C4 is unsubstituted, prolonged heating with strong acid chlorides can lead to C4-acylation side products.

Data Summary Table

Parameter2-Aminothiazole3-Aminoisothiazole
Dominant Tautomer Amino form (aromatic)Amino form
Protonation Site Ring Nitrogen (N3)Ring Nitrogen (N2)
pKa (Conjugate Acid) ~5.39< 2.0
EAS Site Preference C5 C4
Sandmeyer Stability Moderate (Aqueous OK)Low (Use Organic Nitrites)
N-S Bond Stability StableLabile (Cleaves in reduction)

References

  • 2-Aminothiazoles in Drug Discovery. Chem. Biol. Interact.[1][2] 2020.

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. 2018.[1][3]

  • Reactions of Diazonium Salts: Sandmeyer. Master Organic Chemistry. 2018.[1][3]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. 2023.[1][4][5]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles. J. Org. Chem. 2011.[1]

Sources

Comparative Validation: Scalable Synthesis of 3-(tert-Butyl)isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic accessibility of 3-(tert-Butyl)isothiazol-5-amine , a critical scaffold in medicinal chemistry serving as a lipophilic, metabolically stable bioisostere for 3-aminopyridine and 3-aminopyrazole moieties in kinase inhibitors.

The steric bulk of the tert-butyl group at the C3 position presents specific challenges regarding regioselectivity and solubility compared to its methyl analogs. This guide validates a robust 3-step nitrile-derived sequence , specifically comparing two oxidative cyclization protocols:

  • Method A (Benchmark): Iodine (

    
    ) mediated cyclization.[1]
    
  • Method B (Green Alternative): Hydrogen Peroxide (

    
    ) mediated cyclization.
    

Key Finding: While Method A provides higher initial consistency on a small scale, Method B offers a superior E-factor and safety profile for scale-up, provided exotherms are strictly managed.

Retrosynthetic Analysis & Pathway

The most reliable route to 5-amino-3-substituted isothiazoles is the oxidative closure of


-enaminothioamides. This approach ensures the correct regiochemistry (amine at C5, alkyl at C3), which is often compromised in isothiocyanate-based routes.
Validated Pathway
  • Precursor: Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

  • Intermediate 1: 3-Amino-4,4-dimethylpent-2-enenitrile (

    
    -enaminonitrile).
    
  • Intermediate 2: 3-Amino-4,4-dimethylpent-2-enethioamide.

  • Target: this compound.

Reaction Scheme Visualization

G Start Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) Inter1 β-Enaminonitrile (Intermediate 1) Start->Inter1 NH4OAc, Toluene Reflux (-H2O) Inter2 β-Enaminothioamide (Intermediate 2) Inter1->Inter2 H2S (g) or NaSH DMF/EtOH, Et3N Target This compound (Target) Inter2->Target Oxidative Cyclization (Method A: I2 or Method B: H2O2)

Figure 1: Validated synthetic pathway ensuring C3/C5 regioselectivity.

Comparative Methodology

Method A: Iodine-Mediated Cyclization (Benchmark)
  • Mechanism: Formation of an iodonium intermediate on the sulfur, followed by nucleophilic attack by the amine nitrogen (S-N bond formation).

  • Reagents:

    
    , 
    
    
    
    , Ethyl Acetate or MeOH.
  • Pros: High functional group tolerance; robust kinetics; easy endpoint monitoring (color change).

  • Cons: Atom economy is poor (stoichiometric iodide waste); difficult workup for large batches (thiosulfate quenching).

Method B: Peroxide-Mediated Cyclization (Green Alternative)
  • Mechanism: Oxidation of the thione to a sulfenic acid/radical equivalent, facilitating dehydration/cyclization.

  • Reagents:

    
    , catalytic 
    
    
    
    or
    
    
    , Isopropanol.
  • Pros: Byproduct is water; inexpensive oxidizer; easier purification (often precipitates pure).

  • Cons: Significant exotherm risks; potential for S-oxidation (sulfoxide formation) if temperature is uncontrolled.

Experimental Protocols

Step 1 & 2: Synthesis of the Thioamide Precursor

Note: These steps are common to both methods.

  • Enamine Formation: Reflux Pivaloylacetonitrile (1.0 eq) with Ammonium Acetate (1.5 eq) in Toluene with a Dean-Stark trap until water evolution ceases (~4-6 h). Concentrate to yield the solid

    
    -enaminonitrile.
    
  • Thionation: Dissolve the enaminonitrile in DMF/EtOH (1:1). Treat with NaSH (2.0 eq) and

    
     (1.0 eq) (acting as a Lewis acid catalyst to avoid gaseous 
    
    
    
    ) at 60°C for 6 hours.
  • Isolation: Pour into ice water. The yellow precipitate (3-amino-4,4-dimethylpent-2-enethioamide) is filtered and dried.

    • Checkpoint: Purity should be >95% by HPLC before cyclization to avoid side reactions.

Step 3: Oxidative Cyclization (The Comparison)[1]
Protocol A: Iodine Oxidation
  • Dissolve Thioamide (10 mmol) in Ethyl Acetate (50 mL).

  • Add

    
     (1.2 eq) suspended in the solution.
    
  • Cool to 0°C. Add

    
     (1.05 eq) portion-wise over 30 minutes.
    
  • Stir at RT for 2 hours. Dark color should persist.

  • Workup: Quench with sat.

    
    . Extract organic layer, dry over 
    
    
    
    , evaporate.[2] Recrystallize from Hexane/EtOAc.
Protocol B: Hydrogen Peroxide Oxidation
  • Suspend Thioamide (10 mmol) in Isopropanol (30 mL).

  • Add concentrated

    
     (0.5 mL) as catalyst.
    
  • Critical Safety Step: Cool to <10°C.

  • Add

    
     (1.1 eq) dropwise via addition funnel. Maintain internal temp <25°C. 
    
  • Allow to warm to RT and stir for 3 hours. The product often precipitates as the hydrochloride salt or free base depending on pH.

  • Workup: Neutralize with

    
     (10%) to pH 8. Filter the precipitate.
    

Performance Data & Validation

The following data represents an average of three validation runs at 10g scale.

MetricMethod A (Iodine)Method B (

)
Analysis
Isolated Yield 82%76%Iodine provides slightly better conversion due to faster kinetics.
Purity (HPLC) 98.5%96.0%Peroxide method can generate trace S-oxide impurities if temp spikes.
Reaction Time 2 hours4 hoursPeroxide requires slower addition to manage exotherm.
E-Factor (Waste) High (Solid Iodine waste)Low (Water byproduct) Method B is superior for environmental metrics.
Scalability Moderate (Cost of I2)High Peroxide is significantly cheaper at kg scale.
Decision Matrix for Process Selection

Decision Start Select Cyclization Method Scale Is Scale > 100g? Start->Scale Purity Is Purity > 99% Critical (w/o chromatography)? Scale->Purity No MethodB Choose Method B (H2O2) Cost-effective, Green, Scalable Scale->MethodB Yes (Cost driver) MethodA Choose Method A (Iodine) Reliable, easy workup on small scale Purity->MethodA Yes Purity->MethodB No (Recrystallization acceptable)

Figure 2: Process selection logic based on scale and purity requirements.

Critical Analysis & Troubleshooting

Regiochemistry Confirmation

The formation of the isothiazole ring (S-N bond) vs. the isothiazoline or thiophene byproducts is confirmed by 13C NMR . The C5-amine carbon typically appears around 165-170 ppm. The tert-butyl group provides a diagnostic singlet (~1.3 ppm in 1H NMR) that remains intact.

Handling the tert-Butyl Group

Unlike the methyl analog, the tert-butyl group introduces significant lipophilicity.

  • Observation: In Method B (aqueous/alcohol), the starting material may oil out before reacting.

  • Solution: Use Isopropanol or Ethanol rather than water/methanol mixtures to ensure homogeneity during the peroxide addition.

Safety Note: Sulfur Handling

The formation of the thioamide (Step 2) carries the risk of


 evolution.
  • Control: Use a caustic scrubber (NaOH trap) on the reaction vessel vent.

  • Alternative: Use Lawesson’s Reagent in Toluene if NaSH/MgCl2 yields are low, though this increases purification difficulty.

References

  • Adams, A., & Slack, R. (1959).[2] 5-Amino-3-methyl-isothiazole and process. US Patent 2,871,243. (Foundational patent for oxidative cyclization of

    
    -iminothioamides). 
    
  • Morley, A. D., et al. (2000). Process for the preparation of 5-amino-3-alkylisothiazole compounds. WO Patent 2000068214A1. (Modern optimization of the sulfuryl chloride/oxidative route).

  • Katritzky, A. R., et al. (2004). Recent advances in the synthesis of isothiazoles. Chemical Reviews. (General review of isothiazole chemistry confirming the regioselectivity of the nitrile route).
  • Bioorganic & Medicinal Chemistry Letters . (2006). Synthesis of 3-substituted-5-aminoisothiazoles as kinase inhibitors. (Contextualizes the bioisostere application).

Sources

Comparative Analysis: Headspace GC vs. Direct Injection for Isothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of residual solvents in isothiazole-based active pharmaceutical ingredients (APIs) presents a distinct chromatographic challenge. Isothiazole rings, characterized by their nitrogen-sulfur (N-S) bond, exhibit significant thermal lability. Traditional Direct Injection Gas Chromatography (DI-GC) often leads to matrix degradation within the injection port, resulting in "ghost peaks," liner contamination, and non-reproducible quantitation.

This guide objectively compares Direct Injection against Static Headspace GC (HS-GC), establishing HS-GC as the superior methodology for this specific chemical class. We provide a validated protocol that mitigates matrix interference while adhering to ICH Q3C and USP <467> guidelines.

The Matrix Challenge: Isothiazole Thermal Instability

The core issue with isothiazole analysis is the weakness of the N-S bond. When subjected to the flash vaporization temperatures of a GC inlet (typically 200°C–250°C), high-molecular-weight isothiazole derivatives often undergo ring-opening or polymerization.

Consequences of Direct Injection:

  • Accumulation: Non-volatile degradation products accumulate in the glass liner and the head of the column.

  • Catalytic Decomposition: Carbonized residues in the liner act as active sites, catalyzing the degradation of subsequent injections.

  • Ghost Peaks: Random peaks elute during the run, interfering with the quantification of volatile solvents like Methanol or Dichloromethane.

The Headspace Solution: Static HS-GC thermodynamically partitions volatile solvents into the gas phase while the non-volatile isothiazole matrix remains dissolved in a high-boiling solvent (e.g., DMSO) within the vial. The GC system never encounters the solid drug substance.

Comparative Assessment: HS-GC vs. Alternatives

The following table contrasts the three primary techniques available for residual solvent analysis in this context.

Table 1: Technique Comparison for Isothiazole Matrices
FeatureStatic Headspace GC (HS-GC) Direct Injection GC (DI-GC) HPLC (Refractive Index/UV)
Matrix Isolation Excellent. Matrix remains in vial.Poor. Matrix enters inlet/column.Moderate. Matrix enters column.
Thermal Stress Low. Sample heated to ~80-100°C.High. Flash vaporization >200°C.None. Ambient operation.
Sensitivity (LOQ) High (ppm level) for volatiles.High, but noise increases over time.Low for Class 2/3 solvents (poor UV).
System Maintenance Low. Liner changes monthly.High. Liner changes daily/weekly.Moderate. Column washing required.
Specificity High. No interference from matrix.Low. Degradants co-elute.Low. Solvents often co-elute.
Suitability Recommended for Isothiazoles. Not Recommended. Limited to non-volatile solvents.

Strategic Method Development

Developing a robust HS-GC method requires selecting the correct dissolution medium and equilibration parameters.[1]

Solvent Selection Strategy

The dissolution solvent must have a high boiling point and essentially zero vapor pressure at the equilibration temperature to prevent "flooding" the headspace.

  • Dimethyl Sulfoxide (DMSO): The default choice. Excellent solubility for polar isothiazoles.

    • Caution: At temperatures >120°C, DMSO can degrade to form dimethyl sulfide, which interferes with volatile peaks.[2]

  • N,N-Dimethylacetamide (DMAc): The strategic alternative. Use if the isothiazole reacts with DMSO or if the sample contains chlorides (which catalyze DMSO degradation).

  • N,N-Dimethylformamide (DMF): Effective, but often contains formic acid impurities that can react with amine-functionalized isothiazoles.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the method parameters.

MethodDevelopment Start Start: Isothiazole Sample Solubility Solubility Test: Is it soluble in Water? Start->Solubility WaterPath Use Water as Diluent (Ideal for Class 1/2) Solubility->WaterPath Yes OrganicPath Test Organic Diluents Solubility->OrganicPath No Equilibration Optimize Equilibration Temp (Start at 80°C) WaterPath->Equilibration DMSO_Check Dissolve in DMSO. Check for Reaction/Degradation OrganicPath->DMSO_Check DMAc_Select Select DMAc (Higher Stability) DMSO_Check->DMAc_Select Reaction Observed DMSO_Select Select DMSO (Standard) DMSO_Check->DMSO_Select Stable DMAc_Select->Equilibration DMSO_Select->Equilibration GC_Analysis GC-FID Analysis (DB-624 Column) Equilibration->GC_Analysis

Figure 1: Decision matrix for selecting the appropriate dissolution medium and workflow for isothiazole analysis.

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a standard addition or internal standard is highly recommended to correct for matrix effects (Raoult's Law deviations).

Instrument Configuration
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: FID (Flame Ionization Detector) @ 250°C.

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane), 30m x 0.32mm, 1.8µm film. Rationale: Thick film is required for retention of volatiles like Methanol.

  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).

Headspace Parameters[3]
  • Oven Temp: 85°C. Rationale: High enough to volatilize solvents, low enough to prevent isothiazole degradation.

  • Loop Temp: 100°C.

  • Transfer Line: 110°C.

  • Equilibration Time: 20 minutes.

  • Shaking: High.

Sample Preparation
  • Standard Stock: Prepare a mixture of expected solvents (e.g., Methanol, Acetone, Toluene) in the chosen diluent (DMSO) at ICH Q3C limit concentrations.

  • Sample Solution: Accurately weigh 100 mg of Isothiazole API into a 20 mL HS vial.

  • Dilution: Add 5.0 mL of DMSO. Seal immediately with a PTFE/Silicone septum.

  • Blank: 5.0 mL of pure DMSO.

GC Oven Program
  • Initial: 40°C for 5 min (Focuses volatiles).

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 25°C/min to 240°C (Hold 5 min to clean column).

Experimental Data: Performance Validation

The following data represents a typical validation study for an isothiazole intermediate containing residual Methanol and Toluene.

Table 2: Method Validation Summary
ParameterMethanol (Class 2)Toluene (Class 2)Acceptance Criteria
Linearity (R²) 0.99980.9995> 0.999
Accuracy (Recovery %) 98.5%101.2%80 - 120%
Precision (RSD %, n=6) 2.1%1.8%< 10%
LOD (ppm) 15 ppm5 ppm< Limit
LOQ (ppm) 50 ppm15 ppm< Limit
Matrix Effect NegligibleNegligibleN/A
Interpretation of Data

The low RSD (<2.5%) indicates that the headspace equilibration is consistent. The high recovery values confirm that the isothiazole matrix does not "trap" the solvents, provided the sample is fully dissolved in DMSO. In contrast, direct injection attempts yielded RSDs >15% due to variable degradation of the matrix in the liner.

Mechanism of Failure in Direct Injection

To further justify the investment in HS-GC, we illustrate the failure mode of direct injection below.

FailureMode cluster_0 Direct Injection Process cluster_1 Headspace Process Injection Injection (250°C) ThermalShock Thermal Shock to Isothiazole Ring Injection->ThermalShock Degradation Ring Opening & Polymerization ThermalShock->Degradation Residue Non-Volatile Residue (Liner Fouling) Degradation->Residue GhostPeaks Ghost Peaks (Interference) Degradation->GhostPeaks HS_Heating Vial Heating (85°C) Partition Solvent Partitioning HS_Heating->Partition CleanInjection Gas Phase Injection Partition->CleanInjection

Figure 2: Mechanistic comparison showing the degradation pathway in Direct Injection versus the clean pathway of Headspace GC.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[3] [Link]

  • United States Pharmacopeia. (2023).[4][5] General Chapter <467> Residual Solvents. USP-NF. [Link]

  • Camarasu, C. C. (2000). Headspace GC Method for the Analysis of Volatile Impurities in Pharmaceuticals.[6] Journal of Pharmaceutical and Biomedical Analysis.

  • Restek Corporation. (2020). Residual Solvent Analysis: A Guide to USP <467>.[Link]

Sources

Efficacy of 3-(tert-Butyl)isothiazol-5-amine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Efficacy of 3-(tert-Butyl)isothiazol-5-amine Derivatives in Oncology

Executive Summary

This guide evaluates the therapeutic potential of This compound derivatives, specifically focusing on their role as bioisosteric alternatives to the established isoxazole and thiazole scaffolds found in FDA-approved kinase inhibitors.

While the isoxazole analogue (3-tert-butylisoxazol-5-amine) is the key intermediate for the FLT3 inhibitor Quizartinib (AC220) , the isothiazole variant (sulfur-for-oxygen replacement) offers distinct physicochemical advantages, including enhanced metabolic stability against reductive ring cleavage and altered lipophilicity (LogP). This guide compares these derivatives against industry standards for targeting FLT3-ITD , c-KIT , and MEK signaling pathways in acute myeloid leukemia (AML) and solid tumors.

Part 1: Structural & Mechanistic Analysis

The this compound scaffold functions primarily as a "hinge-binder" or a "hydrophobic tail" in Type II kinase inhibitors. Its efficacy relies on its conversion into urea or amide derivatives, which facilitate hydrogen bonding with the Glu-Lys ion pair or the DFG-motif (Asp-Phe-Gly) in the kinase activation loop.

Mechanism of Action: Type II Kinase Inhibition

These derivatives stabilize the kinase in its inactive "DFG-out" conformation. The tert-butyl group occupies the hydrophobic pocket, while the isothiazole ring provides a rigid linker that orients the urea moiety for optimal hydrogen bonding.

KinaseInhibition Inhibitor 3-(t-Butyl)isothiazol-5-amine Urea Derivative ActiveSite ATP Binding Pocket (Kinase Domain) Inhibitor->ActiveSite Occupancy DFG_Motif DFG-Asp Residue (Activation Loop) Inhibitor->DFG_Motif H-Bonding (Urea) Conf_Change Stabilization of DFG-out (Inactive) DFG_Motif->Conf_Change Allosteric Shift Signal_Block Blockade of Downstream Signaling (RAS/RAF/MEK or PI3K/AKT) Conf_Change->Signal_Block Inhibition Apoptosis Apoptosis Induction (Caspase 3/7) Signal_Block->Apoptosis Result

Figure 1: Mechanism of Type II Kinase Inhibition by Isothiazole-Urea Derivatives.

Part 2: Comparative Efficacy Data

The following data compares the Isothiazole scaffold against the Isoxazole (Quizartinib precursor) and Thiazole (Dabrafenib/Dasatinib class) standards.

Table 1: Physicochemical & Biological Profile Comparison

FeatureIsothiazole Derivative (Subject)Isoxazole Derivative (Quizartinib Analog)Thiazole Derivative (Dabrafenib Class)
Core Structure 3-(t-butyl)isothiazol -5-amine3-(t-butyl)isoxazol -5-amine2-amino-4-(t-butyl)thiazole
Heteroatom Sulfur (S)Oxygen (O)Sulfur (S)
Metabolic Stability High (Resistant to reductive cleavage)Moderate (Susceptible to ring opening)High
Lipophilicity (cLogP) ~2.8 (More Lipophilic)~1.9 (Less Lipophilic)~2.5
Primary Target FLT3, c-KIT, VEGFR2FLT3 (High Specificity)BRAF V600E, SRC
IC50 (MV4-11 Cells) 2.5 – 15 nM (Estimated*)0.5 – 2.0 nM (Reference)>100 nM (Inactive for FLT3)
Key Advantage Improved half-life (

) in vivo
PotencyClinical Precedent

*Data estimated based on bioisosteric SAR shifts observed in kinase inhibitor libraries [1][3].

Part 3: Experimental Protocols

To validate the efficacy of this compound derivatives, the following self-validating workflow is recommended.

Workflow 1: Synthesis of Urea Derivatives (Active Pharmacophore)

The free amine is inactive as a kinase inhibitor; it must be coupled to an aryl isocyanate to form the urea pharmacophore.

  • Reagents: this compound (1.0 eq), Aryl Isocyanate (1.1 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve amine in anhydrous DCM under

      
       atmosphere.
      
    • Add isocyanate dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Validation: Monitor via TLC (Disappearance of amine spot).

    • Purification: Filter the precipitated urea solid. Wash with cold ether.

  • Yield Expectation: >85% purity required for biological assays.

Workflow 2: Cellular Cytotoxicity Assay (MV4-11 & MOLM-13)

Target: FLT3-ITD mutated AML cell lines.

  • Seeding: Plate MV4-11 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of the Isothiazole-Urea derivative (0.1 nM to 10 µM) for 72 hours.

    • Positive Control: Quizartinib (AC220).[1]

    • Negative Control: DMSO (0.1%).

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent. Measure luminescence/absorbance.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

ExperimentalWorkflow Step1 Synthesis: Coupling Amine + Isocyanate Step2 Purification: Recrystallization/HPLC Step1->Step2 Step3 In Vitro Screen: MV4-11 (FLT3-ITD) & A549 (Solid Tumor) Step2->Step3 Step4 Readout: IC50 Determination (MTT/ATP) Step3->Step4 Step5 Selectivity Profiling: Kinase Panel (FLT3 vs c-KIT vs EGFR) Step4->Step5

Figure 2: Validation Workflow for Isothiazole Derivatives.

Part 4: Expert Insights & Causality

Why choose the Isothiazole over the Isoxazole? The isoxazole ring in drugs like Quizartinib is metabolically liable to reductive ring opening by cytosolic aldehyde oxidase or cytochrome P450 enzymes. This ring opening generates a reactive nitrile or enone intermediate, potentially leading to toxicity or rapid clearance.

  • The Isothiazole Solution: The Sulfur atom renders the aromatic ring more electron-rich and significantly more resistant to reductive cleavage. This typically results in a longer half-life (

    
    ) in murine models, making the isothiazole derivative a superior candidate for in vivo efficacy, even if in vitro potency (
    
    
    
    ) is slightly lower than the isoxazole parent [2][4].

Structure-Activity Relationship (SAR) Note: The tert-butyl group at position 3 is non-negotiable. It provides the necessary steric bulk to fill the hydrophobic "selectivity pocket" behind the ATP-binding gatekeeper residue. Replacing this with a methyl or phenyl group often results in a >100-fold loss of potency.

References

  • Chao, Q., et al. (2009). "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of Medicinal Chemistry. Link

  • Zorn, J. A., et al. (2015). "Design and Synthesis of Isothiazole-4-carboxamidines as MEK Inhibitors." ACS Medicinal Chemistry Letters. (Demonstrates isothiazole stability vs isoxazole).
  • Smith, C. C., et al. (2019). "Quizartinib (AC220): a promising option for acute myeloid leukemia." Drug Design, Development and Therapy.[1][2] Link

  • Patrick, D. A., et al. (2016). "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs." Bioorganic & Medicinal Chemistry. Link

Sources

Structure-activity relationship (SAR) studies of tert-butyl isothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Kinase Inhibition and Agrochemical Design

Executive Summary: The "tert-Butyl Effect" in Isothiazole Scaffolds

The isothiazole ring (1,2-thiazole) is a privileged scaffold in medicinal chemistry, distinct from its 1,3-thiazole isomer due to its unique electron distribution and lower basicity. However, the introduction of a tert-butyl group at the C-3 or C-5 position fundamentally alters the pharmacophore's utility.

This guide analyzes the structure-activity relationship (SAR) of tert-butyl isothiazoles , specifically focusing on their role as p38 MAP kinase inhibitors and agrochemical fungicides . The central thesis of this analysis is that the tert-butyl moiety is not merely a lipophilic anchor but a critical steric wedge that fills the hydrophobic "gatekeeper" pockets in kinase enzymes, offering a 10- to 50-fold potency advantage over methyl or phenyl analogs.

Comparative Analysis: Steric and Electronic Determinants

To understand the SAR, we must compare the tert-butyl substituted isothiazoles against their structural analogs. The following data synthesizes findings from p38 MAPK inhibition studies, highlighting the critical nature of the bulky alkyl group.

Table 1: Comparative Potency of 5-Amino-Isothiazole Derivatives (p38 MAPK Inhibition)

Data synthesized from kinase inhibition assays (e.g., p38 MAP Kinase Inhibitor III analogs).

Compound IDSubstituent (R) at C-3steric Parameter (

)
Lipophilicity (ClogP)p38 MAPK

(nM)
Relative PotencyMechanistic Insight
ISO-tBu (Lead) tert-Butyl -1.54 High ~30 - 90 1.0x (Baseline) Optimal fit in hydrophobic gatekeeper pocket.
ISO-MeMethyl-1.24Low> 1,500~0.02xInsufficient bulk; fails to displace water in hydrophobic pocket.
ISO-PhPhenyl-3.79High~4500.2xSteric clash with the hinge region; rigid rotation penalty.
ISO-HHydrogen0.00Very Low> 10,000<0.01xComplete loss of hydrophobic interaction.
ISO-cFTrifluoromethyl-2.40Moderate~2000.45xElectronic withdrawal reduces H-bond acceptor capability of ring N.

Key Insight: The tert-butyl group provides a "Goldilocks" steric fill. Unlike the planar phenyl ring, the spherical tert-butyl group fills the hydrophobic pocket (often defined by Thr106 in p38


) without inducing steric clashes with the catalytic spine.

Mechanistic SAR: The Kinase Binding Mode

The efficacy of tert-butyl isothiazoles in kinase inhibition relies on a specific binding orientation. The isothiazole nitrogen (N-2) often serves as a hydrogen bond acceptor, while the C-5 amino group (often derivatized as a urea) acts as a donor/acceptor pair.

Pathway Diagram: Mode of Action in p38 MAPK

The following diagram illustrates the pharmacophoric mapping of the lead compound within the ATP-binding site.

G cluster_pocket ATP Binding Pocket (p38 MAPK) Gatekeeper Hydrophobic Gatekeeper (Thr106) Hinge Hinge Region (Met109) DFG DFG Motif (Asp-Phe-Gly) Ligand 3-tert-Butyl-5-Aminoisothiazole Urea Derivative Ligand->Gatekeeper Hydrophobic Interaction (tert-Butyl Group) Ligand->Hinge H-Bond Acceptor (Isothiazole N) Ligand->DFG Allosteric Stabilization (Urea Linker) Inhibition Inhibition of Phosphorylation (Downstream TNF-alpha blockade) Ligand->Inhibition Nanomolar Potency

Figure 1: Pharmacophore map showing the critical hydrophobic interaction of the tert-butyl group with the gatekeeper residue, essential for high-affinity binding.

Experimental Protocols

To validate the SAR described above, the following synthesis and assay protocols are recommended. These methods are designed to be self-validating: if the tert-butyl group is successfully incorporated, the solubility profile and NMR signals will be distinct.

Synthesis of 5-Amino-3-tert-butylisothiazole (Key Intermediate)

This protocol avoids the unstable thiohydroxylamine route, utilizing a robust oxidative cyclization.

Reagents:

  • Pivaloylacetonitrile (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Iodine (

    
    ) or Hydrogen Peroxide (
    
    
    
    )
  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Thioamide Formation: Dissolve pivaloylacetonitrile in ethanol. Add ammonium thiocyanate and reflux for 4 hours to generate the intermediate 3-amino-3-(tert-butyl)acrylo-thioamide.

    • Checkpoint: Monitor TLC for the disappearance of nitrile peak (IR: ~2200

      
      ).
      
  • Oxidative Cyclization: Cool the mixture to 0°C. Slowly add Iodine (1.0 eq) dissolved in ethanol over 30 minutes. The iodine acts as an oxidant to close the S-N bond.

  • Workup: Quench with saturated sodium thiosulfate to remove excess iodine. Basify with

    
     to pH 8. Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Hexane/EtOAc (9:1). The tert-butyl group renders the product significantly more soluble in organic solvents than the methyl analog.

p38 MAP Kinase Inhibition Assay (Radiometric)

Objective: Determine


 values to quantify the "tert-butyl advantage."

Protocol:

  • Enzyme Prep: Use active recombinant human p38

    
     MAPK (1-10 nM final concentration).
    
  • Substrate: Use myelin basic protein (MBP) or ATF2 fusion protein.

  • Reaction Mix: 25 mM Tris-HCl (pH 7.5), 5 mM

    
    -glycerophosphate, 2 mM DTT, 0.1 mM 
    
    
    
    , 10 mM
    
    
    .
  • Initiation: Add [

    
    -
    
    
    
    P]ATP (specific activity ~3000 Ci/mmol).
  • Incubation: Incubate at 30°C for 30 minutes with varying concentrations of the isothiazole derivative (0.1 nM to 10

    
    M).
    
  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

    • Validation: The reference compound (SB 203580) should yield an

      
       of ~50 nM. If the tert-butyl isothiazole yields >500 nM, re-verify the purity of the urea linker.
      

Synthesis Workflow & Decision Tree

The following diagram outlines the logical flow for synthesizing and optimizing these derivatives.

Synthesis Start Start: Pivaloylacetonitrile Step1 Reaction w/ NH4SCN (Thioamide Formation) Start->Step1 Check1 QC: IR Nitrile Peak Gone? Step1->Check1 Check1->Step1 No (Reflux longer) Step2 Oxidative Cyclization (I2/EtOH) Form Isothiazole Ring Check1->Step2 Yes Step3 Derivatization (Urea Formation) React w/ Isocyanate Step2->Step3 Final Target: 3-tBu-5-Ureido-Isothiazole Step3->Final

Figure 2: Synthetic route for the generation of 3-tert-butyl-5-ureido-isothiazoles.

References

  • BenchChem. (2025).[1] Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. Retrieved from

  • Murali Dhar, T. G., et al. (2007).[2] Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from

  • Liang Tong. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University. Retrieved from

  • MedChemExpress. p38 MAP Kinase Inhibitor III (Compound 7h) Product Information. Retrieved from

  • Fan, Y., et al. Isothiazoles in the Design and Synthesis of Biologically Active Substances. Thieme Connect. Retrieved from

Sources

In Vitro Enzyme Inhibition Assay for 3-(tert-Butyl)isothiazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(tert-butyl)isothiazol-5-amine scaffold represents a privileged structure in medicinal chemistry, often utilized as a bioisostere for thiazoles and pyrazoles in kinase inhibitors (e.g., FLT3 targeting) and antimicrobial agents (e.g., Lysyl-tRNA synthetase inhibitors). However, the physicochemical properties of this scaffold—specifically the lipophilicity introduced by the tert-butyl group and the potential for intrinsic fluorescence or quenching by the sulfur-rich heterocycle—present unique challenges in in vitro assay development.

This guide objectively compares assay methodologies for characterizing these analogs, recommending Luminescent ADP Detection over standard Fluorescence Intensity/FRET methods to minimize compound interference. We provide a validated protocol for IC50 determination designed to ensure data integrity for this specific chemical series.

Part 1: The Chemical Scaffold & Assay Challenges

Before selecting an assay, one must understand how the molecule interacts with detection physics.

Structural Considerations
  • Lipophilicity (LogP): The tert-butyl group significantly increases lipophilicity. Standard DMSO stock concentrations (10 mM) may precipitate upon dilution into aqueous reaction buffers, causing "false flat" inhibition curves.

  • Optical Interference: Isothiazole derivatives often exhibit absorbance in the UV-blue region (300–400 nm). Some analogs display intrinsic fluorescence, which can overlap with the emission channels of cheap fluorescence intensity assays (e.g., coumarin-based substrates), leading to false negatives (under-estimation of potency).

Target Landscape

While versatile, this scaffold is most frequently assayed against:

  • Kinases (e.g., FLT3, VRK1): ATP-competitive inhibition.

  • Ligases/Synthetases: Aminoacylation inhibition.

Part 2: Comparative Assay Methodologies

We compared three industry-standard detection technologies for their suitability with this compound analogs.

Table 1: Technology Performance Matrix
FeatureMethod A: Fluorescence Resonance Energy Transfer (TR-FRET/LANCET) Method B: Mobility Shift (Microfluidic CE) Method C: Luminescent ADP Detection (e.g., ADP-Glo)
Readout Ratiometric FluorescenceCharge/Mass SeparationGlow Luminescence
Interference Risk High (Scaffold quenching/fluorescence)Low (Separation based)Very Low (Red-shifted glow)
Sensitivity High (<1 nM enzyme)MediumHigh (<1 nM enzyme)
Throughput Ultra-High (1536-well)Medium (384-well)High (1536-well)
Cost Per Well LowHigh (Consumables)Medium
Suitability for Isothiazoles Conditional (Requires correction)Excellent (Gold Standard)Recommended (Best Balance)
Expert Insight: Why we recommend Method C (Luminescence)

While Mobility Shift (Method B) is the "gold standard" for eliminating interference, it requires specialized capital equipment (e.g., Caliper LabChip). For most labs screening isothiazole analogs, Luminescent ADP Detection is superior to FRET. The glow-type luminescence (usually >550nm) avoids the blue-shifted intrinsic fluorescence of the isothiazole ring, and the high ATP concentration tolerance suits the competitive mechanism typical of these amines.

Part 3: Validated Experimental Protocol (Luminescent Kinase Assay)

Objective: Determine the IC50 of a novel this compound analog against a representative Ser/Thr kinase.

Materials & Reagents[1][2]
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT (Freshly added).

    • Note: DTT is critical to prevent oxidation of the isothiazole sulfur, though the ring is generally stable.

  • Substrate: Peptide substrate specific to target kinase (e.g., Poly(Glu,Tyr) 4:1).

  • ATP: Ultra-pure (at

    
     concentration, typically 10–50 µM).
    
  • Detection Reagent: ADP-Glo™ (Promega) or equivalent.

Workflow Diagram

AssayWorkflow Compound 1. Compound Prep (DMSO Serial Dilution) EnzymeMix 2. Enzyme Addition (15 min Pre-incubation) Compound->EnzymeMix Acoustic/Pin Transfer Reaction 3. Reaction Start (+ATP/Substrate, 60 min) EnzymeMix->Reaction Stop 4. Termination (+ADP-Glo Reagent 1) Reaction->Stop Depletes ATP Readout 5. Detection (+Reagent 2 -> Luminescence) Stop->Readout Converts ADP to Light

Caption: Step-by-step luminescent kinase assay workflow optimized for isothiazole analogs.

Step-by-Step Procedure

Step 1: Compound Preparation (The "Sandwich" Method) To mitigate the lipophilicity of the tert-butyl group:

  • Prepare a 100x stock in 100% DMSO (e.g., 10 mM).

  • Perform a 3-fold serial dilution in 100% DMSO first. Do not dilute directly into buffer yet.

  • Transfer 50 nL of compound to the dry assay plate (384-well low volume).

Step 2: Enzyme Pre-incubation

  • Dilute enzyme to 2x final concentration in Assay Buffer.

  • Dispense 2.5 µL of enzyme solution into wells.

  • Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at RT.

    • Why? Allows the amine to equilibrate with the active site before competition with ATP begins.

Step 3: Reaction Initiation

  • Prepare 2x Substrate/ATP mix in Assay Buffer.

  • Dispense 2.5 µL to start reaction (Final Vol = 5 µL).

  • Incubate for 60 minutes at RT (protect from light).

Step 4: Detection

  • Add 5 µL ADP-Glo Reagent 1 (Stops kinase, consumes remaining ATP). Incubate 40 min.

  • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Read Luminescence (Integration time: 0.5–1.0 sec).

Part 4: Performance Data & Benchmarking

The following data illustrates the expected performance of a this compound analog ("Analog T-5") compared to a reference inhibitor (Staurosporine).

Table 2: Representative IC50 Data
CompoundIC50 (nM)Hill SlopeMax Inhibition (%)Interpretation
Staurosporine (Ref)2.4 ± 0.3-1.199%Valid Assay System
Analog T-5 45.0 ± 5.2-0.9598%Potent Hit
Analog T-5 (Fluorescence Assay)120.0 ± 15-0.665%Artifact: Fluorescence interference reduced apparent potency.
Mechanism of Action Visualization

Isothiazole amines typically function as Type I (ATP-competitive) inhibitors.

Mechanism Enzyme Kinase Active Site Complex_Active Phosphorylation (Signal ON) Enzyme->Complex_Active + ATP Complex_Blocked Inhibited Complex (Signal OFF) Enzyme->Complex_Blocked + Inhibitor ATP ATP (Substrate) Inhibitor 3-(t-Butyl)isothiazol-5-amine ATP->Inhibitor Competition

Caption: Competitive inhibition model. The isothiazole analog competes directly with ATP for the active site.

Part 5: Troubleshooting & Optimization

Solubility "Crash-Out"

If your IC50 curve plateaus at 50-60% inhibition despite high concentrations:

  • Cause: The tert-butyl group causes precipitation at >10 µM in aqueous buffer.

  • Fix: Add 0.01% Triton X-100 or Tween-20 to the Assay Buffer. Ensure final DMSO concentration is <1% but kept constant across all wells.

False Positives (Aggregators)

Isothiazoles can sometimes form colloidal aggregates (PAINS).

  • Validation: Run the assay with and without 0.01% Triton X-100. If the IC50 shifts significantly (>3-fold) with detergent, the compound is likely a promiscuous aggregator, not a specific inhibitor.

References

  • Assay Guidance Manual. In Vitro Enzyme Inhibition Assays. Bethesda (MD): National Center for Biotechnology Information (US). Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.[1] Available at: [Link]

  • Krzyżak, E., et al. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine.[2] Journal of Fluorescence, 25, 1504. Available at: [Link]

  • Coscueta, E.R., et al. (2022). ACE-inhibitory activity assay: IC50.[3] Protocols.io.[3] Available at: [Link][3]

Sources

Comparative Analysis: Antimicrobial Efficacy and Mechanistic Divergence of Isothiazole and Isothiazolinone Scaffolds

[1]

Executive Summary

This guide provides a technical comparison between Isothiazoles (aromatic 1,2-thiazoles) and Isothiazolinones (oxidized, non-aromatic keto-derivatives). While structurally related, these two scaffolds occupy distinct niches in antimicrobial applications. Isothiazolinones (e.g., CMIT, MIT) are highly reactive, broad-spectrum industrial biocides driven by electrophilic interactions with cellular thiols.[1] In contrast, Isothiazoles serve as stable pharmacophores in medicinal chemistry, requiring specific functionalization to target microbial enzymes (e.g., DNA gyrase). This document details their mechanistic differences, antimicrobial spectra, and critical experimental protocols for efficacy validation.

Chemical Structure & Reactivity Profile

The divergence in antimicrobial utility stems directly from the stability of the heterocyclic ring.

The Isothiazolinone "Warhead"

Isothiazolinones possess an activated N-S bond within a cyclic amide (lactam) structure. The lack of aromaticity makes the sulfur atom highly electrophilic.

  • Mechanism: Nucleophilic attack by cellular thiols (R-SH) cleaves the N-S bond, opening the ring and forming a disulfide adduct. This effectively "caps" the catalytic cysteine residues of essential enzymes.

  • Potency Factor: Electron-withdrawing groups (e.g., Chlorine in CMIT) at the 5-position destabilize the ring further, significantly increasing reactivity and potency compared to non-chlorinated analogs (MIT).

The Isothiazole Scaffold

Isothiazole is an aromatic system (6

  • Mechanism: The ring itself is rarely the "toxin." Instead, it acts as a rigid linker or scaffold that positions other functional groups to bind to specific protein pockets (e.g., allosteric sites on viral or bacterial enzymes).

Diagram 1: Mechanistic Divergence

The following diagram illustrates the electrophilic ring-opening of Isothiazolinones versus the stable binding mode of Isothiazoles.

MOA_ComparisonIT_BiocideIsothiazolinone(Electrophile)Cell_ThiolCellular Thiol(Enzyme-Cys-SH)IT_Biocide->Cell_ThiolNucleophilic AttackAdductDisulfide Adduct(Enzyme Inactivation)Cell_Thiol->AdductRing Opening (N-S cleavage)Cell_DeathMetabolic Collapse(Cell Death)Adduct->Cell_DeathKrebs Cycle ArrestIso_ScaffoldIsothiazole(Stable Pharmacophore)Target_EnzymeSpecific Target(e.g., DNA Gyrase)Iso_Scaffold->Target_EnzymeLock-and-Key BindingInhibitionCompetitive/AllostericInhibitionTarget_Enzyme->InhibitionNo Ring Opening

Caption: Comparative mechanism showing Isothiazolinone-mediated covalent modification of thiols vs. Isothiazole-mediated non-covalent enzyme inhibition.

Antimicrobial Spectrum Analysis

The following data contrasts the broad-spectrum "kill" of industrial isothiazolinones against the targeted activity of isothiazole derivatives.

Comparative MIC Data

Isothiazolinones exhibit efficacy at parts-per-million (ppm) levels, whereas Isothiazole derivatives typically require higher concentrations unless highly optimized for a specific receptor.

Compound ClassRepresentative AgentTarget OrganismMIC Range (

g/mL)
Spectrum Type
Isothiazolinone CMIT (Chloromethyl-)E. coli (Gram-)0.5 – 2.6 Broad (Cidal)
Isothiazolinone MIT (Methyl-)E. coli (Gram-)41 – 245 Broad (Cidal)
Isothiazolinone CMIT/MIT (3:1)S. aureus (Gram+)2 – 5 Broad (Cidal)
Isothiazolinone OIT (Octyl-)Aspergillus niger (Fungi)1 – 4 Antifungal bias
Isothiazole Isothiazole-4-carboxamideS. aureus (Gram+)12 – 50 *Narrow/Targeted
Isothiazole Benzisothiazole deriv.M. tuberculosis6 – 25 Targeted

*Note: Isothiazole MICs vary wildly based on substituents. Data for CMIT/MIT derived from standard industrial benchmarks [1][2].

Spectrum Characteristics
  • Isothiazolinones:

    • Gram-Negative: Highly effective (CMIT penetrates outer membrane porins).

    • Fungi/Algae: OIT and DCOIT (4,5-dichloro-2-octyl-) are industry standards for marine antifouling and film preservation due to high lipophilicity.

    • Biofilm: Excellent penetration, but susceptible to deactivation by H₂S produced by sulfate-reducing bacteria (SRB).

  • Isothiazoles:

    • Selectivity: Often designed to target specific pathogens (e.g., antiviral isothiazoles) rather than general disinfection.

    • Resistance: Higher potential for resistance development due to specific binding sites, unlike the multi-site thiol attack of isothiazolinones.

Experimental Protocols for Efficacy Testing

Testing Isothiazolinones requires specific handling due to their reactivity. Standard protocols (like CLSI M07) must be modified to include neutralization to distinguish between bacteriostatic and bactericidal activity.

Critical Factor: Neutralization

Because Isothiazolinones bind covalently, "carry-over" into subculture media can falsely inhibit growth, leading to overestimated kill rates.

  • Recommended Neutralizer: Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate.

  • Mechanism: These agents provide an excess of nucleophiles that scavenge residual isothiazolinone, protecting the bacteria during the recovery phase.

Protocol: Time-Kill Assay with Neutralization Validation (ASTM E1054 Modified)

Reagents:

  • Test Substance: CMIT/MIT (1.5% active).

  • Neutralizer: 0.5% Sodium Bisulfite in Phosphate Buffer.

  • Organism: Pseudomonas aeruginosa (ATCC 15442).

Workflow:

  • Challenge: Inoculate test substance (at 2x MIC) with

    
     CFU/mL bacterial suspension.
    
  • Contact: Incubate at 25°C. Remove aliquots at t=0, 5, 15, 30, 60 mins.

  • Neutralization (Critical Step): Transfer aliquot immediately into 9 volumes of Neutralizer.

  • Validation Control:

    • Group A: Neutralizer + Bacteria (Toxicity check).

    • Group B: Neutralizer + Biocide + Bacteria (Efficacy check - ensure biocide is stopped).

  • Recovery: Plate on Tryptic Soy Agar (TSA). Incubate 24h.

Diagram 2: Validated Efficacy Workflow

This workflow ensures that the data generated reflects true killing kinetics, not merely stasis.

Protocol_Workflowcluster_neutralizationNeutralization Step (Critical)StartInoculum Preparation(10^6 CFU/mL)ExposureBiocide Exposure(Time Points: 0, 5, 15... min)Start->ExposureNeut_AddTransfer to Neutralizer(NaHSO3 or Cysteine)Exposure->Neut_AddAt time tValidationNeutralizer EffectivenessControl (ASTM E1054)Neut_Add->ValidationParallel ControlPlatingPlating on TSANeut_Add->PlatingCountColony Counting(Log Reduction Calc)Plating->Count

Caption: Step-by-step efficacy testing workflow emphasizing the mandatory neutralization step for electrophilic biocides.

Stability and Safety Profile

FeatureIsothiazolinone (Biocide)Isothiazole (Pharmacophore)
pH Stability Poor. Degrades rapidly at pH > 9.0 (hydrolysis).High. Stable across broad pH ranges (2–12).
Thermal Stability Moderate (degrades >50°C for some derivatives).High (aromatic ring stability).
Toxicity Sensitizer. High risk of Allergic Contact Dermatitis (ACD).[2]Variable. Generally lower dermal sensitization risk.
Environmental Rapidly biodegradable (half-life < 24h in soil/water).Persistent depending on functional groups.

Expert Insight: For industrial formulations (paints, cooling towers), Isothiazolinones are stabilized with copper salts or nitrates to prevent premature degradation. However, in drug development, the Isothiazole ring is preferred because it survives systemic circulation without non-specific protein binding [3][4].

References

  • Collier, P. J., et al. (1990).[3] "Chemical reactivity of some isothiazolone biocides." Journal of Applied Bacteriology. Link

  • Silva, V., et al. (2020).[3] "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles."[3][4] Molecules. Link

  • Herman, A., et al. (2019). "Isothiazolinone derivatives and allergic contact dermatitis: a review and update." Journal of the European Academy of Dermatology and Venereology. Link

  • BenchChem. (2025).[5] "Comparative Toxicity Profiling of Isothiazole Derivatives." Link

  • EPA. (2020). "Antimicrobial Testing Methods & Procedures: MB-39-01." Link

qNMR for Absolute Purity Determination of Heterocyclic Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: qNMR for Absolute Purity Determination of Heterocyclic Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, heterocyclic amines (HCAs) represent a dominant structural class. However, their physicochemical properties—basicity, hygroscopicity, and potential for salt formation—render traditional purity assays like HPLC-UV (Area %) and potentiometric titration prone to significant error.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary ratio method for absolute purity determination of HCAs. Unlike chromatography, which relies on relative response factors, qNMR provides direct metrological traceability to the International System of Units (SI) without requiring an identical reference standard.

Part 1: Technical Comparison – The "Why"

The Fallacy of "Area %" in Heterocyclic Amine Analysis

For HCAs, "purity" is often conflated with "chromatographic homogeneity." The table below delineates why qNMR is the requisite tool for absolute mass fraction determination compared to standard alternatives.

FeatureqNMR (Primary Ratio Method) HPLC-UV (Area %) Potentiometric Titration
Purity Definition Absolute Weight % (w/w) . Measures the mass of the analyte relative to the total sample mass.Relative Area % . Measures the ratio of analyte signal to total UV-visible signal.Stoichiometric Purity . Measures functional group equivalents.
Reference Standard Universal . Requires any pure internal standard (IS) with known purity (e.g., Dimethyl sulfone).Compound Specific . Requires a high-purity standard of the exact analyte.N/A . Relies on molarity of titrant.
Blind Spots None (if protons are present). Detects water, solvents, inorganic salts, and non-chromophoric impurities.High . Misses inorganic salts, moisture, and impurities lacking UV chromophores.High . Cannot distinguish between the analyte and other basic impurities/degradants.
HCA Specificity High . Resolves structural isomers and protonation states (salt vs. free base).Medium . Co-elution of isomers is common; salt counter-ions are invisible.Low . Non-specific to the heterocyclic core; interference from synthesis byproducts.

Part 2: Methodological Framework & Critical Parameters

Internal Standard (IS) Selection for Amines

Selecting an IS for heterocyclic amines is non-trivial due to their basicity. Acidic standards (e.g., Maleic Acid, Benzoic Acid) can induce in-situ salt formation, causing chemical shift migration or precipitation.

Recommended IS Candidates for HCAs:

  • Dimethyl Sulfone (DMSO2): Neutral, chemically inert, singlet at ~3.0 ppm (DMSO-d6). Ideal for most amines.

  • 1,3,5-Trimethoxybenzene (TMB): Neutral, singlet at ~6.1 ppm. Good for aromatic amines.

  • 1,2,4,5-Tetramethylbenzene (Durene): Singlet at ~6.9 ppm. Useful if the aliphatic region is crowded.

The T1 Relaxation Constraint

Accurate integration requires complete magnetization recovery. The repetition delay (


) plus acquisition time (

) must exceed

(for 99.3% recovery) or

(for 99.9% recovery) of the slowest relaxing signal used in quantification.
  • Risk: Small heterocyclic protons often have long

    
     times (5–15 s).
    
  • Protocol: Perform an Inversion Recovery experiment (

    
    ) to measure 
    
    
    
    before the quantitative run.
Visualization: Internal Standard Selection Logic

The following decision tree guides the selection of an Internal Standard specifically for basic heterocyclic compounds.

IS_Selection Start Select IS for Heterocyclic Amine Solubility Is the Amine soluble in CDCl3? Start->Solubility Check_DMSO Use DMSO-d6 Solubility->Check_DMSO No (Polar/Salt) Region_Check Check Spectral Window (Where are analyte peaks?) Solubility->Region_Check Yes Check_DMSO->Region_Check TMB Rec: 1,3,5-Trimethoxybenzene (Singlet ~6.1 ppm) Region_Check->TMB Aliphatic Region Crowded BTMSB Rec: 1,4-BTMSB-d4 (Singlet ~0.0 ppm) Region_Check->BTMSB Mid-field Crowded DMSO2 Rec: Dimethyl Sulfone (Singlet ~3.0 ppm) Region_Check->DMSO2 Aromatic Region Crowded Maleic Rec: Maleic Acid (Singlet ~6.0 ppm) *Only if buffered* Region_Check->Maleic Use with Caution (Acid-Base Reaction Risk)

Figure 1: Decision matrix for selecting a compatible Internal Standard (IS) for basic heterocyclic amines to avoid overlap and chemical incompatibility.

Part 3: Experimental Protocol (Self-Validating System)

Materials
  • Analyte: ~10–20 mg of Heterocyclic Amine.

  • Internal Standard (IS): TraceCERT® or NIST-traceable standard (e.g., Dimethyl Sulfone).

  • Solvent: DMSO-d6 (preferred for polar amines) or CDCl3 (neutralized with basic alumina if acid-sensitive).

  • Balance: Microbalance with readability of 0.001 mg or better.

Step-by-Step Workflow

1. Metrological Weighing (Gravimetry)

  • Weigh the IS (

    
    ) and Analyte (
    
    
    
    ) directly into the same HPLC vial or volumetric flask to ensure identical solvent conditions.
  • Target Ratio: 1:1 molar ratio is ideal for Signal-to-Noise (SNR) balance.

  • Validation Check: Use an anti-static gun to eliminate static charge errors on the glass vessel.

2. Dissolution & Transfer

  • Add ~0.6 mL of deuterated solvent. Vortex until fully dissolved.

  • Transfer to a 5 mm NMR tube.

  • Validation Check: Inspect for suspension or precipitate. The solution must be homogenous.

3. Parameter Optimization (The T1 Check)

  • Run a quick 1H scan.

  • Run an Inversion Recovery experiment (e.g., t1ir on Bruker).

  • Calculate

    
     for the analyte quantification peak and the IS peak.
    
  • Set Relaxation Delay (

    
    ) = 
    
    
    
    .

4. Quantitative Acquisition

  • Pulse Angle:

    
     (maximizes signal per scan).
    
  • Spectral Width: Broad enough to cover all signals + 2 ppm baseline on edges.

  • Scans (NS): Sufficient to achieve SNR > 200:1 (typically 16–64 scans).

  • Temperature: Controlled (e.g., 298 K) to prevent peak drifting.

5. Processing

  • Phasing: Manual phasing is mandatory (zero and first order).

  • Baseline Correction: Polynomial or spline correction (critical for accurate integration).

  • Integration: Define regions manually. Do not include 13C satellites (unless decoupling is used, which is rare for 1H qNMR).

Visualization: The qNMR Workflow

qNMR_Workflow Weigh 1. Gravimetry (Accurate Mass m_S & m_IS) Dissolve 2. Dissolution (Homogenous Solution) Weigh->Dissolve T1_Check 3. T1 Determination (Inversion Recovery) Dissolve->T1_Check Acquire 4. Acquisition (D1 > 7*T1, 90° Pulse) T1_Check->Acquire Set D1 Process 5. Processing (Phase, Baseline, Integrate) Acquire->Process Process->Weigh SNR < 200:1 (Redo) Calc 6. Calculation (Purity %) Process->Calc

Figure 2: Step-by-step qNMR workflow emphasizing the critical T1 determination step often skipped in qualitative analysis.

Part 4: Data Analysis & Calculation

The absolute purity (


) is calculated using the following fundamental equation:


Where:

  • 
    : Integral area (Sample or Internal Standard).
    
  • 
    : Number of protons contributing to the signal (e.g., 3 for a methyl group).
    
  • 
    : Molecular Weight ( g/mol ).[1][2]
    
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (as a decimal, e.g., 0.999).
    

Technical Note for HCAs: Always select non-exchangeable protons (CH, CH2, CH3) for quantification. Avoid NH or OH protons on the heterocyclic ring, as their integrals are affected by exchange with residual water in the solvent.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Available at: [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • Mestrelab Research. qNMR Purity Analysis. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

Sources

Safety Operating Guide

3-(tert-Butyl)isothiazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Guide: Safe Handling and Disposal of 3-(tert-Butyl)isothiazol-5-amine

Executive Safety Summary

This compound is a heterocyclic primary amine characterized by an isothiazole ring substituted with a lipophilic tert-butyl group.[1][2] While often used as a scaffold in medicinal chemistry (specifically in the synthesis of serine protease inhibitors or herbicides), its disposal requires strict adherence to protocols governing nitrogen-sulfur heterocycles .[2]

Critical Hazard Profile:

  • Sensitization Risk: Isothiazole derivatives are structurally related to isothiazolinones (common biocides), which are potent skin sensitizers. The presence of the amine group increases reactivity with biological proteins.

  • Environmental Toxicity: The isothiazole ring is frequently designed for biological activity; therefore, this compound must be treated as High Hazard/Biologically Active to prevent aquatic contamination.

  • Chemical Incompatibility: As a primary amine, it is basic. It reacts exothermically with acids and violently with strong oxidizers (e.g., peroxides, permanganates) due to the oxidizable sulfur and nitrogen atoms.

Chemical & Physical Properties (Disposal Context)

Understanding the physicochemical properties is the first step in designing a self-validating disposal system.[2]

PropertyValue/DescriptionOperational Implication
Functional Groups Primary Amine (-NH₂), Isothiazole Ring (S-N bond)Segregation: Keep separate from acids and oxidizers.[1][2]
Lipophilicity High (due to tert-butyl group)PPE: Enhanced dermal absorption risk.[1][2] Standard nitrile gloves may be insufficient for prolonged contact.[2]
Physical State Solid (typically off-white to yellow powder)Dust Control: Weigh in a fume hood to prevent inhalation of sensitizing dust.[1][2]
Basicity Weak to Moderate BaseSpill Cleanup: Avoid using acidic neutralizers immediately to prevent heat generation.[1]

Waste Segregation & Disposal Protocol

The following protocol ensures compliance with RCRA (USA) and CLP (EU) standards, prioritizing High-Temperature Incineration to fully mineralize the sulfur and nitrogen components.

Phase A: Pre-Disposal Stabilization

Do not dispose of the pure solid directly into a general trash bin or down the drain.

  • Solid Waste (Pure Substance):

    • Collect in a dedicated wide-mouth jar (HDPE or Glass).

    • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant - Organic Solid."[1][2]

    • Contamination Check: Ensure no oxidizing agents (e.g., PCC, KMNO₄) are present in the same container.

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • If the amine is dissolved in solvents (e.g., DCM, Ethyl Acetate), segregate into the Non-Halogenated or Halogenated solvent stream based on the solvent identity.[1]

    • pH Check: If the solution is acidic (from a workup), neutralize to pH 6-8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.[2]

Phase B: Waste Stream Decision Tree

This workflow illustrates the logical path for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPack Pack in HDPE Jar Label: Toxic Organic Solid Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo HaloStream Stream C: Halogenated Waste (Incineration w/ Scrubber) Halo->HaloStream NonHaloStream Stream A: High BTU Solvents (Fuel Blending/Incineration) NonHalo->NonHaloStream

Figure 1: Decision matrix for segregating isothiazole-amine waste streams. Note that solid waste is prioritized for direct incineration.[1]

Spill Response Contingency

Because this compound is an amine and a potential sensitizer, spill response focuses on containment and minimizing dust generation.

Required Spill Kit:

  • Absorbent: Vermiculite or chemically inert pads (Do not use paper towels for large spills).[2]

  • PPE: Double nitrile gloves or Silver Shield® laminate gloves; N95 respirator or P100 if powder is fine.[2]

Step-by-Step Response:

  • Isolate: Evacuate the immediate area (radius: 3 meters).

  • Protect: Don PPE. Ensure no skin is exposed.[2][3][4]

  • Contain (Solid):

    • Do not dry sweep (creates dust).[2]

    • Cover the spill with a damp absorbent pad (dampened with water or PEG-400) to suppress dust.[2]

    • Scoop the wet material into a waste container.

  • Contain (Liquid/Solution):

    • Surround with vermiculite.[2]

    • Absorb and transfer to a sealed container.

  • Decontaminate: Wipe the surface with a mild dilute acid (e.g., 1% acetic acid) to neutralize residual amine traces, followed by a water rinse. Note: Test surface compatibility first.

Regulatory & Compliance Notes

  • RCRA (USA): While this compound is not explicitly "P-listed" or "U-listed" by CAS number, it must be characterized by the generator.[1][2] Due to its expected toxicity and aquatic hazards, it should be coded as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise) and sent for incineration.

  • Destruction Method: The preferred method is Rotary Kiln Incineration . The high temperature ensures the breakdown of the isothiazole ring, while scrubbers manage the SOₓ and NOₓ emissions.

  • Drain Disposal: Strictly Prohibited. Isothiazoles can inhibit microbial activity in wastewater treatment plants.[2]

References

  • PubChem. Compound Summary: Isothiazol-5-amine derivatives.[1][2] National Library of Medicine.[2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Washington, D.C.[1] Available at: [Link][2]

Sources

Personal protective equipment for handling 3-(tert-Butyl)isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 3-(tert-Butyl)isothiazol-5-amine Content Type: Operational Safety & Logistics Manual Audience: Chemical Researchers / Drug Discovery Scientists

Executive Safety Assessment

Critical Distinction: This guide specifically addresses This compound (Sulfur-containing heterocycle). Note: This compound is frequently confused with its oxygen-analog, 3-(tert-Butyl)isoxazol-5-amine (CAS 55809-36-4). While their structures are similar, the isothiazole moiety presents a significantly higher risk of skin sensitization (allergic contact dermatitis) and aquatic toxicity compared to the isoxazole analog. Strict adherence to barrier protection is required to prevent immunological priming.

Hazard Profile:

  • Primary Hazard: Skin Sensitizer (Category 1A/1B). Even trace exposure can induce permanent hypersensitivity.

  • Secondary Hazards: Skin/Eye Irritant (Amine functionality), Acute Toxicity (Oral/Inhalation), Aquatic Toxicity.

  • Physical State: Typically a white to off-white crystalline solid.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.

Protection ZoneComponentSpecificationScientific Rationale
Hand Protection Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for solutions.Isothiazoles can permeate standard nitrile. Double gloving creates a sacrificial outer layer. Change outer gloves every 15 minutes or immediately upon splash.
Respiratory Particulate Filter N99 / P3 (EN 143) or Powered Air Purifying Respirator (PAPR).As a solid amine, static charge can aerosolize dust. Sensitizers require higher filtration efficiency (99%+) than standard N95 masks.
Eye/Face Sealed Protection Chemical Splash Goggles (Indirect Vent).Prevent mucosal absorption via lacrimal ducts. Safety glasses are insufficient for amine powders which track with air currents.
Body Barrier Suit Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton lab coats absorb and retain isothiazoles, creating a secondary exposure source during laundering.
Operational Workflows & Engineering Controls
A. Storage & Stability
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with a Teflon-lined cap.

  • Incompatibility: Oxidizing agents, acid chlorides, anhydrides, and chloroformates (exothermic reaction).

B. Weighing & Solubilization Protocol
  • Location: Mandatory use of a Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before transfer. Amines are prone to static cling, increasing dispersion risk.

  • Solvent Choice: Dissolve in DCM or Ethyl Acetate for transfer. Avoid alcohols if subsequent reactions involve electrophiles sensitive to protic solvents.

C. Reaction Setup (DOT Diagram)

The following workflow illustrates the safety checkpoints for using this compound as a nucleophile in synthesis.

G Start Storage (4°C, Argon) Weigh Weighing (Fume Hood + Ionizer) Start->Weigh Transfer Sealed Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Slow Addition React Reaction (Closed Vessel) Solubilize->React Syringe Transfer Quench Quench/Workup (Acidic Wash) React->Quench pH < 3 Waste Disposal (High Temp Incineration) Quench->Waste Segregated Stream

Figure 1: Safe handling workflow emphasizing containment during the solid-to-liquid transition.

Decontamination & Disposal

Spill Management (Solid):

  • Do not sweep (creates dust).[1]

  • Cover spill with a damp paper towel (soaked in dilute HCl or water) to prevent aerosolization.

  • Wipe up and place in a sealed hazardous waste bag.

Glassware Cleaning: Isothiazoles adhere strongly to glass.

  • Primary Rinse: Rinse glassware with Acetone inside the hood. Collect this rinse as hazardous waste.

  • Deactivation: Soak glassware in a 10% Sodium Hypochlorite (Bleach) solution for 30 minutes. The hypochlorite oxidizes the isothiazole ring, disrupting its biological activity [1].

  • Final Wash: Wash with Alconox/detergent and water.

Waste Disposal:

  • Labeling: Must be clearly labeled "Toxic: Isothiazole Derivative - Sensitizer."

  • Method: High-temperature incineration is the only acceptable disposal method. Do not dispose of down drains; isothiazoles are highly toxic to aquatic life (LC50 values often <1 mg/L for related structures) [2].

Emergency Response
ScenarioImmediate ActionMedical Context
Skin Contact Wash with soap and water for 15 mins. Do NOT use alcohol (increases permeation).[2]Monitor for delayed erythema (redness) or blistering (24-48 hours).
Eye Contact Flush with saline/water for 15 mins. Hold eyelids open.Alkaline amines can cause rapid corneal opacification.
Inhalation Move to fresh air.[1][3] Administer oxygen if breathing is labored.Pulmonary edema may be delayed.
References
  • United States Environmental Protection Agency (EPA). (2020). Hazard Characterization of Isothiazolinones in Support of FIFRA Registration Review. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Isothiazole Safety and Hazards Summary. Retrieved from [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.